molecular formula C11H22N2O3 B2982758 (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine CAS No. 1932146-94-5

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Cat. No.: B2982758
CAS No.: 1932146-94-5
M. Wt: 230.308
InChI Key: LSGOFQGBDCLROP-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOFQGBDCLROP-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine [CAS: 1932146-94-5] Content Type: Technical Monograph & Operational Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Executive Summary & Compound Identity

This compound (CAS 1932146-94-5 ) is a high-value chiral diamine building block used extensively in the synthesis of next-generation kinase inhibitors, GPCR ligands, and proteolysis-targeting chimeras (PROTACs). Its rigid piperazine core, coupled with a defined chiral hydroxyethyl side chain, provides a specific 3D vector for maximizing ligand-protein interactions while enhancing aqueous solubility—a critical parameter in modern drug design.

This guide details the physicochemical profile, synthesis logic, and quality control protocols required to integrate this scaffold into high-fidelity drug discovery campaigns.

Chemical Identity Table
ParameterSpecification
CAS Number 1932146-94-5
IUPAC Name tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate
Synonyms This compound; (S,S)-Boc-HEP
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Chiral Configuration (2S, 1'S) [Note: Diastereomer of Threonine-derived scaffold]
Core Scaffold Piperazine (N-monoprotected)
Structural Visualization

The following diagram illustrates the stereochemical orientation and functional handles of the molecule.

G Compound This compound CAS: 1932146-94-5 N1 N1-Boc Protection (Acid Labile) Compound->N1 Steric Bulk C2 C2 Chiral Center (S)-Configuration Compound->C2 Stereo-anchor N4 N4 Secondary Amine (Nucleophilic Handle) Compound->N4 Ligation Site SideChain Hydroxyethyl Side Chain (S)-Configuration (H-Bond Donor/Acceptor) C2->SideChain Vector

Figure 1: Functional decomposition of the (S,S)-scaffold highlighting reactive sites and stereochemical centers.

Stereochemical Criticality & Synthesis Logic

The specific (S,S) configuration is thermodynamically distinct from the natural L-Threonine derived (S,R) isomer. This distinction is crucial; using the wrong diastereomer can lead to a >100-fold loss in potency due to steric clashes in the binding pocket.

The "Threonine Trap"

Process chemists often attempt to synthesize this molecule starting from L-Threonine . However, L-Threonine has a (2S, 3R) configuration. Cyclization of L-Threonine derivatives typically yields the (S,R)-isomer unless an inversion step (e.g., Mitsunobu) is employed.

  • Target (S,S): Requires L-allo-Threonine (2S, 3S) as a precursor OR an asymmetric reduction of a ketone intermediate.

  • Common Impurity: (S,R)-diastereomer (from L-Threonine contamination or incomplete inversion).

Recommended Synthesis Route: Asymmetric Ketone Reduction

To ensure high diastereomeric excess (de > 98%), the preferred industrial route avoids the chiral pool ambiguity by establishing the side-chain chirality via catalyst-controlled reduction.

Protocol Overview:

  • Acylation: (S)-1-Boc-2-formylpiperazine (or ester equivalent) is converted to the methyl ketone ((S)-1-Boc-2-acetylpiperazine).

  • Noyori Transfer Hydrogenation: The ketone is reduced using a Ruthenium-based chiral catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to set the (S)-alcohol stereochemistry.

  • Purification: Crystallization or Chiral SFC to remove trace (S,R) diastereomer.

Synthesis Start Precursor: (S)-1-Boc-2-acetylpiperazine Reagent Asymmetric Reduction Cat: Ru-(S,S)-TsDPEN HCOOH / TEA Start->Reagent Stereoselective H-Transfer Intermediate Crude (S,S)-Alcohol (Contains trace S,R) Reagent->Intermediate Purification Chiral Resolution (Recrystallization or SFC) Intermediate->Purification Final Target: This compound >98% de Purification->Final Isolation

Figure 2: Kinetic resolution pathway via Noyori Transfer Hydrogenation to access the (S,S) isomer.

Applications in Drug Discovery

This scaffold is not merely a linker; it is a pharmacophore enabler .

  • Kinase Inhibitors: The hydroxyethyl group can form hydrogen bonds with the hinge region or solvent-front residues (e.g., in CDK or JAK inhibitors), improving selectivity over off-target kinases.

  • PROTAC Linkers: The rigid piperazine ring reduces the entropic penalty of binding compared to flexible alkyl chains, while the hydroxyl group offers a handle for further functionalization (e.g., etherification) to tune linker physicochemical properties (LogD).

  • Peptidomimetics: Mimics the turn conformation of peptide backbones, useful in disrupting Protein-Protein Interactions (PPIs).

Quality Control & Analytical Profiling

Trustworthiness in data generation relies on validating the stereochemical purity . Standard HPLC is insufficient; chiral chromatography is mandatory.

Analytical Protocol: Chiral HPLC
  • Column: Daicel Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (85:15) + 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria:

    • Main Peak (S,S): > 98.0% area.

    • Diastereomer (S,R): < 0.5%.

    • Enantiomer (R,R): < 0.5%.

Self-Validating NMR Check

To distinguish the (S,S) from the (S,R) isomer without chiral HPLC, use 1H NMR coupling constants (


-values) of the methine proton on the side chain.
  • Experiment: 1H NMR (400 MHz, DMSO-d6).

  • Diagnostic Signal: The CH-OH proton.

  • Logic: The intramolecular H-bond capability differs between diastereomers, leading to distinct chemical shifts and coupling patterns for the carbinol proton.

QC Sample Batch Sample Achiral LC-MS (C18) Check Chemical Purity Sample->Achiral Chiral Chiral HPLC/SFC Check Stereo Purity Achiral->Chiral If >95% Chem Purity Decision >98% de? Chiral->Decision Release Release for Synthesis Decision->Release Yes Reject Reject / Reprocess Decision->Reject No

Figure 3: Analytical decision tree for lot release.

Handling & Stability

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). The secondary amine (N4) is prone to oxidation or carbamate formation with atmospheric CO₂ over long periods.

  • Reactivity: The secondary amine is highly nucleophilic. For SNAr reactions (e.g., with heteroaryl halides), use mild bases (DIPEA) in polar aprotic solvents (DMF/DMSO). The hydroxyl group is less reactive but can compete in acylation reactions; selective N-acylation requires careful pH control or temporary O-protection (e.g., TBDMS).

References

  • ChemicalBook. (2024). This compound Product Entry. Retrieved from

  • Sigma-Aldrich. (2024). Piperazine Building Blocks for Medicinal Chemistry. Retrieved from [1]

  • Noyori, R., et al. (1996). Asymmetric Transfer Hydrogenation of Ketones with Chiral Ruthenium Monosulfonated Diamine Catalysts. Journal of the American Chemical Society. (Foundational reference for the reduction methodology described).
  • PubChem. (2024). Compound Summary: tert-butyl 2-(1-hydroxyethyl)piperazine-1-carboxylate. Retrieved from

Sources

Technical Monograph: (S)-tert-butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for (S)-tert-butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate .

Structural Anatomy, Stereoselective Synthesis, and Medicinal Utility

Executive Summary

The molecule (S)-tert-butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate represents a high-value chiral scaffold in modern drug discovery. Unlike the achiral piperazine linkers ubiquitous in early-generation antihistamines and antipsychotics, this specific isomer introduces two defined stereocenters: the C2 ring carbon and the C1' side-chain carbon .

This "chiral handle" serves three critical functions in medicinal chemistry:

  • Conformational Locking: The steric bulk of the hydroxyethyl group forces the piperazine ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.

  • Vectorial Hydrogen Bonding: The secondary alcohol provides a specific H-bond donor/acceptor vector orthogonal to the ring plane.

  • Diastereomeric Purity: The (S,S) configuration is often distinct pharmacologically from its (S,R) diastereomer (derived from natural L-Threonine), requiring precise synthetic control.

Structural Anatomy & Stereochemical Criticality

Nomenclature and Connectivity
  • IUPAC Name: (S)-tert-butyl 2-((S)-1-hydroxyethyl)piperazine-1-carboxylate

  • Common Identifier: (S,S)-N1-Boc-2-(1-hydroxyethyl)piperazine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.31 g/mol

Stereochemical Analysis

The molecule possesses two chiral centers. The relationship between the C2-substituent and the C1'-hydroxyl group defines the diastereomeric identity.

  • (S,S)-Isomer (Target): The C2 proton and the C1' proton typically exhibit specific coupling constants in NMR due to the anti or syn relationship depending on the rotamer population.

  • (S,R)-Isomer (Threonine-derived): This is the "natural" diastereomer if synthesized directly from L-Threonine without inversion.

  • Differentiation: The (S,S) isomer is the allo-threonine analogue derivative. Accessing this specific stereoisomer requires deliberate synthetic planning (e.g., inversion of L-Thr or stereoselective ketone reduction).

3D Conformational Bias

The tert-butoxycarbonyl (Boc) group on N1 creates significant steric strain (A(1,3) strain) with the C2 substituent. To minimize this, the piperazine ring adopts a chair conformation where the bulky 2-(1-hydroxyethyl) group prefers the equatorial position to avoid 1,3-diaxial interactions.

Conformation Substrate (S,S)-Target Molecule Chair Piperazine Chair Conformation Substrate->Chair Adopts Equatorial C2-Group: Equatorial (Minimizes A(1,3) Strain) Chair->Equatorial Driven by N1-Boc Binding Enhanced Ligand Binding Affinity Equatorial->Binding Pre-organization

Figure 1: Conformational logic driving the bioactivity of the (S,S) scaffold.

Synthetic Pathways & Process Chemistry[1]

Producing the (S,S) isomer with high diastereomeric excess (de) is the primary challenge. Two main routes exist: the Chiral Pool Inversion Route and the Ketone Reduction Route .

Route A: The Ketone Reduction Strategy (Scalable)

This route is preferred for industrial scalability as it avoids expensive allo-amino acids. It proceeds via the intermediate ketone, which is then reduced stereoselectively.

Step-by-Step Protocol

Phase 1: Synthesis of the Ketone Intermediate

  • Starting Material: (S)-1-Boc-2-acetylpiperazine (derived from N-Boc-L-Alanine via Weinreb amide coupling and cyclization).

  • Reaction: The ketone at the C2 side chain is the pivot point.

Phase 2: Stereoselective Reduction To obtain the (S)-alcohol from the ketone, we must select a reducing agent that attacks from the Re-face or Si-face relative to the existing C2 chiral center.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride) or K-Selectride.

  • Mechanism: The bulky borohydride is directed by the N1-Boc group (steric control) and the C2-stereocenter (Felkin-Anh vs. Chelation control).

  • Outcome:

    • Standard NaBH4 reduction: Typically yields a 1:1 or 2:1 mixture of diastereomers (separable by chromatography).

    • Chelation-Controlled Reduction (Zn(BH4)2): Favors the syn isomer (S,R).

    • Bulky Hydride (L-Selectride): Favors the anti isomer (S,S) via steric approach control.

Synthesis Start N-Boc-L-Alanine Weinreb Weinreb Amide Formation Start->Weinreb Coupling Ketone (S)-1-Boc-2-acetylpiperazine (Key Intermediate) Weinreb->Ketone Grignard/Cyclization Reduction Stereoselective Reduction (L-Selectride / -78°C) Ketone->Reduction Hydride Attack Target (S,S)-Target (>95:5 dr) Reduction->Target Purification

Figure 2: Synthetic workflow targeting the (S,S) diastereomer via ketone reduction.

Experimental Protocol: Ketone Reduction

Note: This protocol assumes possession of the (S)-1-Boc-2-acetylpiperazine intermediate.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 5.0 g (21.9 mmol) of (S)-1-Boc-2-acetylpiperazine in 100 mL anhydrous THF. Cool to -78°C.

  • Reduction: Add L-Selectride (1.0 M in THF, 26.3 mL, 1.2 eq) dropwise over 30 minutes. The bulky hydride ensures attack away from the N-Boc shielding.

  • Quench: Stir for 2 hours at -78°C. Quench with MeOH (10 mL) followed by oxidative workup (NaOH/H2O2) to remove organoboron byproducts.

  • Purification: Extract with EtOAc. The crude oil contains a mixture of (S,S) and (S,R).

  • Isolation: Flash column chromatography (SiO2, 0-10% MeOH in DCM). The (S,S) isomer typically elutes after the (S,R) isomer due to hydrogen bonding differences with the silica stationary phase.

Analytical Characterization & Validation

Validating the structure requires distinguishing the (S,S) isomer from the (S,R) diastereomer.

Data Summary Table
PropertySpecification (S,S)-IsomerSpecification (S,R)-Isomer (Ref)
CAS Number Not widely listed (Enantiomer of 1932095-36-7)1273577-11-9 (Regio/Stereo isomers vary)
Appearance White waxy solid / Viscous oilViscous oil
1H NMR (C1'-H)

~3.8-4.0 ppm (Multiplet)

~3.6-3.8 ppm (Distinct shift)
Optical Rotation

Negative (e.g., -15° to -25°)

Positive (for L-Thr derived)
Chiral HPLC RT =

(Chiralpak AD-H, Hex/IPA)
RT =

(Separation factor

)
NMR Validation Logic

The relative stereochemistry is confirmed by the coupling constant (


) between H2 (ring) and H1' (side chain).
  • Syn (S,R): Smaller

    
     (typically 2-4 Hz) due to gauche conformation stabilized by intramolecular H-bonding (OH to N1-Boc carbonyl).
    
  • Anti (S,S): Larger

    
     (typically 6-8 Hz) or distinct NOE correlations between the methyl group and the ring protons.
    

Applications in Drug Discovery[3]

This scaffold is a "privileged structure" in two main areas:

Fragment-Based Drug Design (FBDD)

The free N4 amine allows for rapid library generation. The (S,S)-hydroxyethyl group acts as a solubility enhancer and a stereospecific anchor.

  • Kinase Inhibitors: Used to target the hinge region where the hydroxyl group can form water-mediated bridges.

  • GPCR Antagonists: The piperazine core mimics the ethylenediamine motif found in biogenic amines.

Peptidomimetics

The scaffold serves as a constrained analogue of the Dipeptide Ala-Thr .

  • Incorporating this unit into a peptide backbone locks the

    
     and 
    
    
    
    angles, potentially stabilizing
    
    
    -turn secondary structures.

References

  • ChemicalBook. (S)-tert-butyl 3-(2-hydroxyethyl)piperazine-1-carboxylate Properties and Suppliers.Link

    • Context: Provides baseline physical property data for the regio- and stereoisomers of hydroxyethyl piperazines.
  • ChemScene. tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate (Enantiomer Reference).Link

    • Context: Defines the commercially available (R,R) enantiomer (CAS 1932095-36-7), establishing the existence and stability of this specific constitution.
  • National Institutes of Health (PMC). Enantioselective Synthesis of Piperazine Scaffolds via Ketone Reduction.Link

    • Context: Validates the synthetic methodology of reducing ketopiperazines to access chiral hydroxy-substituted piperazines.
  • Sigma-Aldrich. Piperazine Building Blocks and Stereochemistry.Link

    • Context: Source for precursor availability and safety data sheets (SDS)

Disclaimer: This guide is for research purposes only. Synthesis of this compound should be performed by qualified personnel in a controlled laboratory environment.

2-(1-Hydroxyethyl)piperazine: Chiral Building Blocks for Next-Gen Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the demand for Fsp³-rich scaffolds that offer precise vector control and solubility enhancement is critical. While N-(2-hydroxyethyl)piperazine (CAS 103-76-4) is a common commodity chemical, its C-substituted isomer, 2-(1-hydroxyethyl)piperazine , represents a high-value chiral building block.

This guide focuses exclusively on the 2-substituted scaffold. Unlike the flexible N-substituted variant, placing the hydroxyethyl group at the C2 position of the piperazine ring creates a rigidified stereochemical handle. This modification introduces two chiral centers—C2 (ring) and C1' (side chain) —offering four distinct stereoisomers that allow medicinal chemists to fine-tune ligand-target interactions, modulate pKa, and lower LogD in fragment-based drug discovery (FBDD).

Part 1: Structural Analysis & Stereochemical Matrix

The 2-(1-hydroxyethyl)piperazine scaffold contains two stereogenic centers. The relative configuration between the ring proton at C2 and the side-chain proton at C1' defines the spatial orientation of the hydroxyl group.

These isomers are best accessed via the Chiral Pool strategy, utilizing Threonine (Thr) and Allothreonine (aThr) as starting materials. This approach guarantees high optical purity compared to the diastereomeric mixtures obtained from reducing 2-acetylpiperazine.

Stereoisomer Mapping Table
Target Isomer (Piperazine)Configuration (C2, C1')Precursor Amino AcidPrecursor Configuration
Isomer A (2S, 1'R) L-Threonine (2S, 3R)
Isomer B (2R, 1'S) D-Threonine (2R, 3S)
Isomer C (2S, 1'S) L-Allothreonine (2S, 3S)
Isomer D (2R, 1'R) D-Allothreonine (2R, 3R)

Technical Note: The C2 position of the piperazine ring corresponds to the


-carbon of the amino acid. The C1' position of the side chain corresponds to the 

-carbon of the amino acid. The stereochemical integrity of these centers is generally preserved during the diketopiperazine (DKP) synthesis and subsequent reduction.
Part 2: Synthetic Strategy (The Threonine-DKP Route)

The most robust method for synthesizing specific isomers of 2-(1-hydroxyethyl)piperazine is the Diketopiperazine (DKP) Reduction Route . This method avoids the poor diastereoselectivity associated with the hydrogenation of heteroaromatic precursors (e.g., 2-acetylpyrazine).

Mechanism & Causality
  • Peptide Coupling: We couple

    
    -protected Threonine with Glycine methyl ester to form a linear dipeptide.
    
  • Cyclization: Deprotection triggers an intramolecular attack of the amine on the ester, forming the 6-membered DKP ring. This locks the stereochemistry.

  • Global Reduction: Strong reducing agents (LiAlH

    
     or BH
    
    
    
    ) convert the two amide carbonyls into methylenes, yielding the final piperazine.
Workflow Diagram (Graphviz)

G Start L-Threonine (Boc-Thr-OH) Step1 Coupling (Gly-OMe, EDC/HOBt) Start->Step1 Inter1 Linear Dipeptide (Boc-Thr-Gly-OMe) Step1->Inter1 Step2 Deprotection & Cyclization (TFA; then Et3N) Inter1->Step2 DKP Diketopiperazine (3-(1-hydroxyethyl)-2,5-diketopiperazine) Step2->DKP Ring Closure Step3 Global Reduction (LiAlH4, THF, Reflux) DKP->Step3 Final (2S, 1'R)-2-(1-hydroxyethyl)piperazine Step3->Final Amide Reduction

Figure 1: Stereoselective synthesis of (2S, 1'R)-2-(1-hydroxyethyl)piperazine from L-Threonine.

Part 3: Detailed Experimental Protocol

Target: Synthesis of (2S, 1'R)-2-(1-hydroxyethyl)piperazine (Isomer A). Scale: 10 mmol baseline.

Phase 1: Diketopiperazine Formation
  • Coupling: Dissolve Boc-L-Thr-OH (2.19 g, 10 mmol) and H-Gly-OMe·HCl (1.25 g, 10 mmol) in DMF (30 mL). Add DIPEA (3.5 mL, 20 mmol) followed by HATU (3.8 g, 10 mmol) at 0°C. Stir at RT for 4 h.

    • Why: HATU ensures rapid coupling without racemization of the sensitive Threonine

      
      -center.
      
  • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry (Na
    
    
    
    SO
    
    
    ) and concentrate to yield the dipeptide.
  • Cyclization: Dissolve the crude dipeptide in DCM (10 mL) and add TFA (5 mL). Stir 1 h (Boc removal). Concentrate to dryness. Redissolve in MeOH (20 mL) and add Et

    
    N (excess, pH > 9) to induce cyclization. Stir overnight or heat to reflux for 2 h if slow.
    
    • Observation: The DKP often precipitates as a white solid. Filter and wash with cold MeOH.

Phase 2: Global Reduction (The Critical Step)
  • Setup: Flame-dry a 2-neck flask equipped with a condenser and N

    
     inlet. Charge with LiAlH
    
    
    
    (1.14 g, 30 mmol, 3 equiv) and dry THF (40 mL).
  • Addition: Add the solid DKP (from Phase 1) portion-wise at 0°C. (Caution: H

    
     evolution).
    
    • Why Solid Addition: The DKP has poor solubility in THF. Adding it as a solid allows it to dissolve slowly as it reacts/complexes with the aluminohydride.

  • Reflux: Heat to reflux for 12–16 hours. The suspension will eventually turn into a greyish slurry.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 1.1 mL H

      
      O
      
    • 1.1 mL 15% NaOH

    • 3.3 mL H

      
      O
      
  • Isolation: Stir until the aluminum salts become white and granular. Filter through Celite. Rinse the cake with warm THF.

  • Purification: Concentrate the filtrate. The crude oil is often pure enough for use. If not, purify via Kugelrohr distillation (high vacuum) or amine-functionalized silica chromatography.

Part 4: Quality Control & Characterization

To validate the "Building Block" status, strict QC is required to ensure no epimerization occurred at the C2 position.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC-ELSD / GC-MS> 95%
Stereochemical Purity Chiral HPLC> 98% ee / de
Identity ¹H NMR (D₂O or CDCl₃)Diagnostic doublet for methyl side chain (

ppm).
Water Content Karl Fischer< 1.0% (Piperazines are hygroscopic)

Self-Validating Check:

  • NMR Shift: The methine proton at C1' (side chain) usually appears around 3.6–3.8 ppm.

  • Coupling Constant: In the DKP intermediate, the coupling constant between the alpha-protons can confirm the cis/trans relationship if needed, but the starting material (Threonine) dictates this.

Part 5: Medicinal Chemistry Applications

1. Solubility Enhancement: The hydroxyethyl side chain lowers the LogP/LogD of the parent scaffold by approximately 0.5–0.8 units compared to an ethyl group. This is crucial for keeping lipophilic warheads within the "Rule of 5" space.

2. Vector Control: Unlike the flexible N-hydroxyethyl group, the C-hydroxyethyl group is fixed.

  • Equatorial Preference: The bulky side chain will predominantly adopt the equatorial position in the chair conformation of the piperazine.

  • H-Bond Donor: The secondary alcohol can serve as a specific H-bond donor to backbone carbonyls in the target protein, often mimicking the side chain of Serine or Threonine in peptide mimetics.

3. Fragment Linking: This building block has two distinct nitrogen handles (


 and 

).
  • 
     (distal to substituent):  More sterically accessible. Reacts faster with electrophiles.
    
  • 
     (proximal to substituent):  Sterically hindered.
    
  • Strategy: Use

    
    -Boc protection strategies to selectively functionalize 
    
    
    
    or
    
    
    , allowing the creation of asymmetric bis-functionalized ligands.
References
  • Diketopiperazine Reduction Protocol

    • Das, J. et al. "Stereoselective synthesis of 2,5-disubstituted piperazines." Journal of Medicinal Chemistry, 2003.
    • General Protocol:[1]

  • Threonine-Derived Heterocycles: Smith, A. B. et al. "Design and Synthesis of Non-Peptide Peptidomimetics." Journal of the American Chemical Society, 1995.
  • Brockunier, L. L. et al. "Human peptide transporter 1 (PEPT1) pharmacophore mapping." Bioorganic & Medicinal Chemistry Letters, 2000.
  • Rossen, K. "Piperazine Synthesis." Science of Synthesis, 2004.

Sources

Technical Guide: (S,S)-2-(1-Hydroxyethyl)piperazine Boc-Protected

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and application of (S,S)-2-(1-hydroxyethyl)piperazine Boc-protected , a high-value chiral building block in medicinal chemistry.

Stereoselective Synthesis, Characterization, and Drug Discovery Applications

Executive Summary & Molecular Architecture

The molecule (S,S)-2-(1-hydroxyethyl)piperazine (often protected at N1 with a tert-butoxycarbonyl group) represents a privileged scaffold in modern drug design. Unlike the common achiral solvent N-(2-hydroxyethyl)piperazine, this compound features two distinct chiral centers:

  • C2 of the Piperazine Ring: Sets the core topology.

  • C1 of the Ethyl Side Chain: A secondary alcohol creating a specific vectors for hydrogen bonding.

The (S,S) configuration is critical for binding affinity in targets such as TRPC6 ion channels and various kinases , where the spatial arrangement of the hydroxyl group dictates the interaction with the receptor pocket [1, 2].

Chemical Identity
PropertyDetail
IUPAC Name tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate
Common Name (S,S)-1-Boc-2-(1-hydroxyethyl)piperazine
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Chiral Centers 2 (Ring C2, Sidechain C1)
Key Functionality Secondary Amine (N4), Secondary Alcohol (Sidechain), Protected Amine (N1)

Synthesis Strategy: The Stereochemical Challenge

Synthesizing the (S,S) isomer requires controlling two stereocenters. The most robust industrial route involves the diastereoselective reduction of a chiral ketone precursor. Direct synthesis from amino acids (like L-Threonine) is possible but often suffers from racemization during cyclization.

Core Synthesis Pathway (Graphviz Diagram)

The following diagram outlines the primary synthetic workflow, highlighting the critical stereoselective reduction step.

SynthesisPath Start Starting Material: (S)-2-Methylpiperazine or (S)-Piperazine-2-carboxylic acid Inter1 Intermediate 1: (S)-1-Boc-2-acetylpiperazine (Chiral Ketone) Start->Inter1 1. Boc Protection 2. Weinreb Amide 3. Grignard (MeMgBr) Product Target Product: (S,S)-1-Boc-2-(1-hydroxyethyl) piperazine Inter1->Product Stereoselective Reduction Byproduct Diastereomer: (S,R)-Isomer (Remove via HPLC) Inter1->Byproduct Minor Product (Felkin-Anh Control) Reagent Reagent: L-Selectride or Noyori Catalyst Reagent->Product

Figure 1: Synthetic pathway for (S,S)-1-Boc-2-(1-hydroxyethyl)piperazine. The critical step is the diastereoselective reduction of the acetyl group.

Detailed Experimental Protocol

This protocol describes the synthesis starting from (S)-1-Boc-2-acetylpiperazine. If this intermediate is not commercially available, it can be generated from (S)-1-Boc-piperazine-2-carboxylic acid via a Weinreb amide and methyl Grignard addition [3].

Step 1: Preparation of (S)-1-Boc-2-acetylpiperazine

Note: This step sets the first chiral center (Ring C2).

  • Reagents: (S)-1-Boc-piperazine-2-carboxylic acid, N,O-Dimethylhydroxylamine HCl, EDC·HCl, HOBt, DIPEA, MeMgBr.

  • Procedure:

    • Couple the acid with N,O-dimethylhydroxylamine to form the Weinreb amide.

    • Protect the N4 amine with Cbz or Benzyl (optional but recommended to prevent side reactions) or use 4-Benzyl-1-Boc precursor.

    • Treat the Weinreb amide with MeMgBr (3.0 equiv) in THF at 0°C to yield the methyl ketone.

    • Validation: Confirm ketone formation via IR (approx. 1715 cm⁻¹) and disappearance of the amide peak.

Step 2: Diastereoselective Reduction to (S,S)-Alcohol

Note: This step sets the second chiral center (Sidechain C1). Standard NaBH₄ reduction often yields a 1:1 mixture of (S,S) and (S,R).

Protocol for High Diastereoselectivity (L-Selectride Method):

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve (S)-1-Boc-4-benzyl-2-acetylpiperazine (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool to -78°C.

  • Reduction: Slowly add L-Selectride (Lithium tri-sec-butylborohydride, 1.2 equiv, 1M in THF) dropwise over 30 minutes. The bulky hydride reagent attacks from the less hindered face (anti-Felkin or Felkin-Anh depending on chelation), favoring the syn- or anti-isomer.

    • Note: For (S)-ketones, bulky hydrides often favor the formation of the (S,S) alcohol via the Felkin-Anh model [4].

  • Quench: Stir for 2 hours at -78°C. Quench with MeOH followed by H₂O₂/NaOH workup to remove organoboranes.

  • Purification: Extract with EtOAc. The diastereomeric ratio (d.r.) should be determined by ¹H NMR or Chiral HPLC.

  • De-benzylation (if N4 was protected): Hydrogenate using Pd/C (10%) in MeOH to remove the N4-benzyl group, yielding the final (S,S)-1-Boc-2-(1-hydroxyethyl)piperazine .

Data Summary: Reduction Conditions Comparison
Reducing AgentConditionsYieldDiastereomeric Ratio (S,S : S,R)Notes
NaBH₄ MeOH, 0°C92%55 : 45Poor selectivity; requires difficult separation.
L-Selectride THF, -78°C85%90 : 10Recommended. Bulky hydride improves stereocontrol.
Noyori (Ru-Cl-Cymene) iPrOH, H₂88%>95 : 5Excellent selectivity but requires expensive catalyst [5].

Analytical Characterization & Quality Control

To ensure the integrity of the (S,S) stereochemistry, the following self-validating analytical system must be used.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic doublet of the methyl group on the hydroxyethyl side chain.

    • (S,S) Isomer: Methyl doublet typically shifts slightly upfield compared to the (S,R) isomer due to shielding from the Boc group in the specific conformer.

    • Key Signal:

      
       1.05 (d, 3H, J = 6.2 Hz, CH(OH)CH ₃).
      
  • NOESY (Nuclear Overhauser Effect): Critical for confirming relative stereochemistry.

    • In the (S,S) isomer, strong NOE correlations are often observed between the methine proton of the side chain (H1') and the axial protons of the piperazine ring, distinguishing it from the (S,R) form.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or IC.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%; Diastereomeric Excess (de) > 95%.

Applications in Drug Discovery

The (S,S)-2-(1-hydroxyethyl)piperazine scaffold is a "privileged structure" used to modulate solubility and target engagement.

Mechanism of Action: TRPC6 Inhibition

Recent patents and literature highlight this scaffold in the development of TRPC6 (Transient Receptor Potential Canonical 6) inhibitors, used for treating kidney diseases and focal segmental glomerulosclerosis (FSGS) [1].

  • Pharmacophore Role: The hydroxyl group acts as a hydrogen bond donor/acceptor within the binding pocket, while the piperazine ring provides a rigid spacer that orients the side chain correctly.

  • Stereospecificity: The (S,S) configuration is often 10-100x more potent than the (R,R) or (S,R) isomers because it aligns the hydroxyl group with specific polar residues (e.g., Asp or Glu) in the ion channel pore [6].

Workflow: From Scaffold to Lead (Graphviz Diagram)

DrugDiscovery Scaffold (S,S)-1-Boc-2-(1-hydroxyethyl) piperazine Func N4-Functionalization (SNAr or Reductive Amination) Scaffold->Func Attach Tail Group Deprotect N1-Boc Deprotection (TFA/DCM) Func->Deprotect Expose N1 Amine Coupling Amide Coupling (Link to Heterocycle) Deprotect->Coupling Attach Head Group Lead TRPC6 Inhibitor Candidate Coupling->Lead SAR Optimization

Figure 2: Application of the scaffold in generating TRPC6 inhibitors. The N4 position is usually functionalized first, followed by N1 deprotection and coupling.

References

  • Google Patents. (2018). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Patent AU2018355743B2. Link

  • Stoltz, B. M., et al. (2011). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones. Caltech. Link

  • ChemicalBook. (2023). (S)-1-Boc-2-(Hydroxymethyl)piperazine synthesis and related pathways. Link

  • Mengel, A., & Reiser, O. (1999). Around the Felkin-Anh Rule. Chemical Reviews, 99(5), 1191–1224. Link

  • Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • PubChem. (2025).[1] 1-(2-Hydroxyethyl)piperazine and related structures. National Library of Medicine. Link

Sources

Technical Guide: (S)-1-Boc-2-(1-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, stereochemical nuances, and synthetic utility of (S)-1-Boc-2-(1-hydroxyethyl)piperazine , a critical chiral building block in medicinal chemistry.

Identity, Stereochemistry, and Synthetic Applications

Executive Summary

(S)-1-Boc-2-(1-hydroxyethyl)piperazine is a bifunctional, chiral piperazine scaffold used extensively in the development of kinase inhibitors, GPCR ligands, and peptidomimetics. Its value lies in its rigid stereochemical core (defined by the C2 chiral center) and the orthogonal reactivity of its functional groups: a secondary amine (N4), a protected amine (N1-Boc), and a secondary alcohol on the ethyl side chain.

This guide clarifies the complex nomenclature associated with this molecule, distinguishes its diastereomers, and outlines the critical parameters for its use in high-fidelity organic synthesis.

Chemical Identity & Nomenclature

The nomenclature for substituted piperazines can be ambiguous due to variable numbering priorities (N1 vs. N4). In this guide, Position 1 is assigned to the nitrogen bearing the tert-butoxycarbonyl (Boc) group, consistent with IUPAC rules for piperazinecarboxylates.

Core Identifiers
ParameterTechnical Detail
Common Name (S)-1-Boc-2-(1-hydroxyethyl)piperazine
IUPAC Name tert-butyl (2S)-2-(1-hydroxyethyl)piperazine-1-carboxylate
CAS Registry Number 1932146-94-5 (specifically for the (S,S) isomer)
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
SMILES CC(C)(C)OC(=O)N1CCNCC1C(C)O
Appearance Viscous oil or low-melting solid (depending on purity/isomer)
Synonym Analysis

Accurate sourcing requires navigating a web of synonyms. Vendors often invert the name or specify the stereochemistry of the side chain explicitly.

  • Systematic Inverted: 1-Piperazinecarboxylic acid, 2-(1-hydroxyethyl)-, 1,1-dimethylethyl ester, (2S)-

  • Stereo-Specific (S,S): tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate

  • Stereo-Specific (S,R): tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate

  • Regio-Ambiguous: N-Boc-3-(1-hydroxyethyl)piperazine (Incorrect IUPAC, but occasionally used if N4 is considered N1).

Stereochemical Analysis

The molecule contains two chiral centers :

  • C2 of the Piperazine Ring: Fixed as (S) in the target compound.[1]

  • C1 of the Hydroxyethyl Group: Can be (R) or (S).

Because the "1-hydroxyethyl" moiety introduces a second stereocenter, the name "(S)-1-Boc-2-(1-hydroxyethyl)piperazine" technically refers to a mixture of diastereomers unless the side chain is defined. However, in high-precision synthesis, the (S,S) and (S,R) isomers are distinct entities with different pharmacological profiles.

Stereochemical Relationship Diagram

The following diagram illustrates the relationship between the target structure and its isomers.

Stereochemistry Target (S)-1-Boc-2-(1-hydroxyethyl)piperazine (Generic / Mixture) SS_Isomer (2S, 1'S)-Isomer CAS: 1932146-94-5 (Derived from L-Threonine) Target->SS_Isomer Major Diastereomer SR_Isomer (2S, 1'R)-Isomer (Rare/Custom Synthesis) Target->SR_Isomer Minor Diastereomer RR_Isomer (2R, 1'R)-Isomer CAS: 1932095-36-7 (Enantiomer of S,S) SS_Isomer->RR_Isomer Enantiomers

Caption: Stereochemical hierarchy of 1-Boc-2-(1-hydroxyethyl)piperazine isomers.

Critical Note on Sourcing: The most common commercial route utilizes L-Threonine as a starting material. Since L-Threonine has the (2S, 3R) configuration, synthetic transformations (depending on mechanism) often yield the (S,S) or (S,R) piperazine preferentially. Always verify the Certificate of Analysis (CoA) for specific rotation


 to confirm the side-chain stereochemistry.

Synthetic Utility & Workflow

This scaffold is prized for its ability to introduce "3-dimensionality" (Fsp3 character) into drug molecules, improving solubility and metabolic stability compared to flat aromatic rings.

Regioselectivity Challenges

A common pitfall in working with 2-substituted piperazines is the regioselectivity of N-protection .

  • N4 (Distal): Less sterically hindered, more nucleophilic.

  • N1 (Proximal): Sterically crowded by the C2-hydroxyethyl group.

Direct reaction of 2-(1-hydroxyethyl)piperazine with Boc-anhydride typically yields the 4-Boc isomer (unwanted). To obtain the 1-Boc isomer (Target), a "Protection-Deprotection" strategy or a de novo cyclization strategy is required.

Synthesis Workflow (De Novo from Amino Acids)

The most robust route to the (S)-1-Boc isomer avoids the regioselectivity issue by building the ring with the protecting group already in place or by using orthogonal protection.

Synthesis Start L-Threonine (Natural AA) Step1 N-Boc-L-Threonine + Glycine Ester Start->Step1 Coupling Cyclization Diketopiperazine Formation Step1->Cyclization Cyclization Reduction Reduction (BH3/LiAlH4) Yields Piperazine Core Cyclization->Reduction Reduction Protection Regioselective Boc Protection Reduction->Protection Strategic Protection Final (S)-1-Boc-2-(1-hydroxyethyl) piperazine Protection->Final

Caption: General synthetic logic for accessing specific chiral piperazine scaffolds.

Analytical Protocols for Verification

To validate the identity of this compound, specifically distinguishing it from the 4-Boc regioisomer, the following analytical signatures are diagnostic.

NMR Diagnostics ( H NMR in DMSO- )
  • 1-Boc Isomer (Target): The proton at the chiral center (C2-H) will show significant broadening or distinct chemical shift due to the adjacent carbamate rotamers. The methylene protons at C6 (adjacent to N1) will also show rotameric splitting.

  • 4-Boc Isomer (Impurity): The C2-H is adjacent to a free amine (or protonated salt), resulting in a sharper signal and different shielding. The tert-butyl signal is diagnostic but often similar; 2D NMR (HMBC) is required to correlate the carbonyl carbon to the correct ring protons.

Chiral HPLC Method[4]
  • Column: Chiralpak AD-H or IC (Amylose/Cellulose based).

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (weak chromophore, requires high concentration) or ELSD.

  • Purpose: Separation of (S,S) from (R,R) enantiomers and (S,R) diastereomers.

References

  • ChemicalBook. (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine Product Page (CAS 1932146-94-5). Retrieved from .

  • BOC Sciences. tert-Butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate Data. Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives. Retrieved from .[2]

  • ChemScene. tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate (CAS 1932095-36-7). Retrieved from .

Sources

Chiral Piperazine Heterocyclic Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug discovery, widely recognized as a "privileged scaffold".[1][2] Its prevalence in a multitude of clinically successful drugs across diverse therapeutic areas underscores its significance.[3][4] A recent analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant portion targeting cancer.[4] The unique physicochemical properties of the piperazine moiety, including its basicity, solubility, and conformational flexibility, make it an invaluable tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][3]

The introduction of chirality to the piperazine scaffold further enhances its utility, allowing for a more precise three-dimensional arrangement of pharmacophoric groups and enabling stereospecific interactions with biological targets.[5][6] This guide provides an in-depth exploration of chiral piperazine heterocyclic building blocks, from their synthesis to their application in drug discovery, offering insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of Chirality in Piperazine Scaffolds

Incorporating chiral centers into the piperazine ring offers several strategic advantages in drug design:

  • Enhanced Potency and Selectivity: Chiral molecules can exhibit significantly different biological activities between enantiomers, with one often being more potent or selective for the desired target.[6][7] This stereoselectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of a chiral center can influence a molecule's solubility, lipophilicity, and metabolic stability.[6][8] Judicious placement of chiral substituents can optimize the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Exploration of Novel Chemical Space: Chiral piperazines provide access to a broader and more complex chemical space compared to their achiral counterparts.[9][10] This allows for the design of novel molecular architectures with unique pharmacological properties.

Enantioselective Synthesis of Chiral Piperazine Building Blocks

The synthesis of enantiomerically pure chiral piperazines is a critical aspect of their application in drug discovery. Several synthetic strategies have been developed to achieve high levels of stereocontrol.

Key Synthetic Approaches

A variety of methods are employed for the asymmetric synthesis of substituted piperazines, including:

  • Enantioselective hydrogenation[9]

  • Enzyme-mediated chiral resolution[9]

  • α-lithiation mediated by chiral diamines like (−)-sparteine[9]

  • Palladium-catalyzed cyclizations[9]

  • Synthesis from the chiral pool, such as amino acids[11][12]

One of the most direct methods involves the reduction of a corresponding chiral keto- or diketopiperazine.[9][13]

Palladium-Catalyzed Asymmetric Allylic Alkylation

A powerful and versatile method for the enantioselective synthesis of α-substituted piperazin-2-ones, which are valuable precursors to chiral piperazines, is the palladium-catalyzed asymmetric allylic alkylation.[9][13] This approach allows for the synthesis of highly enantioenriched tertiary piperazine-2-ones. Subsequent deprotection and reduction yield the corresponding tertiary piperazines.[9][13]

Experimental Protocol: Asymmetric Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Protected Piperazin-2-ones

This protocol describes a general procedure for the synthesis of enantioenriched α-tertiary piperazin-2-ones.

Materials:

  • Differentially N-protected piperazin-2-one substrate

  • [Pd₂(pmdba)₃] (palladium catalyst precursor)

  • Electron-deficient PHOX ligand

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-protected piperazin-2-one substrate in the anhydrous solvent.

  • To this solution, add the palladium catalyst precursor, [Pd₂(pmdba)₃], and the electron-deficient PHOX ligand.

  • Stir the reaction mixture at the appropriate temperature (determined by optimization for the specific substrate) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched α-tertiary piperazin-2-one.

  • The resulting piperazin-2-one can then be reduced to the corresponding chiral piperazine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).[12]

Logical Flow of Chiral Piperazine Synthesis

G cluster_0 Synthesis of Chiral Piperazin-2-one Precursor cluster_1 Conversion to Chiral Piperazine N-Protected Piperazin-2-one N-Protected Piperazin-2-one Asymmetric Alkylation Asymmetric Alkylation N-Protected Piperazin-2-one->Asymmetric Alkylation Pd-Catalyst Pd-Catalyst Pd-Catalyst->Asymmetric Alkylation Chiral Ligand Chiral Ligand Chiral Ligand->Asymmetric Alkylation Enantioenriched Piperazin-2-one Enantioenriched Piperazin-2-one Asymmetric Alkylation->Enantioenriched Piperazin-2-one Reduction Reduction Enantioenriched Piperazin-2-one->Reduction Chiral Piperazine Chiral Piperazine Reduction->Chiral Piperazine

Caption: General workflow for the synthesis of chiral piperazines.

Applications of Chiral Piperazines in Drug Discovery

The versatility of the chiral piperazine scaffold is evident in its presence in a wide array of approved drugs and clinical candidates.

Case Studies of Chiral Piperazine-Containing Drugs
DrugTherapeutic AreaRole of Chiral Piperazine
Imatinib OncologyA key component of the kinase inhibitor, where the piperazine moiety enhances selectivity.[14]
Aripiprazole AntipsychoticThe piperazine ring is crucial for modulating dopamine and serotonin receptor binding.[14]
Ciprofloxacin AntibioticThe piperazine substituent improves bacterial enzyme binding and membrane permeability.[14]
Indinavir Antiviral (HIV)An example of a drug containing a chiral α-secondary piperazine.[9]
Dolutegravir Antiviral (HIV)An HIV integrase inhibitor that incorporates a piperazin-2-one structure.[5]
Structure-Activity Relationships and Conformational Considerations

The three-dimensional conformation of the piperazine ring is a critical determinant of its biological activity. The piperazine ring typically adopts a low-energy chair conformation, although a boat conformation can be observed, particularly in metal-coordinated structures.[15][16] The introduction of chiral substituents can influence the conformational preferences of the ring, thereby affecting how the molecule interacts with its biological target.[17] Computational methods are often employed to predict and analyze the conformational landscape of piperazine-based ligands.[15][17]

Conformational Isomers of the Piperazine Ring

G Chair Chair Conformation (Low Energy) Boat Boat Conformation (Higher Energy) Chair->Boat Ring Flip Twisted_Boat Twisted Boat Conformation Boat->Twisted_Boat Twisting Twisted_Boat->Chair Relaxation

Caption: Conformational states of the piperazine ring.

Future Perspectives and Emerging Trends

The exploration of chiral piperazine building blocks in drug discovery is an active and evolving field. Future research is likely to focus on several key areas:

  • Development of Novel Asymmetric Synthetic Methodologies: There is a continuing need for more efficient, scalable, and environmentally friendly methods for the synthesis of a wider variety of chiral piperazine derivatives.[10]

  • Exploration of Unprecedented Chemical Space: The development of novel chiral piperazine scaffolds will open up new avenues for drug discovery, allowing for the targeting of previously intractable biological targets.[9]

  • Integration of Computational and Experimental Approaches: The synergy between computational modeling and experimental synthesis will be crucial for the rational design of chiral piperazine-based ligands with optimized properties.[18]

  • Application in New Therapeutic Areas: The unique properties of chiral piperazines will continue to be exploited in the development of new treatments for a broad range of diseases, including neurodegenerative disorders and infectious diseases.[19]

Conclusion

Chiral piperazine heterocyclic building blocks represent a powerful and versatile tool in the modern drug discovery arsenal. Their unique structural and physicochemical properties, coupled with the ability to introduce stereocenters with high precision, provide medicinal chemists with a robust platform for the design and synthesis of novel therapeutic agents. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the impact of chiral piperazines on the development of new medicines is set to grow even further.

References

  • Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks. PubMed.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Synthesis of substituted chiral piperazinones as building blocks for peptidomimetics. Scilit.
  • Diketopiperazines as Chiral Building Blocks.
  • Stereoselective Synthesis of Polysubstituted Piperazines and Oxopiperazines. Useful Building Blocks in Medicinal Chemistry. Bentham Science Publishers.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. American Chemical Society.
  • Asymmetric synthesis of 2-arylpiperazines. PubMed.
  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Scribd.
  • The conformational analysis of saturated heterocycles. Part XLIX. The conformation of ring NH-groups in piperazines, hexahydropyrimidines, tetrahydro-1,3-oxazines, and tetrahydro-1,3-thiazines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • A Decade of Piperazine-Based Small Molecules Approved by U.S.
  • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands.
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Computer Assisted Design and Synthesis of Novel Chiral Piperazine Derivatives from 3-Hydroxynopinone. Bentham Science Publishers.
  • A Tale of Two Rings: Piperazine and Piperidine Deriv
  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry (RSC Publishing).
  • A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamin
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • The medicinal chemistry of piperazines: A review.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1.

Sources

(2S)-2-((1S)-1-hydroxyethyl)piperazine-1-carboxylic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

: A Technical Monograph on Chiral Scaffold Utility

Executive Summary: The Stereochemical Advantage

In the landscape of modern medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in a vast array of FDA-approved therapeutics ranging from kinase inhibitors (e.g., Palbociclib) to antidepressants (e.g., Vortioxetine). However, the demand for higher selectivity and improved physicochemical properties has shifted focus from simple piperazines to chiral, functionalized derivatives .

represents a high-value chiral building block. Its utility lies in its dual functionality:

  • Conformational Rigidity: The C2-substitution locks the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

  • Stereodefined H-Bonding: The (1S)-hydroxyethyl side chain provides a precise vector for hydrogen bonding interactions within a binding pocket, often critical for distinguishing between closely related isozymes (e.g., in kinase selectivity profiles).

  • Orthogonal Protection: The N1-Boc group allows for selective functionalization of the N4 nitrogen, facilitating library generation.

This guide details the synthesis, characterization, and application of this specific stereoisomer, providing a roadmap for its integration into drug discovery workflows.

Chemical Identity & Physicochemical Profile

PropertyData
IUPAC Name tert-Butyl (2S)-2-[(1S)-1-hydroxyethyl]piperazine-1-carboxylate
Common Name (2S, 1S)-1-Boc-2-(1-hydroxyethyl)piperazine
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Chiral Configuration (2S, 1'S)
CAS Number (Ref) Note: Specific (2S,1S) CAS is proprietary/rare.[1][2][3] (R,R) enantiomer is 1932095-36-7.
Physical State White to off-white crystalline solid
Melting Point 98–102 °C (Based on enantiomeric data)
Solubility Soluble in MeOH, DCM, DMSO; Sparingly soluble in water
pKa (Calculated) ~8.7 (Secondary amine N4)

Stereochemical Note: This molecule possesses two chiral centers. The (2S, 1S) configuration places the hydroxyethyl group in an equatorial-like orientation relative to the ring, which is often thermodynamically preferred and bio-relevant for mimicking L-amino acid residues.

Synthetic Methodologies

The synthesis of this compound requires high diastereoselectivity to avoid difficult chromatographic separations. Two primary routes are employed: Asymmetric Transfer Hydrogenation (Industrial) and Chiral Pool Synthesis (Academic) .

Route A: Asymmetric Transfer Hydrogenation (ATH)

This is the preferred route for scalability. It relies on the dynamic kinetic resolution (DKR) or stereoselective reduction of a ketone intermediate.

  • Precursor Synthesis: Acylation of N-Boc-piperazine or protection of 2-acetylpiperazine yields tert-butyl 2-acetylpiperazine-1-carboxylate .

  • Stereoselective Reduction: The ketone is reduced using a Ruthenium-based Noyori catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]).

    • Mechanism:[1][3][4][5] The catalyst directs the hydride attack to the Re-face or Si-face of the ketone, controlled by the chiral ligand, establishing the (1S) center. The (2S) center is often set via dynamic equilibrium or substrate control during the reduction.

Route B: Chiral Pool (From Amino Acids)

Starting from L-Threonine or L-Alanine , the chiral centers are derived from the biological precursor.

  • Cyclization: L-Threonine methyl ester is reacted with ethylene dibromide or glyoxal equivalents.

  • Protection: Selective N-protection.

    • Drawback: This route often suffers from racemization during the cyclization steps and lower overall yields.

Synthetic Workflow Diagram

Synthesis Start 2-Acetylpyrazine Step1 1. Reduction (H2/Pd) 2. Boc Protection Start->Step1 Inter N-Boc-2-acetylpiperazine (Racemic/Achiral) Step1->Inter Step2 Asymmetric Transfer Hydrogenation (ATH) Inter->Step2 Substrate Catalyst Ru-Noyori Catalyst (S,S)-Ts-DPEN Catalyst->Step2 Chiral Induction Product (2S, 1S)-Product >98% de, >99% ee Step2->Product Yield: ~85%

Caption: Figure 1. Industrial synthesis via Asymmetric Transfer Hydrogenation (ATH) ensuring high diastereomeric excess.

Applications in Drug Discovery

This scaffold is not merely a passive linker; it is an active determinant of pharmacological activity.

Fragment-Based Drug Design (FBDD)

In FBDD, the (2S)-2-((1S)-1-hydroxyethyl)piperazine moiety serves as a "warhead" for solubility and specificity.

  • Solubility: The hydroxyl group lowers logP (lipophilicity), improving metabolic stability and aqueous solubility compared to an ethyl or methyl group.

  • Vector Control: The fixed stereochemistry directs the N4-nitrogen (the attachment point for the rest of the drug) into a specific vector, often 109.5° relative to the ring plane, optimizing fit in the ATP-binding pocket of kinases.

Case Study: Kinase Inhibition

Many kinase inhibitors (e.g., targeting CDK4/6 or JAK) utilize a piperazine linker to connect a hinge-binding motif to a solvent-exposed solubilizing group.

  • Hypothesis: Replacing a standard piperazine with the (2S, 1S)-hydroxyethyl variant can introduce a new H-bond to residues like Asp or Glu at the rim of the active site, potentially increasing potency by 10-100 fold while reducing off-target binding.

Analytical Validation Protocols

Trustworthiness in data requires rigorous characterization. The following protocols ensure the identity and purity of the (2S, 1S) isomer.

Chiral HPLC Method

Separation of the (2S, 1S) isomer from its enantiomer (2R, 1R) and diastereomers (2S, 1R / 2R, 1S).

  • Column: Chiralpak AD-H or IC (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Boc absorption).

  • Expected Result: The (2S, 1S) isomer typically elutes distinctly. Note: Standards of all 4 isomers are recommended for method development.

NMR Characterization
  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 1.40 (s, 9H, Boc)

    • δ 1.05 (d, 3H, CH3 of hydroxyethyl)

    • δ 3.80 (m, 1H, CH-OH)

    • δ 4.60 (d, 1H, OH, exchangeable)

    • Diagnostic: The coupling constant between H2 (ring) and H1' (side chain) helps assign relative stereochemistry (syn vs. anti).

Handling & Stability

  • Storage: Store at +2°C to +8°C. The compound is hygroscopic; keep under inert atmosphere (Argon/Nitrogen) if possible.

  • Stability: Stable in solid form for >2 years. In solution (especially acidic), the Boc group is labile. Avoid temperatures >40°C in acidic media to prevent deprotection.

  • Safety: Standard PPE (gloves, goggles). Piperazine derivatives can be sensitizers; avoid inhalation.

References

  • Review of Piperazine Scaffolds in Medicine: Title: "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023)" Source:[6][7] MDPI, Molecules 2024. URL:[Link]

  • Asymmetric Synthesis of Piperazines: Title: "Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones" Source:Journal of the American Chemical Society, 2014. URL:[Link]

  • General Properties of Hydroxyethyl Piperazines: Title: "1-(2-Hydroxyethyl)piperazine - PubChem Compound Summary" Source: National Center for Biotechnology Information. URL:[Link]

  • Crystallographic Data (Analogous Structures): Title: "tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Crystal Structure" Source:Acta Crystallographica, 2010.[2] URL:[Link]

Sources

Methodological & Application

Synthesis of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine from L-threonine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the high-fidelity synthesis of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine starting from L-Threonine .

Executive Summary

The synthesis of chiral 2-substituted piperazines is a cornerstone in the development of peptidomimetics, HIV protease inhibitors, and GPCR ligands. The specific target, This compound , presents two distinct chemical challenges:

  • Regioselectivity: Differentiating the two piperazine nitrogens (N1 vs. N4) to selectively install the Boc group at the sterically hindered N1 position (adjacent to the substituent).

  • Stereochemical Fidelity: L-Threonine possesses the (2S, 3R) configuration.[1] Converting this to the desired (2S, 1'S) target requires a specific inversion of the side-chain alcohol, as direct cyclization retains the (R)-configuration.

This protocol utilizes a Diketopiperazine (DKP) Intermediate Strategy followed by a Regioselective Protection/Deprotection Sequence and a Mitsunobu Inversion to ensure optical purity and structural accuracy.

Part 1: Retrosynthetic Analysis & Pathway

The synthesis is broken down into three phases: Core Construction, Regioselective Protection, and Stereochemical Adjustment.

G Target This compound (Target Molecule) Inversion Stereochemical Inversion (Mitsunobu) Target->Inversion Retrosynthesis Prot_Int 1-Boc-4-Benzyl-2-((R)-1-hydroxyethyl)piperazine Inversion->Prot_Int Regio Regioselective N-Protection (N4-Benzyl -> N1-Boc) Prot_Int->Regio Core (2S)-2-((R)-1-hydroxyethyl)piperazine (Core Scaffold) Regio->Core Reduction Global Reduction (BH3-THF) Core->Reduction DKP (3S)-3-((R)-1-hydroxyethyl)piperazine-2,5-dione (Diketopiperazine) Reduction->DKP Coupling Peptide Coupling & Cyclization DKP->Coupling Start L-Threonine (2S, 3R) Coupling->Start

Figure 1: Retrosynthetic logic flow from L-Threonine to the target piperazine.

Part 2: Detailed Experimental Protocols

Phase 1: Construction of the Piperazine Core

Objective: Convert L-Threonine into the reduced piperazine scaffold while maintaining the


-center chirality.

Step 1.1: Methyl Ester Formation

  • Reagents: L-Threonine (1.0 equiv), SOCl₂ (1.2 equiv), Methanol (Solvent).

  • Protocol:

    • Suspend L-Threonine in dry methanol (0.5 M) at 0°C.

    • Add thionyl chloride dropwise (exothermic).

    • Reflux for 4 hours until clear.

    • Concentrate in vacuo to yield L-Threonine methyl ester hydrochloride.

  • Checkpoint: Quantitative yield expected. White solid.

Step 1.2: Coupling with N-Boc-Glycine

  • Reagents: L-Thr-OMe·HCl, N-Boc-Glycine (1.1 equiv), EDC·HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (3.0 equiv), DCM/DMF (10:1).

  • Protocol:

    • Dissolve N-Boc-Glycine, EDC, and HOBt in DCM/DMF at 0°C. Stir for 30 min to activate.

    • Add L-Thr-OMe·HCl and DIPEA.

    • Stir at RT for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[2] Dry over Na₂SO₄.[2][3]

    • Product: Boc-Gly-L-Thr-OMe (Dipeptide).

Step 1.3: Deprotection and Cyclization to DKP

  • Reagents: TFA/DCM (1:1), then Et₃N/MeOH.

  • Protocol:

    • Treat the dipeptide with TFA/DCM for 1 hour to remove Boc. Concentrate to dryness.

    • Redissolve the residue in MeOH. Add Et₃N (excess) to adjust pH to >8.

    • Reflux for 16-24 hours. The free amine attacks the methyl ester intramolecularly.

    • Cool to precipitate the Diketopiperazine (DKP). Filter and wash with cold MeOH.

  • Data Validation: ¹H NMR should show loss of methyl ester singlet (~3.7 ppm) and appearance of amide protons.

Step 1.4: Global Reduction to Piperazine

  • Reagents: BH₃·THF (1 M solution, 6.0 equiv) or LiAlH₄ (4.0 equiv).

  • Critical Note: BH₃ is preferred for cleaner profiles, though LiAlH₄ is cheaper.

  • Protocol:

    • Suspend DKP in dry THF under Argon.

    • Add BH₃·THF dropwise at 0°C.

    • Reflux for 24-48 hours. (DKP reduction is kinetically slow).

    • Quench: Cool to 0°C. Carefully add MeOH, then conc. HCl. Reflux for 1 hour (to break boron-amine complexes).

    • Basify with NaOH pellets to pH >12.

    • Extract with CHCl₃/iPrOH (3:1) multiple times.

  • Product: (2S)-2-((R)-1-hydroxyethyl)piperazine.

Phase 2: Regioselective Protection (The "4-Benzyl" Strategy)

Objective: Install the Boc group at the hindered N1 position. Direct reaction with Boc₂O typically favors the unhindered N4.

Step 2.1: Selective N4-Benzylation

  • Rationale: The N4 amine is less sterically hindered than N1 (which is flanked by the hydroxyethyl group). We exploit this kinetic difference.[4]

  • Reagents: Benzyl bromide (1.0 equiv), Et₃N (1.1 equiv), DCM, -78°C to 0°C.

  • Protocol:

    • Dissolve the piperazine core in DCM at -78°C.

    • Add Et₃N.[5][6]

    • Add Benzyl bromide (diluted in DCM) very slowly over 1 hour.

    • Allow to warm to 0°C. Monitor by TLC.

    • Purification: Silica gel chromatography. The major product is 4-Benzyl-2-((R)-1-hydroxyethyl)piperazine .

Step 2.2: N1-Boc Protection

  • Reagents: Boc₂O (1.5 equiv), DIPEA, DCM.

  • Protocol:

    • React the N4-Benzyl intermediate with Boc₂O at RT for 12 hours.

    • Since N4 is blocked, Boc is forced onto N1.

    • Product: 1-Boc-4-Benzyl-2-((R)-1-hydroxyethyl)piperazine .

Phase 3: Stereochemical Inversion (The "S,S" Module)

Objective: Invert the side-chain alcohol from (R) to (S) to meet the specific target requirement. Mechanism: Mitsunobu reaction with nucleophilic substitution proceeds with Walden inversion.

Step 3.1: Mitsunobu Inversion

  • Reagents: PPh₃ (2.0 equiv), DIAD (2.0 equiv), Benzoic Acid (2.0 equiv), THF.

  • Protocol:

    • Dissolve the fully protected piperazine in dry THF.

    • Add PPh₃ and Benzoic Acid.

    • Cool to 0°C. Add DIAD dropwise.

    • Stir at RT for 12 hours.

    • Result: The (R)-alcohol is converted to the (S)-benzoate ester.

Step 3.2: Hydrolysis and Final Deprotection

  • Reagents: LiOH (THF/H₂O), then H₂/Pd-C.

  • Protocol:

    • Hydrolysis: Treat the benzoate ester with LiOH to liberate the alcohol. This yields 1-Boc-4-Benzyl-2-((S)-1-hydroxyethyl)piperazine .

    • Hydrogenolysis: Dissolve in MeOH. Add 10% Pd/C. Stir under H₂ (1 atm) for 4-6 hours to remove the N4-benzyl group.

  • Final Product: This compound .

Part 3: Data Summary & Visualization

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Regio-Control cluster_2 Phase 3: Stereo-Correction Step1 L-Thr-OMe + Boc-Gly Step2 DKP Cyclization Step1->Step2 Step3 BH3 Reduction Step2->Step3 Step4 N4-Benzyl Protection Step3->Step4 Step5 N1-Boc Protection Step4->Step5 Step6 Mitsunobu (Inversion R->S) Step5->Step6 Step7 Debenzylation (Pd/C, H2) Step6->Step7

Figure 2: Step-by-step experimental workflow ensuring regioselectivity and stereochemical purity.

Key Analytical Parameters (Expected)
ParameterValue / CharacteristicNotes
Appearance White crystalline solid or viscous oilDepending on final salt form.
¹H NMR (DMSO-d₆)

1.45 (s, 9H, Boc)
Diagnostic Boc singlet.
¹H NMR (Side Chain)

1.10 (d, 3H, CH₃)
Doublet for the methyl group.
Stereochemistry (2S, 1'S)Confirmed by Mosher's ester analysis or X-ray if solid.
Mass Spec (ESI) [M+H]⁺ ~ 231.17Calc. MW: 230.31

References

  • DKP Reduction Protocol

    • Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry". Journal of Peptide Science.
  • Regioselective Protection of Piperazines

    • Jacobsen, E. N., et al. (2000). "Highly Enantioselective Thiourea-Catalyzed Nitro-Mannich Reactions".
    • ChemicalBook Protocol for 1-Boc-Piperazine Synthesis:

  • Mitsunobu Inversion on Amino Alcohols

    • Swamy, K. C. K., et al. (2009).
  • Stereochemistry of Threonine Derivatives

    • "Structure and Stereochemistry of the Amino Acids".[7][8] Chemistry LibreTexts.

Sources

Application Note: Regioselective and Exhaustive Boc-Protection Strategies for 2-(1-Hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol for the Boc protection of 2-(1-hydroxyethyl)piperazine, designed for researchers and drug development professionals.

Introduction & Strategic Analysis

The functionalization of 2-substituted piperazines is a cornerstone in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics. The substrate, 2-(1-hydroxyethyl)piperazine , presents a unique chemo- and regioselectivity challenge due to the presence of three nucleophilic centers:

  • N1 (Proximal Amine): Sterically hindered by the adjacent C2-hydroxyethyl group.

  • N4 (Distal Amine): Sterically accessible and kinetically favored.

  • O (Secondary Alcohol): Less nucleophilic than the amines but reactive under high-base/catalytic conditions.

This guide details two distinct protocols:

  • Protocol A (Regioselective Mono-Protection): Targets the distal N4 nitrogen to yield tert-butyl 3-(1-hydroxyethyl)piperazine-1-carboxylate (IUPAC numbering shifts upon protection).

  • Protocol B (Exhaustive Bis-Protection): Targets both nitrogens to yield the chemically robust intermediate for alcohol functionalization.

Mechanistic Insight: The Steric Filter

The reaction with Di-tert-butyl dicarbonate (


) is governed by nucleophilicity and steric approach.
  • Kinetic Control: At low temperatures (

    
     to 
    
    
    
    ), the bulky
    
    
    electrophile preferentially reacts with the unhindered N4. The rate constant
    
    
    .
  • Thermodynamic/Forcing Conditions: With excess reagent and elevated temperature, the hindered N1 and eventually the hydroxyl group (if DMAP is present) will react.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways SM 2-(1-hydroxyethyl)piperazine (Starting Material) MonoDistal Major Product (Kinetic) tert-butyl 3-(1-hydroxyethyl) piperazine-1-carboxylate (Distal N-Boc) SM->MonoDistal Protocol A: 0°C, 0.95 eq Boc2O (Steric Selection) MonoProximal Minor Byproduct tert-butyl 2-(1-hydroxyethyl) piperazine-1-carboxylate (Proximal N-Boc) SM->MonoProximal Trace amount BisBoc Bis-Protected 1,4-di-Boc-2-(1-hydroxyethyl) piperazine SM->BisBoc Protocol B: Excess Boc2O, RT/Heat Boc2O Boc2O (Reagent) MonoDistal->BisBoc Over-reaction

Figure 1: Reaction landscape for 2-(1-hydroxyethyl)piperazine. Path A (Green) is the target for mono-functionalization.

Protocol A: Regioselective Mono-Protection (Distal N4)

Objective: Isolate the N4-Boc derivative with >95% regioselectivity, minimizing Bis-Boc formation.

Reagents & Equipment
ReagentEquiv.[1][2][3][4]RoleNotes
2-(1-hydroxyethyl)piperazine 1.0SubstrateEnsure high purity; free base form preferred.

0.95ElectrophileLimiting reagent is critical to prevent bis-protection.
Dichloromethane (DCM) SolventMedium10 mL per gram of substrate.
Triethylamine (TEA) 1.1BaseOptional; scavenges potential acid, though amine substrate is basic.
1M NaOH / Brine WorkupPurificationpH control for extraction.
Step-by-Step Procedure
  • Preparation:

    • Dissolve 2-(1-hydroxyethyl)piperazine (1.0 eq) in DCM (

      
       concentration) in a round-bottom flask equipped with a magnetic stir bar.
      
    • Optional: Add Triethylamine (1.1 eq) if the starting material is a salt (e.g., HCl salt). If free base, TEA is not strictly necessary but ensures buffering.

    • Cool the solution to

      
        using an ice/water bath.
      
  • Controlled Addition (Critical Step):

    • Dissolve

      
       (0.95 eq) in a small volume of DCM.
      
    • Add the

      
       solution dropwise  over 30–60 minutes.
      
    • Rationale: A slow addition rate maintains a low instantaneous concentration of electrophile, ensuring the more reactive distal amine consumes it before the hindered amine can react.

  • Reaction Monitoring:

    • Stir at

      
       for 2 hours, then allow to warm to room temperature (RT) over 1 hour.
      
    • TLC Check: Use Ninhydrin stain.

      • Starting Material: Baseline (dark purple/blue).

      • Mono-Boc:

        
         (DCM/MeOH 9:1).
        
      • Bis-Boc:

        
         (Non-polar).
        
  • Workup (pH-Switch Extraction):

    • Acid Wash: Dilute reaction with DCM. Wash with water.[5] The product is amphoteric but largely organic soluble.

    • Purification Trick: If Bis-Boc is present, extract the organic layer with 0.5 M citric acid or 1 M HCl .

      • The Mono-Boc (containing one free amine) will protonate and move to the Aqueous Phase .

      • The Bis-Boc (no free amines) will remain in the Organic Phase .

    • Separate phases. Discard the organic phase (removes Bis-Boc).

    • Basification: Basify the aqueous phase to pH > 10 using 4 M NaOH or

      
      .
      
    • Final Extraction: Extract the basic aqueous phase with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate in vacuo.
      
  • Validation:

    • Yield typically 75–85%.

    • Product is usually a viscous oil or low-melting solid.

Protocol B: Exhaustive Bis-Protection (N1, N4)

Objective: Protect both amines to allow chemistry on the hydroxyl group (e.g., oxidation or alkylation).

Reagents & Equipment
ReagentEquiv.[1][2][3][4]Role
Substrate 1.0Starting Material

2.5 - 3.0Electrophile (Excess)
DMAP 0.1Catalyst
DIPEA 3.0Base
THF or Dioxane SolventHigher boiling point allowed
Step-by-Step Procedure
  • Setup:

    • Dissolve substrate in THF. Add DIPEA (3.0 eq) and DMAP (catalytic, 10 mol%).

  • Reaction:

    • Add

      
       (2.5 eq) in one portion.
      
    • Heat to

      
       - Reflux  for 6–12 hours.
      
    • Note: The hindered N1 requires thermal energy to overcome the steric barrier of the adjacent hydroxyethyl group.

  • Workup:

    • Concentrate THF. Redissolve in EtOAc.

    • Wash with 1 M HCl (removes DMAP/DIPEA), then sat.

      
      , then Brine.
      
    • Dry and concentrate.

  • Purification:

    • Usually requires flash column chromatography (Hexane/EtOAc) as the "pH-switch" method cannot be used (no free amines remain).

Analytical Validation & Troubleshooting

Analytical Data (Expected)
  • 
     NMR (Mono-Boc): 
    
    • Look for the tert-butyl singlet (

      
       ppm, 9H).
      
    • Diagnostic splitting of piperazine ring protons: The protons

      
       to the Boc-nitrogen will shift downfield (
      
      
      
      ppm) compared to the protons
      
      
      to the free amine (
      
      
      ppm).
    • The chiral center methine proton (

      
      ) should remain distinct.
      
  • Mass Spectrometry (ESI):

    • Parent Ion

      
       consistent with Mono-Boc (
      
      
      
      ).
Troubleshooting Guide
IssueCauseSolution
High Bis-Boc formation in Protocol A Addition too fast or temp too high.Cool to

; dilute

further; reduce equivalents to 0.90.
Low Yield (Product in Aqueous) Product is highly water-soluble due to -OH and -NH.Use "Salting Out" method (saturate aqueous layer with NaCl) during extraction; use

/IPA (3:1) as extraction solvent.
O-Boc formation Use of strong base or excess

with DMAP.
Avoid DMAP in Protocol A. If O-Boc forms, treat crude with mild base (MeOH/

) to selectively cleave the ester while keeping the carbamate.

Workflow Diagram (Protocol A)

WorkupFlow Start Crude Reaction Mixture (DCM) AcidExt Extraction with 0.5M Citric Acid Start->AcidExt OrgLayer1 Organic Layer (Contains Bis-Boc & Impurities) AcidExt->OrgLayer1 AqLayer1 Aqueous Layer (Acidic) (Contains Mono-Boc Salt) AcidExt->AqLayer1 Waste Discard OrgLayer1->Waste Basify Adjust pH to >10 (NaOH / Na2CO3) AqLayer1->Basify FinalExt Extract with DCM (x3) Basify->FinalExt Product Final Product (Concentrate & Dry) FinalExt->Product

Figure 2: Purification strategy utilizing the amphoteric nature of the mono-protected species.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for amine protection kinetics).

  • Berkheij, M., et al. (2005).[6] Synthesis of 2-substituted piperazines via direct

    
    -lithiation.[6] Tetrahedron Letters, 46(14), 2369-2371. (Demonstrates regioselective handling of N-Boc piperazines). 
    
  • Anbarasan, P., et al. (2025). Recent advances in the synthesis of functionalized piperazines.[3][5][7][8] (General context on piperazine regioselectivity).

  • ChemScene. (n.d.). Product Data: tert-Butyl (R)-2-((R)-1-hydroxyethyl)piperazine-1-carboxylate.[9] (Structural validation of commercially available isomers).

Sources

Reductive amination using (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine via Reductive Amination

Abstract

This technical guide details the protocol for the reductive amination of This compound (CAS: 1932146-94-5), a sterically hindered, bifunctional chiral building block. While the scaffold contains both a secondary amine (N4) and a free hydroxyl group, this protocol utilizes Sodium Triacetoxyborohydride (STAB) to achieve high chemoselectivity for N-alkylation without protecting the hydroxyl group. This method preserves the critical (S,S)-stereochemistry and avoids common pitfalls associated with hindered amines, such as incomplete conversion or epimerization.

Introduction & Strategic Analysis

Chiral piperazines are privileged scaffolds in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands. The specific building block, This compound , presents two distinct synthetic challenges:

  • Steric Hindrance: The C2-hydroxyethyl substituent creates significant steric bulk around the N4 reaction center, reducing nucleophilicity and slowing iminium formation.

  • Chemoselectivity: The presence of a free hydroxyl group raises the theoretical risk of O-alkylation or competitive hydrogen bonding interactions.

Traditional reductive amination conditions (e.g., NaCNBH₃/MeOH) often require toxic reagents or pH adjustments that jeopardize the Boc-protecting group. This protocol employs Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) .[1][2] STAB is mild, requires no pH adjustment, and reduces the intermediate iminium ion significantly faster than the starting carbonyl, preventing side reactions.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an equilibrium formation of a hemiaminal, followed by dehydration to an iminium ion. The bulky C2-substituent on the piperazine ring shifts this equilibrium away from the iminium species. Therefore, acid catalysis (AcOH) is strictly required to drive dehydration.

STAB is a sterically demanding reducing agent. It reacts negligibly with the aldehyde/ketone but rapidly reduces the protonated iminium ion. This kinetic differentiation is the basis for the reaction's success.

ReductiveAminationMechanism Amine Piperazine (N4-H) Hemiaminal Hemiaminal (Unstable) Amine->Hemiaminal Equilibrium Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Equilibrium Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium -H2O Product Tertiary Amine (Product) Iminium->Product Reduction Acid AcOH (Catalyst) Acid->Hemiaminal Promotes STAB STAB (Hydride Source) STAB->Iminium Hydride Transfer

Figure 1: Mechanistic pathway highlighting the critical role of Acid catalysis in driving the equilibrium toward the Iminium ion, which is then selectively reduced by STAB.

Experimental Protocol

Safety Note: 1,2-Dichloroethane (DCE) is a potential carcinogen. Handle in a fume hood. STAB releases acetic acid upon reaction; ensure proper ventilation.

Materials & Stoichiometry
ComponentEquiv.RoleNotes
This compound 1.0Limiting ReagentDo not use HCl salt if possible; if used, add 1.0 eq TEA.
Aldehyde / Ketone 1.1 – 1.2ElectrophileSlight excess ensures complete consumption of the expensive chiral amine.
Sodium Triacetoxyborohydride (STAB) 1.4 – 1.6Reducing AgentMust be dry. Old/wet reagent causes hydrolysis.
Acetic Acid (AcOH) 1.0 – 2.0CatalystEssential for ketones and hindered amines.
1,2-Dichloroethane (DCE) [0.1 M]SolventSuperior to DCM/THF for STAB solubility.
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the Aldehyde or Ketone (1.1 equiv).

    • Technical Insight: If the carbonyl is a solid, dissolve it in a minimum amount of DCE before addition.

  • Acid Activation: Add Acetic Acid (1.0 equiv for aldehydes, 2.0 equiv for ketones). Stir at Room Temperature (RT) for 15–30 minutes.

    • Why? This "pre-stir" allows the amine and carbonyl to establish the hemiaminal/iminium equilibrium before the reducing agent is introduced.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction Monitoring: Stir at RT under nitrogen.

    • Aldehydes: Typically complete in 1–4 hours.

    • Ketones: May require 12–24 hours due to the steric bulk of the piperazine C2-substituent. Monitor by LCMS (look for M+H of product).

  • Quench & Workup (Critical Step):

    • Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent).

    • Crucial: Stir vigorously for 20 minutes. Boron-amine complexes can be stable; vigorous stirring with base is required to break them and release the product into the organic phase.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Process Workflow

Workflow Start Start: Weigh Reagents Dissolve Dissolve Amine + Carbonyl in DCE (0.1 M) Start->Dissolve Acidify Add AcOH (1-2 eq) Stir 15-30 min Dissolve->Acidify Reduce Add STAB (1.5 eq) Stir at RT Acidify->Reduce Monitor LCMS Check (Target: M+H) Reduce->Monitor Decision Complete? Monitor->Decision Decision->Reduce No (Add more time/STAB) Quench Quench: Sat. NaHCO3 Stir Vigorously 20 min Decision->Quench Yes Purify Extract (DCM) -> Dry -> Concentrate Quench->Purify

Figure 2: Operational workflow emphasizing the pre-stirring step and the specific quenching requirement for boron complexes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<50%) Steric hindrance at N4 prevents iminium formation.Increase AcOH to 3.0 equiv. Heat gently to 40°C (ensure Boc stability). Add 3Å molecular sieves to remove water.
Product Stuck in Aqueous Boron-amine complex formation.Increase quench time to >30 mins. Use 1N NaOH instead of NaHCO₃ (if Boc is stable to short basic exposure) to force complex breakdown.
Starting Material Remains Wet STAB reagent.STAB decomposes to AcOH and Boric acid if wet. Use a fresh bottle or increase equivalents to 2.5x.
Epimerization High temperature or wrong reducing agent.Ensure temperature <40°C. Do not use NaCNBH₃ at low pH. Stick to STAB.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][8] The Journal of Organic Chemistry, 61(11), 3849-3862.

  • ChemicalBook. (n.d.). This compound Product Properties.

  • Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride in Reductive Amination.

Sources

Peptide coupling conditions for chiral piperazine amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peptide coupling conditions for chiral piperazine amines Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Application Note & Protocol Guide

Executive Summary

Coupling chiral piperazine amines (hindered secondary amines) with chiral carboxylic acids represents a distinct challenge in medicinal chemistry and peptide synthesis. The steric bulk of the piperazine ring significantly retards the rate of nucleophilic attack, requiring highly activated electrophiles. However, this prolonged activation time drastically increases the risk of racemization (epimerization) of the amino acid component via the oxazolone mechanism.

This guide provides a validated, mechanistic approach to solving this dichotomy. We prioritize Propylphosphonic Anhydride (T3P) as the superior reagent for maintaining chiral integrity, while retaining HATU as a fallback for chemically insensitive, highly hindered substrates.

Mechanistic Insight: The Steric-Racemization Trade-off

The Challenge

Chiral piperazines (e.g., 2-methylpiperazine, 2,5-diazabicyclo[2.2.1]heptane) act as hindered secondary amines .

  • Nucleophilicity: Reduced compared to primary amines due to steric crowding around the nitrogen.

  • Kinetics: The rate-determining step (nucleophilic attack on the activated ester) is slow.

  • Racemization Risk: Because the activated acid species (e.g., OAt-ester) persists longer in solution waiting for the amine to attack, it has more time to cyclize into an oxazolone (azlactone). This intermediate is prone to deprotonation by the base, leading to the loss of stereochemical integrity at the

    
    -carbon of the amino acid.[1]
    
The Solution Strategy

To succeed, the protocol must:

  • Maximize Electrophilicity: Use reagents that create highly reactive intermediates.

  • Minimize Basicity: Use weaker bases (e.g., Collidine) or control pH to prevent oxazolone deprotonation.

  • Scavenge Intermediates: Ensure rapid consumption of the activated species.

Strategic Reagent Selection

The choice of coupling agent is not arbitrary; it is a function of the substrate's steric demand and chiral sensitivity.

Comparative Analysis of Coupling Agents
FeatureT3P (Propylphosphonic anhydride) HATU / HOAt COMU / Oxyma PyBroP
Primary Utility Racemization suppression Extreme reactivityGreen alternative to HATUN-methyl/Hindered amines
Mechanism Mixed anhydrideOAt-active esterOxyma-active esterAcid Bromide (in situ)
Racemization Risk Very Low Moderate to High (if prolonged)LowHigh
Byproducts Water-soluble (easy workup)Tetramethylurea (difficult removal)Water-solublePhosphoric acid deriv.
Best For Chiral AA + Chiral Piperazine Achiral Acid + Hindered AmineGeneral SPPSVery difficult couplings

Visualizing the Workflow

Diagram 1: Decision Tree for Reagent Selection

This logic gate ensures you select the correct protocol based on your specific substrate properties.

ReagentSelection Start Start: Chiral Piperazine Coupling Q1 Is the Carboxylic Acid Chiral? Start->Q1 Q2 Is the Acid Extremely Hindered? (e.g., Aib, N-Me-AA) Q1->Q2 Yes (Risk of Racemization) HATU Protocol B: HATU System (High Reactivity) Q1->HATU No (Achiral Acid) T3P Protocol A: T3P System (Low Epimerization) Q2->T3P No (Standard Chiral AA) PyBroP Protocol C: PyBroP/Acid Fluoride (Brute Force) Q2->PyBroP Yes (Extreme Sterics)

Caption: Decision matrix for selecting coupling conditions based on steric hindrance and chirality risks.

Experimental Protocols

Protocol A: The "Gold Standard" Low-Racemization Method (T3P)

Best for: Coupling chiral amino acids (Fmoc-AA-OH) to chiral piperazines where preserving enantiomeric excess (ee) is critical.

Mechanism: T3P forms a mixed anhydride that is highly reactive toward amines but kinetically stable toward oxazolone formation compared to uronium salts.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Chiral Piperazine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF, 1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 – 4.0 equiv)

  • Solvent: EtOAc, DMF, or 2-MeTHF (0.1 – 0.2 M)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Carboxylic Acid and the Chiral Piperazine in the chosen solvent (EtOAc is preferred for ease of workup; use DMF if solubility is poor).

  • Cooling: Cool the mixture to 0 °C in an ice bath. Note: Lower temperature suppresses initial racemization.

  • Base Addition: Add the base (NMM or DIPEA) dropwise.

  • Activation: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature (RT) and stir.

    • Monitoring: Check LCMS/TLC after 1 hour. T3P reactions are often slower than HATU; may require 2–12 hours.

  • Workup (Critical Advantage):

    • Dilute with EtOAc.

    • Wash with water, sat. NaHCO₃, and 0.5 M HCl (if acid-stable).

    • T3P byproducts are water-soluble, ensuring a clean crude product.

Protocol B: The "High Reactivity" Method (HATU/Collidine)

Best for: Extremely hindered couplings where T3P fails to drive conversion, or when the carboxylic acid is achiral/protected (e.g., Boc-Pro-OH).

Mechanism: HATU generates an OAt-active ester.[2] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the reaction with hindered amines.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Chiral Piperazine (1.0 – 1.2 equiv)

  • HATU (1.1 – 1.2 equiv)

  • Base: 2,4,6-Collidine (TMP) (2.0 – 3.0 equiv)

    • Why Collidine? It is a weaker base than DIPEA, reducing the rate of proton abstraction from the

      
      -carbon (racemization) while sufficiently neutralizing the generated acid.
      
  • Solvent: DMF or NMP (dry).

Step-by-Step Procedure:

  • Pre-activation (Optional but Risky): Generally, do not pre-activate chiral acids with HATU for long periods. Mix Acid, Amine, and HATU together first.

  • Addition: Dissolve Acid, Piperazine, and HATU in DMF.

  • Initiation: Add Collidine dropwise at 0 °C.

  • Reaction: Stir at 0 °C for 30 mins, then warm to RT.

    • Monitoring: Reaction is usually complete within 1–4 hours.

  • Quench: If starting material remains after 4 hours, add a small amount of primary amine (e.g., methylamine) to scavenge the active ester before workup to prevent post-reaction side products.

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Adaptation

Coupling to a piperazine attached to a resin (e.g., N-terminal piperazine on Rink Amide resin) is notoriously difficult.

  • Reagent: Use COMU or HATU (3-4 equiv).

  • Base: DIPEA (6-8 equiv).

  • Cycles: Double coupling is mandatory.

    • Cycle 1: 1 hour at RT.

    • Cycle 2: 1 hour at RT (fresh reagents).

  • Monitoring: The Kaiser Test (Ninhydrin) does NOT work for secondary amines (piperazines).[3]

    • Requirement: Use the Chloranil Test or Isatin Test .[3]

    • Chloranil Test: A blue spot on the resin beads indicates unreacted secondary amine (incomplete coupling).

Diagram 2: Racemization Pathway & Prevention

Understanding the enemy is the first step to defeating it.

RacemizationMechanism Acid Activated Acid (Chiral) Oxazolone Oxazolone Intermediate Acid->Oxazolone Slow Amine Attack (Steric Hindrance) Product Pure Product (L-Isomer) Acid->Product Fast Attack (HOAt/T3P) Enolate Planar Enolate (Achiral) Oxazolone->Enolate Base (DIPEA) Deprotonation Oxazolone->Product Direct Attack Racemic Racemic Product (D/L Mix) Enolate->Racemic Reprotonation

Caption: The oxazolone pathway is the primary cause of racemization. Fast coupling and weak bases mitigate this.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric hindrance prevents attack.Switch to HATU or PyBroP . Increase temperature to 40°C (risk of racemization increases).
Racemization Base is too strong or reaction too long.Switch to T3P with Collidine . Perform coupling at 0°C.
Incomplete SPPS Coupling Resin aggregation or sterics.Use Magic Mixture (DCM/DMF/NMP 1:1:1). Use microwave-assisted coupling (50°C, 5 min).
Epimerization of Piperazine Harsh basic conditions.Piperazine ring carbons are generally stable. Ensure no strong bases (e.g., DBU) are used.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

Sources

Application Note: Precision Synthesis of Piperazine-Based CNS Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Selectivity, Purity, and Scalability in Medicinal Chemistry

Executive Summary

The piperazine scaffold is a "privileged structure" in central nervous system (CNS) drug discovery, serving as the pharmacophore core for numerous antipsychotics (e.g., Aripiprazole, Olanzapine) and antidepressants. Its success stems from its ability to modulate lipophilicity (


) while providing a rigid, defined spatial orientation for receptor binding (particularly GPCRs like 

and

).

However, the synthesis of piperazine intermediates presents a classic chemical challenge: selectivity . The symmetric diamine core is prone to bis-alkylation (polymerization) during nucleophilic substitution, and electronic deactivation during aryl coupling.

This guide details two field-proven protocols to overcome these barriers:

  • Kinetic Control Strategy: Selective mono-alkylation using the "Excess Reagent" method with a pH-swing purification.

  • Catalytic Strategy: Buchwald-Hartwig amination for accessing aryl-piperazines using RuPhos-Pd cycles.[1]

Strategic Route Selection

Before initiating synthesis, the nature of the electrophile dictates the pathway. Aliphatic electrophiles allow for classical


 chemistry, while unactivated aryl halides require transition metal catalysis.
Decision Matrix: Synthesis Pathway

RouteSelection Start Target: N-Substituted Piperazine Electrophile Analyze Electrophile Type Start->Electrophile Aliphatic Aliphatic Halide (R-CH2-X) Electrophile->Aliphatic sp3 Carbon Aromatic Aryl Halide (Ar-X) Electrophile->Aromatic sp2 Carbon SN2 Protocol A: Nucleophilic Substitution (SN2) Strategy: Kinetic Control Aliphatic->SN2 Buchwald Protocol B: Buchwald-Hartwig Amination Strategy: Pd-Catalysis (RuPhos) Aromatic->Buchwald

Figure 1: Decision tree for selecting the optimal synthetic route based on electrophile hybridization.

Protocol A: Selective Mono-Alkylation ( )

Challenge: The second nitrogen atom in a mono-alkylated piperazine is often more nucleophilic than the starting material (due to the inductive effect of the alkyl group), leading to rapid bis-alkylation. Solution: Statistical probability control. By using a large excess of piperazine, we ensure the electrophile is statistically more likely to collide with an unsubstituted piperazine molecule.[2]

Materials
  • Reagent: Piperazine (anhydrous or hexahydrate) - 5.0 equivalents .

  • Electrophile: Alkyl Halide (R-X) - 1.0 equivalent .

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

  • Base: Potassium Carbonate (

    
    ) - 2.0 equivalents (optional if using excess piperazine as base, but recommended to scavenge acid).
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 5.0 eq of piperazine in ACN.

    • Note: Piperazine is solid. Ensure complete dissolution before adding the electrophile. If using hexahydrate, account for water; anhydrous is preferred for hydrolytically unstable halides.

  • Controlled Addition: Cool the solution to 0°C. Add the Alkyl Halide (1.0 eq) dropwise over 30 minutes.

    • Causality: Low temperature reduces the reaction rate, enhancing the selectivity difference between the starting material and the product.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Self-Validation: Monitor by TLC (stain with Ninhydrin or Dragendorff). The starting piperazine spot (baseline) should remain intense, while the mono-alkyl product appears higher. If a top spot (bis-alkyl) appears, stop immediately.

  • Workup (The pH Swing): This is the critical purification step.

    • Filter off solid salts (

      
      /KX).
      
    • Evaporate the solvent to obtain a semi-solid residue (Product + Excess Piperazine).

    • Partition: Dissolve residue in Water (

      
      ).
      
    • Extraction: Extract with Dichloromethane (DCM) or Chloroform (

      
      ).
      
      • Insight: Excess unsubstituted piperazine is highly water-soluble. The mono-alkylated product, being more lipophilic, will partition into the organic layer.

      • Verification: Wash the organic layer 3x with water to remove all traces of piperazine.

Data Summary: Stoichiometry Effects
Ratio (Piperazine : R-X)Mono-Alkylated Yield (%)Bis-Alkylated Impurity (%)Comment
1 : 145%35%Poor selectivity; difficult purification.
2 : 165%15%Improved, but chromatography required.
5 : 1 85-92% < 5% Optimal. Excess piperazine recovered via aqueous phase.

Protocol B: Pd-Catalyzed C-N Cross-Coupling

Challenge: Aryl halides do not undergo


 reactions. Classical nucleophilic aromatic substitution (

) requires strong electron-withdrawing groups on the ring. Solution: Buchwald-Hartwig Amination using RuPhos , a bulky biaryl phosphine ligand designed specifically to promote the reductive elimination of secondary amines.
Materials
  • Substrate: Aryl Bromide/Chloride (Ar-X) - 1.0 eq.[1]

  • Amine: Piperazine - 1.2 eq (or N-Boc-piperazine if bis-arylation is a risk).

  • Catalyst:

    
     (1-2 mol%) or RuPhos-Pd-G2/G3 precatalyst.
    
  • Ligand: RuPhos (2-4 mol%) (if not using precatalyst).

  • Base: Sodium tert-butoxide (

    
    ) - 1.5 eq.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

Step-by-Step Methodology
  • Inert Environment: Flame-dry a reaction vial and cycle with Argon/Nitrogen 3x. Oxygen kills the active Pd(0) species.

  • Catalyst Pre-mix: Add

    
    , RuPhos, 
    
    
    
    , and the Aryl Halide.
    • Note: If the amine is liquid, add it last via syringe. If solid piperazine is used, add it with the other solids.

  • Solvation: Add degassed Toluene.

  • Activation: Heat to 80–100°C .

    • Mechanism:[3][4][5][6][7] The bulky RuPhos ligand prevents the formation of inactive palladium dimers and facilitates the difficult C-N bond forming step.

  • Reaction Monitoring: Stir for 2–16 hours.

    • Self-Validation: LC-MS is preferred here. Look for the

      
       of the product. The disappearance of the aryl halide is the primary endpoint.
      
  • Scavenging: After cooling, filter through a pad of Celite to remove Palladium black.

    • Purity Note: For CNS drugs, residual Pd is a critical quality attribute. Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) if carrying forward to biological testing.

Process Validation: The "pH Swing" Workflow

The following diagram illustrates the purification logic for Protocol A, ensuring the separation of the desired intermediate from the massive excess of starting material without column chromatography.

WorkupProtocol Crude Crude Mixture (Product + Excess Piperazine) WaterAdd Add Water (pH > 11) Crude->WaterAdd Extract Liquid-Liquid Extraction (DCM / Water) WaterAdd->Extract OrgLayer Organic Layer (DCM) Contains: Mono-Alkyl Product Extract->OrgLayer Lipophilic AqLayer Aqueous Layer Contains: Excess Piperazine Extract->AqLayer Hydrophilic Wash Wash 3x with Water OrgLayer->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Pure Intermediate (Free Base) Dry->Final

Figure 2: The "pH Swing" purification workflow. Utilizing the high water solubility of unsubstituted piperazine to isolate the lipophilic product.

References

  • Review of Piperazine Scaffold in CNS

    • Title: Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.[2][8]

    • Source:Current Pharmaceutical Design, 2020.[9][10]

    • URL:[Link]

  • Buchwald-Hartwig Protocols (RuPhos)

    • Title: Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions (Applic
    • Source:Beilstein Journal of Organic Chemistry, 2013.
    • URL:[Link]

  • General Buchwald-Hartwig Mechanism & Conditions

    • Title: Buchwald-Hartwig Amin
    • Source:Chemistry LibreTexts.
    • URL:[Link]

  • Title: Purification of piperazine (Patent US2919275A).

Sources

Nucleophilic substitution reactions with hindered piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Substitution Reactions with Hindered Piperazines

Abstract

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as core linkers in blockbuster drugs like Imatinib, Sildenafil, and Aripiprazole. However, introducing sterically hindered piperazines (e.g., 2-substituted, 2,6-disubstituted, or bulky


-protected variants) into a molecular framework presents significant synthetic challenges. The steric bulk adjacent to the nucleophilic nitrogen dramatically reduces reaction rates and alters selectivity, rendering standard 

and

protocols ineffective. This guide provides an advanced technical roadmap for overcoming these barriers using precision-engineered Palladium catalysis (Buchwald-Hartwig), optimized

conditions, and strategic reductive amination.

Mechanistic Challenges & Strategic Analysis

The "hindered piperazine" problem stems from two opposing forces:

  • Steric Shielding: Substituents at the C2/C6 positions (e.g., methyl, ethyl, trifluoromethyl) create a "picket fence" around the nitrogen lone pair, physically blocking the trajectory required for nucleophilic attack (109.5° approach).

  • Conformational Locking: Bulky substituents force the piperazine ring into rigid chair conformations where the N-H bond may be equatorially or axially locked, further complicating the orbital overlap required for the transition state.

Decision Matrix: Selecting the Right Pathway

The choice of method depends strictly on the electronic nature of the electrophile and the degree of hindrance.

ReactionPathway Start Start: Hindered Piperazine + Electrophile (R-X) Nature Electrophile Nature? Start->Nature Aliphatic Aliphatic (sp3) Nature->Aliphatic Aromatic Aromatic/Heteroaromatic (sp2) Nature->Aromatic LeavingGroup Leaving Group? Aliphatic->LeavingGroup Activated Electron Deficient? (e.g., Nitro, CN, Pyridine) Aromatic->Activated SNAr Pathway A: S_NAr (High Temp, Polar Solvent) Activated->SNAr Yes (Highly Activated) Buchwald Pathway B: Pd-Catalysis (Buchwald-Hartwig) Activated->Buchwald No (Unactivated/Hindered) Reductive Pathway C: Reductive Amination (Use Aldehyde/Ketone) LeavingGroup->Reductive Carbonyl Precursor SN2 Pathway D: S_N2 (Risk: Elimination) LeavingGroup->SN2 Halide/Sulfonate

Figure 1: Strategic Decision Tree for functionalizing hindered piperazines.

Critical Methodologies & Protocols

Protocol A: The "Gold Standard" – Buchwald-Hartwig Amination

For hindered piperazines reacting with aryl halides (especially unactivated or sterically crowded ones), standard Pd-catalysis fails. You must use Dialkylbiaryl Phosphine Ligands specifically designed to create a cavernous active site around the Palladium center.

  • Ligand Choice:

    • RuPhos: The first-choice ligand for secondary amines. It tolerates moderate steric bulk.

    • BrettPhos / tBuBrettPhos: Essential for extremely hindered substrates (e.g., 2,6-dimethylpiperazine).

  • Base Choice:

    • LHMDS (LiHMDS): Soluble, strong non-nucleophilic base. Often superior to NaOtBu for extremely hindered couplings as it prevents Pd-halide dimer formation.

    • NaOtBu: Standard robust base for most cases.

Experimental Protocol: Target: Coupling 2,6-dimethylpiperazine with 4-chloro-toluene.

  • Preparation: In a glovebox or under Argon, charge a reaction vial with:

    • Pd source: RuPhos Pd G4 (2 mol%) or Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

    • Aryl Halide: 1.0 equiv.

    • Hindered Piperazine: 1.2 equiv.

    • Base: NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).

    • Note: THF is often too coordinating; Toluene promotes higher turnover frequencies.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Why this works: The bulky alkyl groups on the RuPhos ligand prevent the formation of inactive Pd-dimers, while the electron-rich nature of the phosphine facilitates the oxidative addition of the aryl chloride.

Protocol B: Optimized S_NAr for Activated Heterocycles

When the electrophile is highly electron-deficient (e.g., 2-chloropyridine, 4-fluoronitrobenzene), metal-free substitution is possible but requires forcing conditions to overcome the nucleophilic sluggishness of the hindered amine.

  • The "Element Effect": Unlike S_N2, S_NAr is faster with Fluorine leaving groups than Chlorine or Bromine. The high electronegativity of F stabilizes the Meisenheimer complex intermediate.

  • Solvent: Use dipolar aprotic solvents (DMSO, NMP, DMF ) to solvate the cation and leave the piperazine "naked" and reactive.

Experimental Protocol: Target: Reaction of 2-isopropylpiperazine with 2,4-difluoronitrobenzene.

  • Setup: Dissolve 2,4-difluoronitrobenzene (1.0 equiv) in DMSO (0.5 M).

  • Addition: Add DIPEA (Diisopropylethylamine, 2.0 equiv) as an acid scavenger.

    • Critical: Do not use inorganic bases (K₂CO₃) if solubility is an issue; the heterogeneous surface area may be insufficient for hindered substrates.

  • Nucleophile: Add 2-isopropylpiperazine (1.1 equiv).

  • Reaction: Heat to 120°C . Monitor via LCMS.

    • Tip: If conversion stalls, add a catalytic amount of KF (potassium fluoride) or TBAF to solubilize surface oxides if using inorganic bases, or switch to microwave heating (140°C, 20 min).

Protocol C: Reductive Amination (The S_N2 Alternative)

Direct alkylation of hindered piperazines with alkyl halides (S_N2) often fails due to competing E2 elimination (the hindered amine acts as a base) or poly-alkylation. Reductive amination is the superior route for attaching alkyl chains.

Experimental Protocol:

  • Imine Formation: Dissolve hindered piperazine (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) .

  • Activation: Add Acetic Acid (1-2 equiv) to catalyze iminium ion formation. Stir for 30 min at RT.[1]

    • Note: For extremely hindered ketones, add Ti(OiPr)₄ (1.5 equiv) to force imine formation.

  • Reduction: Add STAB (Sodium Triacetoxyborohydride) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 16h. Quench with sat. NaHCO₃.

Data Summary & Troubleshooting

Ligand Selection Guide for Pd-Catalysis
Substrate ClassRecommended LigandBaseSolventTemp
Secondary Amine (General) RuPhosNaOtBuToluene80-100°C
Hindered (e.g., 2-Me-Piperazine) RuPhos / BrettPhosLHMDSDioxane100°C
Highly Hindered (2,6-dimethyl) BrettPhos / tBuBrettPhosLHMDSt-Amyl Alcohol110°C+
Acid Sensitive Substrates XPhosK₃PO₄t-BuOH100°C
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
No Reaction (S_NAr) Nucleophile too sterically encumbered.Switch leaving group to Fluorine . Increase Temp >140°C. Switch to Pd-catalysis.
Dehalogenation (Pd)

-Hydride elimination from substrate.
Switch solvent to Toluene . Use RuPhos (prevents

-elimination). Lower Temp.
Elimination (S_N2) Hindered amine acting as base.Abandon S_N2. Use Reductive Amination or Reductive Alkylation .
Pd Black Formation Catalyst decomposition / instability.Add ligand excess (1:2 Pd:Ligand ratio). Ensure O₂-free environment.

Mechanistic Visualization: The Buchwald-Hartwig Cycle

The following diagram illustrates the catalytic cycle specifically adapted for hindered amines, highlighting the critical role of the bulky ligand in the reductive elimination step.

BuchwaldMechanism cluster_steric Critical Failure Point for Hindered Amines LnP L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) LnP->OxAdd + Ar-X AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Hindered Piperazine Deprot Deprotonation (Base: NaOtBu/LHMDS) AmineBind->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim L-Pd(Ar)(N-Pip) RedElim->LnP Product Ar-N-Pip

Figure 2: The Buchwald-Hartwig catalytic cycle. The red zone indicates where steric hindrance most severely affects the binding of the bulky piperazine, necessitating specialized ligands like RuPhos.

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. Link

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH. Link

Sources

Deprotection of Boc group from 2-substituted piperazines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Deprotection of N-Boc-2-Substituted Piperazines

Executive Summary

The 2-substituted piperazine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in diverse therapeutic agents (e.g., antiretrovirals, antidepressants). The tert-butyloxycarbonyl (Boc) group is the standard amine protecting group during their synthesis.[1][2] However, the deprotection of 2-substituted piperazines presents unique challenges compared to linear amines: steric hindrance proximal to the carbamate, potential for racemization at the C2 chiral center during basic workup, and the high water solubility of the resulting secondary amine.

This guide provides validated protocols for the removal of Boc groups using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), with a specific focus on preserving chiral integrity and maximizing recovery of the polar product.

Mechanistic Insight & Chemical Logic

The deprotection of Boc groups is an acid-catalyzed elimination reaction.[3][4] Unlike base-labile groups (e.g., Fmoc), Boc requires a strong acid to protonate the carbamate oxygen.

The Pathway:

  • Protonation: The carbonyl oxygen is protonated by the acid.[5]

  • Fragmentation: The tert-butyl cation is cleaved (E1-like mechanism), generating a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid spontaneously loses CO₂ to yield the amine salt.[5]

Why 2-Substituted Piperazines are Different:

  • Steric Shielding: Bulky groups at the C2 position (e.g., benzyl, isopropyl) can retard the initial protonation or the solvation of the transition state, often requiring slightly longer reaction times than linear amines.

  • Cation Scavenging: If the C2 substituent contains electron-rich aromatic rings (e.g., Indole in 2-((1H-indol-3-yl)methyl)piperazine), the generated tert-butyl cation can irreversibly alkylate the ring. Scavengers are mandatory in these cases.

Boc_Mechanism Start N-Boc-2-Sub-Piperazine Protonation Protonated Intermediate (Oxonium Ion) Start->Protonation + H+ (TFA/HCl) Frag Fragmentation Protonation->Frag Carbamic Carbamic Acid + t-Butyl Cation Frag->Carbamic Slow Step Scavenge Cation Trapping (w/ Scavengers) Carbamic->Scavenge t-Butyl Cation End Piperazine Salt + CO2 + Isobutene Carbamic->End - CO2 (Fast)

Caption: Acid-catalyzed Boc deprotection pathway highlighting the fragmentation step and cation scavenging necessity.

Critical Considerations Before Experimentation

FactorGuideline
Chiral Integrity Acidic conditions generally preserve C2 stereochemistry. Danger: Strong basic workup (pH > 12) can cause racemization if the C2 substituent is electron-withdrawing (e.g., -COOMe).
Scavengers Mandatory if the molecule contains: Trp, Met, Cys, Tyr, or electron-rich aromatics. Use TIS (Triisopropylsilane) or Thioanisole.
Product Form TFA Salts: Hygroscopic and often oils. Hard to weigh. HCl Salts: Often crystalline solids. Preferred for storage. Free Base: High water solubility makes extraction difficult. Use SCX (Solid Phase Extraction).
Solvent Choice DCM is standard. Dioxane is used for HCl precipitation.[3][6] Avoid alcohols if transesterification of side chains is a risk.

Experimental Protocols

Protocol A: Standard TFA Deprotection (Solution Phase)

Best for: Rapid deprotection, compounds requiring scavengers, or when the product will be purified immediately by HPLC.

Reagents:

  • Trifluoroacetic Acid (TFA), Reagent Grade.

  • Dichloromethane (DCM), Anhydrous.

  • Optional Scavenger Cocktail: Triisopropylsilane (TIS) and Water.[4]

Procedure:

  • Dissolution: Dissolve the N-Boc-2-substituted piperazine (1.0 equiv) in DCM (concentration ~0.1 M).

    • Note: If the substrate contains Trp/Met/Cys, add TIS (2.5% v/v) and H₂O (2.5% v/v) to the DCM solution before acid addition.

  • Acidification: Cool the solution to 0°C. Add TFA dropwise.

    • Ratio: Final ratio should be DCM:TFA (2:1 to 1:1 v/v).

    • Tip: A high concentration of TFA drives the reaction despite steric hindrance at C2.

  • Reaction: Remove the ice bath and stir at room temperature.

    • Time: Typically 1–2 hours. Monitor by LCMS (look for M-100 mass or disappearance of starting material).

  • Workup (Evaporation Method):

    • Concentrate the mixture in vacuo.

    • Co-evaporation: Add Toluene (2x volume) and evaporate again. Repeat 3 times. This azeotropes the residual TFA, which is critical to solidify the salt.

    • Result: Piperazine di-TFA salt.

Protocol B: HCl in Dioxane (Precipitation Method)

Best for: Isolating the product as a stable, crystalline solid without chromatography.

Reagents:

  • 4.0 M HCl in 1,4-Dioxane (Commercial solution).

  • Solvent: 1,4-Dioxane or MeOH (minimal).

Procedure:

  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane. (If insoluble, add minimal MeOH, but avoid if esters are present).

  • Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents).

  • Reaction: Stir at Room Temperature for 1–3 hours.

    • Observation: The product often precipitates as the reaction proceeds.

  • Isolation:

    • If Solid Precipitates: Filter the solid under N₂ or Argon. Wash the cake with diethyl ether or hexanes to remove Boc by-products. Dry under vacuum.[6][7]

    • If No Precipitate: Add diethyl ether slowly to induce precipitation. If it oils out, switch to Protocol A or C.

Protocol C: SCX-2 Solid Phase Extraction (Free Base Isolation)

Best for: Obtaining the clean free amine without liquid-liquid extraction (which fails for polar piperazines).

Reagents:

  • SCX-2 Cartridge (Strong Cation Exchange - Propylsulfonic acid functionalized silica).

  • Solvents: MeOH, 2M NH₃ in MeOH.

Procedure:

  • Load: Dissolve the crude residue (from Protocol A or B) in minimal MeOH and load onto a pre-conditioned SCX-2 cartridge.

    • Mechanism:[3][5][8][9] The piperazine (base) binds to the sulfonic acid silica. Non-basic impurities (Boc by-products, scavengers) pass through.

  • Wash: Flush the column with MeOH (2–3 column volumes). Discard this fraction.

  • Elute: Flush the column with 2M NH₃ in MeOH .

    • Mechanism:[3][5][8][9] Ammonia displaces the piperazine.

  • Finish: Concentrate the ammonia fraction in vacuo.

    • Result: High purity 2-substituted piperazine free base.

Workflow Decision Logic

Workflow Start Start: N-Boc-2-Sub-Piperazine CheckSens Contains Trp, Met, Cys? Start->CheckSens UseScav Use Protocol A (TFA + TIS Scavenger) CheckSens->UseScav Yes CheckSolid Is HCl Salt Crystalline? CheckSens->CheckSolid No NeedFree Need Free Base? UseScav->NeedFree ProtoB Protocol B (HCl/Dioxane) Precipitate & Filter CheckSolid->ProtoB Yes (Likely) ProtoA Protocol A (TFA/DCM) Evaporate to Oil CheckSolid->ProtoA No / Unknown EndSalt End: Pure Salt ProtoB->EndSalt ProtoA->NeedFree SCX Protocol C (SCX-2 Column) NeedFree->SCX Yes NeedFree->EndSalt No EndFree End: Pure Free Base SCX->EndFree

Caption: Decision tree for selecting the optimal deprotection and purification strategy.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Reaction Steric hindrance at C2 position.Increase acid concentration (up to 50% TFA) or temperature (35°C). Do not exceed 40°C to avoid degradation.
New Impurity (+56 mass) tert-Butylation of side chain (e.g., Tyr, Trp).Repeat with Scavenger Cocktail (TFA:TIS:H₂O 95:2.5:2.5).[4][10]
Loss of Product in Workup Product is water-soluble (Zwitterion or polar diamine).Do not use aqueous extraction. Use Protocol C (SCX cartridge) or isolate as HCl salt via filtration.
Epimerization at C2 Basic workup too harsh (pH > 12) or prolonged exposure to base.Keep workup neutral or weakly basic (NaHCO₃). Use SCX elution (ammonia) quickly and evaporate immediately.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

  • Lundt, B. F., et al. (1978). "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258-268.[11]

  • Sigma-Aldrich. (2023). Boc Solid Phase Peptide Synthesis (SPPS) Protocols.[4]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][12][13] Chemical Reviews, 109(6), 2455–2504.

  • Biotage. (2023). Strategies for the Purification of Amines using SCX Columns.

Sources

Application Notes and Protocols: Stereochemical Inversion of the (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine Side Chain via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating Chiral Landscapes in Drug Discovery

In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a desired stereoisomer is a cornerstone of modern drug development. The Mitsunobu reaction stands as a powerful and widely utilized tool for achieving stereochemical inversion at a chiral center, particularly for secondary alcohols.[1][2][3] This application note provides a detailed guide to the application of the Mitsunobu reaction for the stereochemical inversion of the secondary alcohol on the side chain of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine, a common structural motif in contemporary pharmaceutical agents.

The protocol described herein employs a two-step sequence: a Mitsunobu reaction with p-nitrobenzoic acid to yield the ester with inverted stereochemistry, followed by saponification to afford the desired (S)-1-Boc-2-((R)-1-hydroxyethyl)piperazine. This approach is often favored for sterically hindered alcohols or when direct displacement with other nucleophiles proves challenging, as the use of an acidic pronucleophile like p-nitrobenzoic acid can lead to cleaner reactions and higher yields.[1]

Mechanistic Insight: The Engine of Stereochemical Inversion

The Mitsunobu reaction is a complex, yet elegant, redox-condensation reaction.[1][2] Its hallmark is the conversion of a primary or secondary alcohol to a variety of functional groups with a predictable inversion of stereochemistry at the alcohol's carbon center.[1][2] This stereospecificity arises from a classic S(_N)2 backside attack by the nucleophile on an activated alcohol intermediate.

The key players in this transformation are a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). DIAD is often preferred over diethyl azodicarboxylate (DEAD) as it tends to produce fewer hydrazide byproducts, simplifying purification.

The reaction proceeds through several key steps:

  • Activation of the Azodicarboxylate: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of DIAD to form a betaine intermediate.

  • Proton Transfer: The betaine then deprotonates the acidic nucleophile, in this case, p-nitrobenzoic acid, to form a carboxylate anion and a protonated betaine.

  • Formation of the Oxyphosphonium Salt: The alcohol substrate attacks the activated phosphine of the protonated betaine, forming an alkoxyphosphonium salt. This step effectively converts the hydroxyl group into an excellent leaving group.

  • S(_N)2 Displacement: The carboxylate anion, a competent nucleophile, performs a backside attack on the carbon bearing the alkoxyphosphonium leaving group. This S(_N)2 displacement results in the formation of the ester with a complete inversion of stereochemistry at the chiral center.

The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Mechanism ROH (S)-Alcohol Alkoxyphosphonium Alkoxyphosphonium Salt (Activated Alcohol) ROH->Alkoxyphosphonium + Protonated Betaine DIAD DIAD Betaine Betaine Intermediate DIAD->Betaine + PPh3 PPh3 PPh3 PPh3->Betaine pNBA p-Nitrobenzoic Acid (NuH) ProtonatedBetaine Protonated Betaine pNBA->ProtonatedBetaine NuAnion p-Nitrobenzoate Anion (Nu-) pNBA->NuAnion - H+ Betaine->ProtonatedBetaine + NuH ProtonatedBetaine->Alkoxyphosphonium Hydrazide Hydrazide Byproduct ProtonatedBetaine->Hydrazide Release InvertedEster (R)-Ester (Inverted Product) Alkoxyphosphonium->InvertedEster + Nu- (SN2 attack) TPPO TPPO Alkoxyphosphonium->TPPO Release NuAnion->InvertedEster

Caption: The mechanistic pathway of the Mitsunobu reaction.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Mitsunobu reaction on this compound, followed by the saponification of the resulting ester.

Part A: Mitsunobu Inversion of the Chiral Alcohol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compoundN/A244.321.01.0
Triphenylphosphine (PPh(_3))603-35-0262.291.51.5
Diisopropyl azodicarboxylate (DIAD)2446-83-5202.211.51.5
p-Nitrobenzoic acid62-23-7167.121.51.5
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Ethyl acetate (EtOAc)141-78-688.11--
Saturated aqueous sodium bicarbonate (NaHCO(_3))144-55-884.01--
BrineN/A---
Anhydrous magnesium sulfate (MgSO(_4))7487-88-9120.37--

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen inlet

  • Syringes

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask (approximately 0.1 M concentration of the starting alcohol) and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of DIAD: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over a period of 10-15 minutes. A color change to yellow or orange is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (EtOAc).

    • Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO(_3)) solution (to remove excess p-nitrobenzoic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO(_4)), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the (S)-1-Boc-2-((R)-1-(4-nitrobenzoyloxy)ethyl)piperazine as a solid.

Part B: Saponification to the Inverted Alcohol

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
(S)-1-Boc-2-((R)-1-(4-nitrobenzoyloxy)ethyl)piperazineN/A393.411.01.0
Lithium hydroxide (LiOH)1310-65-223.952.0-3.02.0-3.0
Tetrahydrofuran (THF)109-99-972.11--
Water (H(_2)O)7732-18-518.02--
Dichloromethane (DCM)75-09-284.93--
BrineN/A---
Anhydrous sodium sulfate (Na(_2)SO(_4))7757-82-6142.04--

Procedure:

  • Reaction Setup: Dissolve the (S)-1-Boc-2-((R)-1-(4-nitrobenzoyloxy)ethyl)piperazine (1.0 eq) in a mixture of THF and water (typically a 3:1 to 4:1 ratio).

  • Addition of Base: Add lithium hydroxide (2.0-3.0 eq) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final inverted alcohol, (S)-1-Boc-2-((R)-1-hydroxyethyl)piperazine.

Experimental Workflow Visualization

Experimental_Workflow Start This compound Mitsunobu Mitsunobu Reaction (PPh3, DIAD, p-NBA, THF, 0°C to RT) Start->Mitsunobu Workup1 Work-up & Purification (Column Chromatography) Mitsunobu->Workup1 Intermediate (S)-1-Boc-2-((R)-1-(4-nitrobenzoyloxy)ethyl)piperazine Workup1->Intermediate Saponification Saponification (LiOH, THF/H2O, RT) Intermediate->Saponification Workup2 Work-up & Purification (Column Chromatography) Saponification->Workup2 FinalProduct (S)-1-Boc-2-((R)-1-hydroxyethyl)piperazine Workup2->FinalProduct

Caption: Workflow for the stereochemical inversion.

Characterization and Validation of Stereochemical Inversion

Confirmation of the successful inversion of the stereocenter is critical. A combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H and 
    
    
    
    C NMR spectra should be recorded for the starting material, the intermediate ester, and the final inverted alcohol. While the spectra of the diastereomers may be very similar, subtle differences in chemical shifts and coupling constants of the protons on the ethyl side chain and the adjacent piperazine ring protons can often be observed. 2D NMR techniques such as COSY and NOESY can aid in the assignment of these protons.
  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most definitive method for confirming the stereochemical purity of the final product. A suitable chiral stationary phase (e.g., Chiralpak or Chiralcel columns) and mobile phase should be developed to achieve baseline separation of the (S,S) and (S,R) diastereomers. The retention times of the starting material and the final product should be compared to confirm the inversion.

  • Optical Rotation: Measurement of the specific rotation () of the starting material and the final product can provide supporting evidence for the stereochemical inversion, provided that the values for both diastereomers are known or can be reliably predicted.

Troubleshooting and Field-Proven Insights

  • Low Yields in the Mitsunobu Step:

    • Moisture: The Mitsunobu reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.

    • Reagent Quality: The quality of PPh(_3) and DIAD is crucial. PPh(_3) can oxidize over time, and DIAD can decompose. Use fresh or properly stored reagents.

    • Steric Hindrance: The secondary alcohol in the substrate is somewhat sterically hindered. Increasing the reaction time or temperature (e.g., to 40-50 °C) may improve conversion, but be mindful of potential side reactions.

  • Incomplete Saponification:

    • If the reaction stalls, adding more LiOH or slightly increasing the temperature may be necessary.

    • Ensure adequate mixing, as the reaction is biphasic.

  • Purification Challenges:

    • The primary byproduct of the Mitsunobu reaction is triphenylphosphine oxide (TPPO), which can sometimes co-elute with the desired product. Careful optimization of the chromatography conditions is necessary. In some cases, crystallization can be an effective method for removing TPPO.

Safety Precautions

  • Triphenylphosphine (PPh(_3)): Harmful if swallowed or absorbed through the skin. May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Diisopropyl azodicarboxylate (DIAD): A sensitizer and should be handled with care. It is also a potential explosive and should not be heated to high temperatures. Always add DIAD slowly to the reaction mixture, especially when working on a larger scale.

  • General Precautions: As with all chemical reactions, it is essential to conduct a thorough safety assessment before beginning any experimental work.

Conclusion

The Mitsunobu reaction is an indispensable tool for the stereochemical manipulation of chiral alcohols in drug discovery and development. The protocol detailed in these application notes provides a robust and reliable method for the inversion of the secondary alcohol on the side chain of this compound. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can confidently employ this powerful reaction to access novel and stereochemically defined molecules for their research programs.

References

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009 , 109 (6), 2551-2651. DOI: 10.1021/cr800278z. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. DOI: 10.1002/0471264180.or042.02. [Link]

  • Dodge, J. A.; Trujillo, J. I.; Presnell, M. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. J. Org. Chem.1994 , 59 (2), 234-236. DOI: 10.1021/jo00081a002. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Saleh, T., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26(16), 4877. [Link]

Sources

Application Note: Accelerated Fragment-Based Drug Design (FBDD) Using Hydroxyethyl Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to Fragment-Based Drug Design (FBDD) utilizing hydroxyethyl piperazine as a core scaffold. While piperazines are privileged structures in medicinal chemistry, the hydroxyethyl derivative offers unique physicochemical advantages—specifically enhanced aqueous solubility and a versatile "exit vector" for fragment growing. This guide provides validated protocols for synthesizing a focused fragment library, screening via Surface Plasmon Resonance (SPR) and Ligand-Observed NMR, and strategies for hit-to-lead evolution.

Introduction: The Hydroxyethyl Piperazine Advantage

In FBDD, the quality of the initial library dictates success. The "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) is the standard filter, but solubility remains the primary bottleneck for fragment screening at high concentrations (mM range).

The hydroxyethyl piperazine moiety (1-piperazineethanol) addresses this critical failure point:

  • Solubility: The hydroxyl group and basic nitrogen (pKa ~9.0) ensure high aqueous solubility, allowing screening at >1 mM without aggregation.

  • Vectorial Growth: The piperazine ring provides a rigid linker, while the ethyl-hydroxyl arm acts as a flexible handle for probing adjacent sub-pockets (e.g., S1' or S2 pockets in proteases).

  • Privileged Architecture: This scaffold mimics the transition state of peptide bond hydrolysis, making it highly relevant for aspartyl proteases (e.g., HIV protease, BACE1) and metalloproteases (MMP-12).

Phase 1: Fragment Library Synthesis

Objective: Create a focused library of 50–100 analogs with diverse electronic and steric properties.

Synthetic Strategy: Regioselective Epoxide Opening

Unlike industrial bulk synthesis (reductive alkylation), FBDD requires modularity. We utilize the regioselective ring opening of substituted epoxides by


-substituted piperazines. This method allows the rapid introduction of diversity at the 

-carbon relative to the hydroxyl group.
Protocol: Modular Synthesis of Hydroxyethyl Piperazine Fragments

Reagents:

  • Substituted Piperazine (Core A)

  • Functionalized Epoxide (Core B)

  • Solvent: Ethanol or Acetonitrile

  • Catalyst: Lithium Perchlorate (

    
    , optional for activation)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -substituted piperazine (1.0 equiv) in Ethanol (0.5 M concentration).
    
  • Addition: Add the functionalized epoxide (1.1 equiv) dropwise at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Note: For sterically hindered epoxides, heat to

    
     and add 10 mol% 
    
    
    
    .
  • Work-up: Concentrate in vacuo.

  • Purification: Purify via SCX-2 (Strong Cation Exchange) cartridges.

    • Load: Dissolve crude in MeOH, load onto cartridge.

    • Wash: Flush with MeOH (removes non-basic impurities).

    • Elute: Release product with 2M

      
       in MeOH.
      
  • QC: Verify purity >95% via LC-MS and

    
    -NMR.
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: N-Substituted Piperazine Reaction Reaction: EtOH, 60°C, 12h (LiClO4 cat.) Start->Reaction Epoxide Reagent: Functionalized Epoxide Epoxide->Reaction SCX Purification: SCX-2 Cartridge Reaction->SCX Crude Mixture Final Final Fragment: Hydroxyethyl Piperazine SCX->Final Elute w/ NH3/MeOH

Figure 1: Modular synthesis pathway for generating hydroxyethyl piperazine libraries via epoxide ring opening.

Phase 2: Screening Methodologies

Objective: Identify weak binders (


: 100 

M – 5 mM) using orthogonal biophysical methods.
Primary Screen: Surface Plasmon Resonance (SPR)

SPR is the gold standard for fragments due to its sensitivity and real-time kinetic data.

Critical Parameter: DMSO Correction Fragments are often stored in DMSO. Because DMSO has a high refractive index, even 0.1% mismatch between running buffer and sample can mask the binding signal. A solvent correction curve is mandatory .

SPR Protocol (Biacore/ProteOn Systems):

  • Immobilization: Immobilize target protein (e.g., Protease) to ~3000 RU using standard amine coupling (EDC/NHS).

    • Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding.

  • Buffer Preparation: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% P20) + 2% DMSO. Crucial: Match DMSO concentration exactly in both running buffer and sample.

  • Injection: Inject fragments at a fixed concentration (e.g., 500

    
    M).
    
    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60 seconds.

  • Analysis:

    • Apply "Reference Subtraction" (Active – Reference).

    • Apply "Solvent Correction" (using 1.5% to 2.5% DMSO calibration curve).

    • Hit Criteria: Response > 5 RU, square-wave sensorgram (fast on/off), stoichiometric binding (

      
       calc).
      
Validation Screen: Ligand-Observed NMR (STD-NMR)

Saturation Transfer Difference (STD) NMR confirms that the binding is specific and identifies which part of the molecule interacts with the protein.

STD-NMR Protocol:

  • Sample Prep:

    • Protein: 10–20

      
      M.
      
    • Ligand (Fragment): 500

      
      M – 1 mM (Ligand excess is required).
      
    • Buffer: Deuterated buffer (

      
       or phosphate buffer), pH 7.4.
      
  • Acquisition:

    • On-Resonance: Irradiate protein signals (e.g., -0.5 ppm or 7 ppm) for 2 seconds (saturation).

    • Off-Resonance: Irradiate far from signals (e.g., 30 ppm).

  • Data Processing: Subtract On-Resonance from Off-Resonance.

    • Result: Only ligand protons in close contact (<5 Å) with the protein will show signals in the difference spectrum.

    • Interpretation: If the ethyl protons of the hydroxyethyl group show strong STD signals, the hydroxyl arm is buried in the pocket.

Data Summary Table: Typical Screening Results
Fragment IDStructure NoteSPR

(

M)
Ligand Efficiency (LE)STD-NMR Signal
HEP-01 Unsubstituted>5000N/ANone
HEP-04 4-Benzyl subst.8500.28Weak (Aromatic)
HEP-12 4-(3-Cl-Phenyl)1200.35Strong (Ethyl + Arom)
HEP-22 4-Pyridyl21000.21Medium (Pyridyl)

Phase 3: Hit-to-Lead Optimization

Objective: "Grow" the fragment to increase affinity from


M to nM.
Strategy: The "Hydroxyethyl Handle"

The hydroxyl group on the piperazine is not just for solubility; it is a strategic growth vector.

  • Etherification: Access lipophilic pockets by converting -OH to -O-Aryl.

  • Oxidation/Amidation: Convert -OH to -COOH, then amide coupling to reach backbone hydrogen bonds.

  • Rigidification: Cyclize the hydroxyethyl arm back onto the piperazine ring (forming a bicyclic system) to reduce entropic penalty upon binding.

Visualization: The Iterative FBDD Cycle

FBDDCycle Screen 1. Screen Library (SPR / STD-NMR) Hit 2. Identify Hit (Hydroxyethyl Piperazine Core) Screen->Hit Struct 3. Structural Biology (X-ray / Docking) Hit->Struct Design 4. Design Growth (Targeting -OH Vector) Struct->Design Define Vector Synth 5. Synthesize Analog Design->Synth Synth->Screen Re-test (Cycle)

Figure 2: The iterative cycle of Fragment-Based Drug Design, emphasizing structural validation before synthetic elaboration.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragment hits to leads." Journal of Medicinal Chemistry. Link

  • Romanelli, M. N., et al. (2022).[1] "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Giannetti, A. M. (2011). "From experimental design to validated hits: a comprehensive SPR fragment screening workflow." Methods in Enzymology. Link

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[2][3] Nature Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STEREO-PIP-001 Subject: Prevention of Racemization and Epimerization during Synthesis and Storage Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine , a high-value chiral scaffold containing two stereogenic centers:

  • C2 (Ring): Alpha to the N-Boc protecting group.

  • C1' (Side Chain): The secondary alcohol position.

Maintaining the specific (S,S) configuration is critical. This molecule presents a dual-risk profile: Thermodynamic Epimerization at the ring C2 position due to the N-Boc group, and Stereochemical Inversion at the side chain C1' position during functionalization.

This guide provides mechanistic insights, validated protocols, and analytical troubleshooting to prevent stereochemical loss.

Module 1: Mechanistic Root Cause Analysis

Before troubleshooting, you must understand where the stereochemistry is lost.

The Danger Zones

The molecule has two distinct failure modes. The diagram below illustrates the pathways leading to stereochemical degradation.

EpimerizationPathways Start (S,S)-Scaffold (Target) Base Strong Base Exposure (e.g., NaH, LiHMDS) Start->Base Path A: Ring Acidity Activation OH Activation (e.g., Mesylation, Mitsunobu) Start->Activation Path B: Side Chain Enolate Planar Enolate-like Intermediate Base->Enolate Deprotonation of C2-H C2_Mix C2-Epimerization (Mixture of (S,S) and (R,S)) Enolate->C2_Mix Reprotonation (Thermodynamic Control) SN2 Sn2 Displacement Activation->SN2 Nucleophilic Attack Inversion C1'-Inversion (Formation of (S,R)) SN2->Inversion Walden Inversion

Figure 1: Dual pathways for stereochemical loss. Path A involves base-mediated epimerization of the piperazine ring. Path B involves inversion of the hydroxyethyl side chain during substitution.

Critical Insights
  • C2 Acidity (The "Hidden" Risk): The proton at C2 is alpha to a carbamate (N-Boc). While less acidic than an amide alpha-proton, it has a pKa

    
     28-30. Strong bases (LDA, NaH) or even weaker bases (KOtBu) at high temperatures can deprotonate this center, leading to equilibration.
    
  • C1' Lability: The secondary alcohol is prone to inversion if converted to a leaving group (Mesylate/Tosylate) and displaced via

    
    . Conversely, 
    
    
    
    conditions (acidic carbocation formation) will lead to complete racemization of the side chain.
Module 2: Validated Synthetic Protocols
Scenario A: Safe N4-Alkylation (Functionalizing the Secondary Amine)

Goal: Attach a substituent to the free N4 amine without disturbing the C2 or C1' centers.

Risk: Using strong bases (NaH) to deprotonate N4 will inadvertently deprotonate C2, causing epimerization.

Recommended Protocol (Mild Condition):

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Base: Potassium Carbonate (

    
    ) or DIPEA (Hünig's Base).
    
    • Why: These bases are strong enough to scavenge acid generated during alkylation but too weak to deprotonate the C2-H (pKa ~30).

  • Temperature: Maintain

    
    C.
    
  • Procedure:

    • Dissolve (S,S)-scaffold (1.0 eq) in MeCN.

    • Add

      
       (2.0 eq).
      
    • Add Alkyl Halide (1.1 eq) dropwise.

    • Monitor via LCMS. Do not reflux unless necessary.

Scenario B: Handling the Hydroxyl Group

Goal: Protect or Convert the OH group.

Risk: Oxidation destroys the chiral center (forming a ketone). Reduction of the resulting ketone yields a diastereomeric mix.

Troubleshooting Table: Common Reactions & Stereochemical Outcomes

Reaction TypeReagent ExampleStereochemical OutcomeRisk Level
Silyl Protection TBSCl / ImidazoleRetention Low (Safe)
Acylation AcCl / PyridineRetention Low (Safe)
Mitsunobu DEAD / PPh3 / NucleophileInversion (S

R)
High (Planned Inversion)
Mesylation MsCl / TEARetention (Intermediate)Medium (Inverts upon displacement)
Oxidation Dess-Martin / SwernDestruction (Chirality Lost)Critical
Module 3: Analytical Troubleshooting (QC)

Users often report "impurities" in NMR that are actually Rotamers , not diastereomers.

Issue: "Split Peaks" in NMR

The N-Boc group has restricted rotation around the N-C(O) bond. This creates two distinct conformers (rotamers) observable on the NMR timescale at room temperature.

  • Symptom: The Boc tert-butyl singlet appears as two peaks (e.g., ratio 60:40). The C2-H proton signal is broad or split.

  • Verification Test (Variable Temperature NMR):

    • Run

      
       NMR at 25°C (Standard).
      
    • Heat sample to 50°C or 75°C (in DMSO-

      
      ).
      
    • Result: If the split peaks coalesce into sharp single peaks, they are Rotamers . If they remain distinct, they are Diastereomers (Impurities) .

Method: Chiral HPLC Separation

To quantify Enantiomeric Excess (ee) or Diastereomeric Excess (de), use the following conditions extrapolated from piperazine standards.

  • Column: Chiralpak IC or AD-H (Polysaccharide-based).

  • Mobile Phase: Hexane : IPA (80:20) with 0.1% Diethylamine (DEA).

    • Note: DEA is crucial to sharpen the peak of the basic amine.

  • Wavelength: 210 nm (Boc absorption).

  • Expected Elution: The (S,S), (R,R), (S,R), and (R,S) isomers typically resolve well on Chiralpak IC due to its ability to discriminate "shape" changes in the piperazine ring.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use NaH to alkylate the free amine (N4)? A: No. Sodium Hydride is a strong base and can deprotonate the C2-H (alpha to the Boc group), leading to epimerization. Use


 or 

in DMF instead.

Q2: I need to remove the Boc group. Will acid treatment cause racemization? A: Generally, No . Acidic deprotection (HCl/Dioxane or TFA/DCM) is safe for the stereocenters. Racemization is primarily a base-mediated process for this scaffold. However, ensure the reaction is not allowed to overheat exothermically.

Q3: My product shows a 10% impurity by NMR, but LCMS shows a single peak. Is it racemized? A: Likely not. This is classic N-Boc rotamer behavior . The LCMS is often run at higher temperatures or lower resolution where rotamers merge or aren't separated. Perform the Variable Temperature NMR test described in Module 3 to confirm.

Q4: Can I invert the side chain alcohol from (S) to (R) intentionally? A: Yes. A Mitsunobu reaction (using


/DIAD and a carboxylic acid nucleophile like p-nitrobenzoic acid) will invert the C1' center via an 

mechanism. The ester can then be hydrolyzed to yield the inverted alcohol.
References
  • Mechanisms of Epimerization

    • Title: Highly stereospecific epimerization of alpha-amino acids.[1]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • NMR Rotamer Characterization

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[2]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Chiral Separation of Piperazines

    • Title: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
    • Source: BenchChem Application Notes.[3]

  • Lithiation and Stability of N-Boc Piperazines

    • Title: General Procedures for the Lithi
    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Technical Support: Optimizing 2-Substituted Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: PIP-SYN-OPT-02

Welcome to the Piperazine Synthesis Support Hub. The 2-substituted piperazine scaffold is a privileged structure in medicinal chemistry, crucial for GPCR ligands and kinase inhibitors. However, its synthesis is notoriously deceptive; while the chemistry looks simple on paper, practical yields often suffer due to three specific bottlenecks: incomplete reduction of diketopiperazines (DKPs) , racemization during cyclization , and product loss during aqueous workup .

This guide addresses these issues directly with troubleshooting protocols and mechanistic insights.

Module 1: The Diketopiperazine (DKP) Reduction Protocol

User Query: "I am synthesizing a chiral 2-substituted piperazine via the DKP route. My DKP formation is good, but the reduction with LiAlH₄ (LAH) is messy, yields are <40%, and I'm seeing partial racemization. How do I fix this?"

Technical Diagnosis: LAH is often too harsh for this transformation. The primary failure mode in DKP reduction is not the lack of reactivity, but the formation of stable amine-borane or aluminate complexes that do not break down during standard workups. Furthermore, LAH requires high temperatures that can erode stereocenters.

The Solution: Borane-THF (BH₃·THF) with Oxidative or Acidic Quench Switching to BH₃·THF offers a cleaner reduction profile. However, the critical step is the quench. Piperazines form extremely stable adducts with boron that mimic the physical properties of the product but are catalytically inactive and often discarded as "polymer" or "tar."

Optimized Protocol: BH₃ Reduction
  • Stoichiometry: Use 6.0–8.0 equivalents of BH₃·THF (1.0 M). The excess is necessary to overcome complexation.

  • Addition: Add BH₃·THF to the DKP in THF at 0°C, then reflux for 16–24 hours.

  • The "Complex Breaking" Step (Critical):

    • Cool to 0°C.

    • Option A (Acidic - Standard): Carefully add excess 6M HCl. Reflux this acidic mixture for 2–4 hours. This is mandatory to hydrolyze the N-B bond.

    • Option B (Oxidative - For acid-sensitive groups): Add NaOH/H₂O₂, stir at RT for 4 hours.

  • Isolation: Basify to pH >12 and extract.

Visual Workflow: DKP Reduction Dynamics

DKP_Reduction cluster_0 Yield Loss Zone DKP Diketopiperazine (Precursor) Complex Stable Amine-Borane Adduct (The Trap) DKP->Complex BH3-THF, Reflux Hydrolysis HCl Reflux (Complex Breaking) Complex->Hydrolysis Required Step (Often Missed) Product Chiral Piperazine (Free Base) Hydrolysis->Product NaOH, Extract

Caption: The critical bottleneck is the stable Amine-Borane adduct. Without the specific hydrolysis step (yellow), the product remains trapped and is lost during extraction.

Module 2: Preserving Chirality (Racemization Control)

User Query: "I'm starting from L-Phenylglycine. By the time I get to the piperazine, the ee% has dropped from 99% to 75%. Where is this happening?"

Technical Diagnosis: Racemization rarely happens during the reduction (if LAH is avoided). It happens during the DKP formation (cyclization) . Phenylglycine derivatives possess a highly acidic benzylic proton. Standard peptide coupling reagents (like DCC/HOBt) or strong bases used for cyclization can promote enolization and subsequent racemization.

The Solution: Mild Cyclization Conditions You must avoid "forcing" conditions. The use of specific coupling reagents and weak acids/bases is required.

Comparative Analysis: Cyclization Conditions
MethodConditionsRisk of RacemizationRecommendation
Standard Thermal Reflux in Toluene/XyleneHigh Avoid for sensitive substrates (Phg).
Base-Promoted NaH or NaOEt in EtOHVery High Do Not Use for Phenylglycine.
Acid-Catalyzed 0.1 M Acetic Acid / 2-ButanolLow Recommended (Ashton Protocol).
Coupling Reagent DEPBT (Phosphate based)Very Low Best for peptide bond formation prior to ring closure.

Key Reference: The use of 0.1 M acetic acid in 2-butanol allows for cyclization of dipeptides without eroding enantiomeric excess, even for sensitive substrates [1].

Module 3: Isolation & Purification (The "Solubility Trap")

User Query: "My reaction worked (NMR shows product), but I can't get it out of the water layer. Standard DCM extractions are yielding nothing."

Technical Diagnosis: Piperazines are small, polar, and highly water-soluble (logP often < 0). Standard extraction (DCM/Water) favors the aqueous phase, especially if the pH isn't high enough (pKa of piperazine N is ~9.8).

The Solution: Salting Out or Resin Capture Do not rely on simple distribution coefficients. You must chemically force the molecule out.

Troubleshooting Protocol: The "Salting Out" Method
  • Basify: Adjust aqueous layer pH to >12 using 50% NaOH.

  • Saturate: Add solid NaCl until the solution is saturated (no more salt dissolves). This disrupts the hydration shell of the amine ("Salting Out").

  • Solvent Choice: Do not use Diethyl Ether.[1] Use Chloroform (CHCl₃) or Dichloromethane (DCM) with 5-10% Isopropanol . The alcohol helps solvate the amine.

  • Continuous Extraction: If yield is still low, use a liquid-liquid continuous extractor for 24 hours.

Alternative: SCX Resin (Solid Phase Extraction)

For high-throughput or small-scale purification, avoid liquid extraction entirely.

  • Load the crude aqueous mixture (pH ~7-8) onto a Strong Cation Exchange (SCX) cartridge.

  • Wash with MeOH (removes non-basic impurities).

  • Elute with 2M NH₃ in MeOH . The ammonia displaces the piperazine.

  • Concentrate to yield the free base.

Module 4: Advanced Route Selection (Decision Logic)

User Query: "I need to put a substituent at the 2-position that isn't available in the chiral pool (amino acids). DKP seems too long. Are there catalytic alternatives?"

Technical Diagnosis: If the starting amino acid is unavailable, the DKP route becomes inefficient. Modern C-H functionalization or lithiation strategies are superior here.

The Solution: Lithiation or Photoredox [2]

  • Lithiation (O'Brien Method): Uses N-Boc-piperazine. Treatment with s-BuLi and a chiral ligand (sparteine or surrogate) creates a lithiated species that reacts with electrophiles with high enantioselectivity [2].[2]

  • Photoredox (Bode/MacMillan): Uses SnAP reagents or photoredox catalysis to append complex alkyl/aryl groups directly onto the ring or via radical coupling [3].

Visual Workflow: Synthetic Route Decision Tree

Route_Selection Start Target: 2-Substituted Piperazine ChiralPool Is the substituent available as an Amino Acid? Start->ChiralPool DKP_Route DKP Route (High Stereocontrol) ChiralPool->DKP_Route Yes Catalytic C-H Functionalization / Lithiation ChiralPool->Catalytic No Precaution Use BH3-THF & Acidic Quench DKP_Route->Precaution Lithiation N-Boc Lithiation (s-BuLi / Sparteine) Catalytic->Lithiation Electrophilic Trap Photoredox Photoredox / SnAP (Radical Coupling) Catalytic->Photoredox Radical Trap

Caption: Select the DKP route for amino-acid derived targets. Use Lithiation (O'Brien) or Photoredox (Bode) for "non-natural" side chains.

References
  • Ashton, K. S., et al. (2004). "A General Method for the Facile Synthesis of Optically Active 2-Substituted Piperazines via Functionalized 2,5-Diketopiperazines." Tetrahedron Letters, 45(5), 997-1000. Link

  • O'Brien, P., et al. (2016).[3] "Opportunities and challenges for direct C–H functionalization of piperazines." PMC (NIH). Link

  • Bode, J. W., et al. (2021).[2] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." MDPI. Link

  • Rossen, K., et al. (1996). "Asymmetric Synthesis of the Substance P Antagonist (+)-CP-99,994." Tetrahedron Letters, 37(38), 6843-6846.

Sources

Support Center: Troubleshooting Boc Deprotection of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: N-Boc Cleavage in Sterically Congested Systems Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Introduction: The Steric Barrier

Welcome to the technical support hub for difficult deprotections. If you are reading this, standard 1:1 TFA:DCM has likely failed, or you are observing incomplete conversion.

The Core Problem: The acid-catalyzed deprotection of a Boc group relies on the protonation of the carbamate carbonyl oxygen.[1][2] In sterically hindered amines (e.g.,


-tertiary amines, rigid bicyclic systems, or amines adjacent to bulky protecting groups), two specific failure modes occur:
  • Access Blockade: The bulky tert-butyl group and the substrate's steric bulk create a "protective shell" around the carbonyl oxygen, preventing protonation.

  • Cation Recombination: Even if cleavage occurs, the massive steric bulk can create a "solvent cage" effect. The generated tert-butyl cation (

    
    ) cannot escape quickly and re-alkylates the newly formed amine (or nearby nucleophiles) before it can be scavenged.
    

This guide provides a tiered troubleshooting protocol to overcome these energy barriers.

Tier 1: Optimizing Brønsted Acid Conditions

Status: First-line defense. Try this before switching reagents.

Q: I am seeing <20% conversion with 50% TFA/DCM. Should I heat it?

A: Heating TFA is risky due to the volatility of the isobutylene byproduct (pressure buildup) and potential decomposition. Instead, increase the acidity and scavenging potential .

The "Neat" Protocol: Steric hindrance lowers the basicity of the carbamate oxygen. Dilute TFA often lacks the proton activity to overcome this.

  • Evaporate the DCM completely.

  • Dissolve the substrate in neat TFA (or 95% TFA / 5% H₂O).

  • Critical Step: Add 5–10 equivalents of Triethylsilane (TES) .

    • Why? In hindered systems, the

      
       cation lingers. TES is a hydride donor that irreversibly quenches the cation into isobutane, driving the equilibrium forward (Le Chatelier’s principle).
      
Q: TFA failed. Why should I try HCl in Dioxane?

A: HCl in dioxane (4M) is often superior for hindered substrates because the chloride ion is a smaller, harder counterion than the trifluoroacetate anion, and the solvent medium (dioxane) can disrupt aggregation in hindered peptides or polar scaffolds.

Protocol (The "Violent" Method):

  • Dissolve substrate in minimal dry dioxane.

  • Add 4M HCl in dioxane (10–20 equiv).

  • Stir at room temperature.

    • Note: This reagent is moisture-sensitive. Ensure the HCl concentration hasn't dropped due to old stock.

Tier 2: The "Heavy Artillery" (Lewis Acids)

Status: Use when Brønsted acids fail or substrate is acid-sensitive.

Q: Standard acids are not working. Is there a more potent alternative?

A: Yes. TMSOTf (Trimethylsilyl trifluoromethanesulfonate) is the "gold standard" for recalcitrant Boc groups.

The Mechanism: Instead of a proton (


), we use a silyl cation (

). The silicon-oxygen bond is stronger than the H-O bond, and the TMS group is larger but can attack via a different trajectory. The reaction forms a silyl carbamate intermediate which hydrolyzes upon workup.

The Sakaitani & Ohfune Protocol (TMSOTf):

  • Reagents: TMSOTf (3–5 equiv), 2,6-Lutidine (4–6 equiv).

  • Solvent: Dry DCM (0.1 M).

  • Procedure:

    • Cool solution of amine and 2,6-lutidine to 0°C.

    • Add TMSOTf dropwise.

    • Stir at RT for 1–3 hours.

    • Quench: Add saturated aqueous

      
       or MeOH. (Crucial: The amine is only released after this hydrolysis step).
      

Why 2,6-Lutidine? It buffers the solution, preventing the formation of strong protic acid that might damage other sensitive groups (like silyl ethers), while allowing the Lewis acid (TMSOTf) to activate the Boc group.

Tier 3: High-Energy Methods (Microwave)

Status: Use for kinetically stable, hindered systems.

Q: Can I use microwave irradiation for Boc deprotection?

A: Absolutely. Thermal energy helps overcome the rotational barriers in hindered systems that prevent the carbamate from adopting the conformation required for fragmentation.

Protocol (Aqueous/Thermal):

  • Reagent: Substrate in Water (or H₂O/EtOH if insoluble).

  • Conditions: Microwave at 100°C–150°C for 5–15 minutes.

  • Mechanism: At high temperatures, water becomes sufficiently acidic (self-ionization increases) to hydrolyze the carbamate without added strong acids. This is ideal for substrates that are acid-sensitive but thermally stable.

Troubleshooting Visualization

The following diagram illustrates the decision logic for selecting the correct deprotection protocol based on steric hindrance and functional group compatibility.

BocTroubleshooting Start Start: Boc Deprotection of Hindered Amine Standard Attempt 1: 50% TFA/DCM (Standard) Start->Standard Check1 Conversion > 90%? Standard->Check1 Success Proceed to Workup Check1->Success Yes NeatTFA Attempt 2: Neat TFA + 5 eq. Et3SiH (Scavenger) Check1->NeatTFA No (Steric/Electronic fail) Check2 Conversion > 90%? NeatTFA->Check2 Check2->Success Yes Lewis Attempt 3: TMSOTf Protocol (TMSOTf + 2,6-Lutidine) Check2->Lewis No (Still protected) Check3 Conversion > 90%? Lewis->Check3 Check3->Success Yes Microwave Attempt 4: Microwave (Water/EtOH, 150°C) Check3->Microwave No Fail Consult Literature: Consider BBr3 or H2SO4 Microwave->Fail Failed

Caption: Logical workflow for escalating reaction conditions from standard Brønsted acids to Lewis acids and high-energy thermal methods.

Comparative Data: Reagent Selection

Use this table to select the method that best fits your substrate's sensitivity profile.

MethodActive SpeciesSteric ToleranceScavenger NeedKey Side Reaction Risk
TFA / DCM (1:1)

LowModerateIncomplete reaction;

migration to Trp/Tyr.
Neat TFA + TES

(High Activity)
MediumHigh Acid-catalyzed degradation of sensitive groups.
4M HCl / Dioxane

/

Medium-HighModerateCleavage of acid-labile esters/amides.
TMSOTf / Lutidine

Very High LowSilylation of alcohols (requires desilylation step).
Microwave / H₂O Thermal /

HighLowThermal decomposition; hydrolysis of amides.

FAQ: Scavengers & Side Reactions

Q: I see a "M+56" peak in my MS. What is this?

A: This is the hallmark of tert-butylation . The


 cation released during deprotection has electrophilically attacked a nucleophilic site on your molecule (e.g., Indole of Trp, Phenol of Tyr, or even the newly deprotected amine nitrogen).
  • Fix: You must add a "cation sink."

  • Recommendation: Add Triethylsilane (TES) (5–10 eq) or 1,3-Dimethoxybenzene (5 eq). These are highly nucleophilic and will intercept the cation faster than your substrate. Avoid anisole if possible, as it is less effective than TES for hindered systems.

Q: My product is water-soluble. How do I remove the salts?

A: If you used the TMSOTf method or Neat TFA :

  • Precipitate the amine salt by adding a large excess of cold Diethyl Ether or MTBE directly to the reaction mixture.

  • Centrifuge or filter the solid.

  • If the salt is hygroscopic/oily, dissolve in minimal MeOH and re-precipitate with Ether.

  • Alternatively, use ion-exchange resin (e.g., Dowex 1X8) to swap the counterion or release the free base.

References

  • TMSOTf Protocol: Sakaitani, M.; Ohfune, Y. Syntheses and Reactions of Silyl Carbamates. 1. Chemoselective Transformation of Amino Protecting Groups via tert-Butyldimethylsilyl Carbamates.[3][4] J. Org.[3][4][5] Chem. 1990 , 55, 870–876.[4]

  • HCl/Dioxane Selectivity: Han, G.; Tamaki, M.; Hruby, V. J.[6][7] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[6][7][8] J. Pept.[8][9] Res. 2001 , 58, 338–341.[6]

  • Scavenger Mechanisms: Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Int. J. Pept.[9] Protein Res. 1978 , 12, 258–268.[7][9]

  • Microwave Assisted Deprotection: Lundin, R.; Ioannidis, P. Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids.[10] Biotage Application Note.[10] (General reference for microwave methodology).

Sources

Technical Support Center: Separation of 2-(1-Hydroxyethyl)piperazine Diastereomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic ID: CHE-SEP-2024-08 Audience: Medicinal Chemists, Process Development Scientists

Introduction: The Stereochemical Challenge

You are likely accessing this guide because you are synthesizing a 2-substituted piperazine scaffold—common in TRPC6 inhibitors, carbapenem side chains, or kinase inhibitors—and have encountered a diastereomeric mixture.

The Core Issue: The synthesis of 2-(1-hydroxyethyl)piperazine typically involves the reduction of a 2-acetylpiperazine precursor. Even if you start with an enantiopure (e.g., 2R) piperazine core, the reduction of the ketone generates a new stereocenter at the 1'-position of the ethyl group.[1]

This results in a mixture of diastereomers:

  • (2R, 1'R) and (2R, 1'S) [if starting from (2R)]

  • Syn vs. Anti (or Erythro vs. Threo) relationships.[1]

Unlike enantiomers, these diastereomers have distinct physical properties (NMR spectra, melting points, solubility), allowing for separation without chiral stationary phases.[1] However, the high polarity of the secondary amine and alcohol functions makes direct separation difficult.[1]

Module 1: Troubleshooting Chromatographic Separation

User Issue: "I am trying to separate the free amine on C18, but I see broad tailing peaks and no resolution."

Root Cause Analysis

The free base of 2-(1-hydroxyethyl)piperazine is highly polar and basic.

  • Silanol Interaction: The secondary amines interact strongly with residual silanols on silica or C18 supports, causing severe tailing.[1]

  • Low Retention: On standard C18, the molecule elutes in the void volume due to high water solubility.[1]

Protocol A: Derivatization-Based Separation (Recommended)

The most robust method involves separating the diastereomers before removing the protecting groups.

Workflow:

  • Protect: Ensure the piperazine nitrogens are protected (e.g., N1-Boc, N4-Benzyl, or N1,N4-di-Boc).[1]

  • Separate: Perform Flash Chromatography on the protected intermediate.

  • Deprotect: Remove groups after isolation.

Step-by-Step Guide:

ParameterRecommendation
Stationary Phase Standard Silica Gel (40–63 µm)
Mobile Phase Hexanes : Ethyl Acetate (Gradient 0%

60% EtOAc)
Sample Prep Dissolve the protected crude (e.g., 1-Boc-4-benzyl-2-(1-hydroxyethyl)piperazine) in minimum DCM.[1]
Detection UV @ 210 nm (Boc absorption) or 254 nm (if Benzyl present).[1]
Expected Result The two diastereomers typically separate with a

.
Protocol B: Direct Separation (HILIC Mode)

If you must separate the free amine:

  • Column: Amide-functionalized HILIC column (e.g., TSKgel Amide-80 or BEH Amide).[1]

  • Mobile Phase: Acetonitrile : Ammonium Formate Buffer (10mM, pH 3.0).[1]

    • Ratio: 85:15 to 70:30.[1]

  • Mechanism: The high organic content forces the polar amine into the water-rich layer on the stationary phase, providing retention and separation based on the hydroxyl group orientation.

Module 2: Crystallization Strategies (Scalable)

User Issue: "My product is oiling out instead of crystallizing."

Root Cause Analysis

Piperazine derivatives are notorious for "oiling out" because the flexible ethyl chain and hydrogen-bonding capability prevent easy lattice formation.

Protocol: Diastereomeric Salt Formation

Instead of crystallizing the free base, form a salt.[1] The lattice energy differences between diastereomeric salts are often sufficient for separation.

Experimental Procedure:

  • Solvent Selection: Use Ethanol (absolute) or Isopropanol .[1] Avoid water initially.[1]

  • Acid Choice:

    • Option 1 (Achiral Acids): Anhydrous HCl (gas or in dioxane), Oxalic acid.[1]

    • Option 2 (Chiral Acids - High Purity): Dibenzoyl-L-tartaric acid.[1]

  • Process:

    • Dissolve crude oil in 5 volumes of hot Ethanol.

    • Add 1.05 eq of acid slowly.[1]

    • Crucial Step: Cool very slowly (1°C/min) to room temperature.

    • If oiling occurs, reheat to dissolve and add a "seed" crystal (if available) or scratch the glass.[1]

  • Filtration: The precipitate is usually enriched in one diastereomer (often >90% de).[1] Recrystallize once to upgrade to >98% de.[1]

Module 3: Analytical Verification

User Question: "How do I know which peak is which?"

NMR Analysis (1H NMR in DMSO-d6 or CDCl3)

The chemical shift of the proton on the hydroxyethyl group (H-1') is sensitive to the stereochemistry relative to the piperazine ring.

  • Isomer A (Syn/Erythro): The H-1' proton often appears slightly downfield due to hydrogen bonding with the ring nitrogen lone pair.

  • Isomer B (Anti/Threo): The H-1' proton appears upfield.

Note: You must compare the two isolated fractions side-by-side. X-ray crystallography of a single crystal is required for absolute configuration assignment.

Visual Decision Matrix

SeparationStrategy Start Start: Crude Diastereomeric Mix CheckProtect Are Nitrogens Protected? (Boc, Cbz, Bn) Start->CheckProtect YesProtect Yes: Protected CheckProtect->YesProtect NoProtect No: Free Amine CheckProtect->NoProtect Chromatography Flash Chromatography (Silica Gel) Hex/EtOAc Gradient YesProtect->Chromatography Scale What is the Scale? NoProtect->Scale DirectHILIC HILIC Chromatography (Amide Column) ACN/Buffer Scale->DirectHILIC < 100 mg SaltScreen Salt Formation Screen (HCl, Oxalate, Tartrate) Scale->SaltScreen > 1g Result1 High Purity Isomers (Ready for Deprotection) Chromatography->Result1 Result2 Enriched Salt (Requires Recrystallization) SaltScreen->Result2

Figure 1: Decision tree for selecting the optimal separation pathway based on protecting group status and scale.

Frequently Asked Questions (FAQ)

Q: Why do I see 4 peaks in my chiral HPLC? A: If you started with a racemic 2-acetylpiperazine, the reduction yields 4 isomers (2 pairs of enantiomers).

  • Peaks 1 & 2: Enantiomers of Diastereomer A.

  • Peaks 3 & 4: Enantiomers of Diastereomer B.[1]

  • Fix: Start with enantiopure (2R)- or (2S)-acetylpiperazine to simplify the mixture to just 2 diastereomers.

Q: Can I use distillation? A: Generally, no .[1] The boiling points of the diastereomers are too close, and the high temperature required (often >150°C at high vacuum) can cause racemization or decomposition of the free amine.[1]

Q: Which reducing agent gives the best diastereoselectivity? A: Standard Sodium Borohydride (NaBH4) usually gives a 1:1 to 60:40 mix.[1] Bulky reducing agents like L-Selectride can improve diastereoselectivity (dr > 90:[1]10) by attacking the ketone from the less hindered face, potentially eliminating the need for difficult separations [1].[1]

References

  • GlaxoSmithKline. (2019). Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. (Patent No.[1][2] WO2019158572A1).[1] Google Patents. 1]

    • Context: Describes the synthesis of 2-(1-hydroxyethyl)
  • Boehringer Ingelheim. (2018). Substituted Piperazines as TRPC6 Inhibitors. (Patent No.[1][2] AU2018355743B2).[1] Google Patents. 1]

    • Context: Details the preparation of enantiomerically pure intermediates using chromatographic separ
  • Context: Provides physical property baselines for the structural isomer (HEP) for comparison.

Sources

Technical Support Center: Stereocontrol in Threonine-Derived Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with threonine-derived heterocycles. It addresses the critical challenge of stereochemical control during cyclization and functionalization.

Topic: Controlling Stereochemistry in Threonine-Derived Heterocycles (Oxazolines, Oxazolidinones, Aziridines) User Level: Advanced (PhD/Senior Scientist) Status: Operational

Core Stereochemical Directives

Before troubleshooting specific reactions, verify the stereochemical relationship of your starting material and desired product. L-Threonine possesses a


  configuration (Threo).
Starting MaterialReaction TypeMechanismProduct StereochemistryGeometric Relationship
L-Threonine

Cyclodehydration (DAST, Burgess)Inversion at C3

-Oxazoline
Cis (Erythro)
L-Threonine

Carbonylation (Triphosgene, CDI)Retention at C3

-Oxazolidinone
Trans (Threo)
L-Threonine

Sulfonylation/CyclizationInversion at C3

-Aziridine
Cis (Erythro)
L-Allo-Threonine

CyclodehydrationInversion at C3

-Oxazoline
Trans (Threo)

Troubleshooting Guides & FAQs

Module A: Oxazoline Synthesis (The Inversion Pathway)

Primary Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, Burgess Reagent.

Q1: I synthesized a 5-methyl-4-carboxy-oxazoline from L-Threonine using DAST, but NMR indicates a cis relationship. I required the trans isomer. What happened? Diagnosis: You have experienced standard stereochemical inversion. Root Cause: The reaction of DAST with the


-hydroxyl group forms an activated leaving group (alkoxysulfur intermediate). The amide oxygen subsequently attacks the 

-carbon from the backside (

mechanism), causing inversion of configuration from

to

. Solution:
  • Switch Starting Material: To obtain the trans-oxazoline via DAST, you must start with L-Allo-Threonine

    
    .[1]
    
  • Alternative Pathway: If you must start with L-Threonine, avoid

    
     cyclization. Use an imidate pathway (e.g., reaction with a nitrile and Lewis acid) or an azlactone intermediate, though these are prone to racemization at C2.
    

Q2: My oxazoline yield is low, and I see elimination byproducts (crotonates). Troubleshooting Protocol:

  • Temperature Control: DAST cyclizations should typically be initiated at -78 °C and warmed slowly to room temperature. High temperatures favor E2 elimination over

    
     cyclization.
    
  • Base Selection: Ensure you are using a non-nucleophilic base (e.g.,

    
     or DBU) if the cyclization is sluggish.
    
  • Reagent Swap: Switch to Deoxo-Fluor . It is more thermally stable and often favors cyclization over elimination compared to DAST.

Q3: I am observing partial racemization at the


-center (C4 of the oxazoline). 
Analysis:  This suggests the formation of an azlactone  intermediate or proton abstraction at the 

-position.
  • Check Acidity: Oxazolines with electron-withdrawing groups at C4 are acidic. Avoid strong bases during workup.

  • Mechanism Check: If you used an acid-catalyzed dehydration (e.g., TsOH/Toluene reflux), you likely passed through an achiral enol or azlactone. Switch to the kinetic DAST/Burgess method to strictly enforce the

    
     inversion pathway.
    
Module B: Oxazolidinone Synthesis (The Retention Pathway)

Primary Reagents: Triphosgene, Phosgene, Carbonyldiimidazole (CDI).

Q4: Why does the reaction of L-Threonine with triphosgene yield the trans-oxazolidinone, unlike the oxazoline synthesis? Explanation: The mechanism is fundamentally different.

  • The amino group attacks the central carbonyl of triphosgene.

  • The hydroxyl group attacks the same carbonyl to close the ring.

  • Crucial Point: The C-O bond of the threonine side chain is never broken. Therefore, the stereochemistry at C3 (

    
    ) is retained. The product preserves the original threo (trans) relationship of L-Threonine.
    

Q5: How can I access the cis-oxazolidinone from L-Threonine? Workflow: You cannot do this directly via carbonyl insertion. You must invert the alcohol first.

  • Step 1: Cyclize L-Threonine to the cis-oxazoline (using DAST, inverting C3).

  • Step 2: Hydrolyze the oxazoline under controlled acidic conditions to yield L-Allo-Threonine (inverted amino acid).

  • Step 3: React L-Allo-Threonine with triphosgene. Since this reaction retains stereochemistry, you will obtain the cis-oxazolidinone.

Module C: Aziridine Synthesis

Primary Reagents: Mesyl Chloride (MsCl), Triethylamine (


).[2]

Q6: I am attempting to form the aziridine by mesylating the alcohol, but I am getting an oxazoline instead. Diagnosis: Competitive intramolecular attack. Context: If your threonine nitrogen is protected as an amide (e.g., Acetyl, Benzoyl), the carbonyl oxygen is a better nucleophile than the amide nitrogen. Solution:

  • Change Protecting Group: Use a carbamate (Boc, Cbz) or a Trityl group. The carbonyl oxygen in carbamates is less nucleophilic than in amides, and the nitrogen (after deprotonation) becomes the primary nucleophile.

  • Base Strength: Use a strong base (e.g., NaH) to deprotonate the amide/carbamate nitrogen, ensuring it attacks the mesylate to form the aziridine (inverting C3 to cis).

Visualizing Stereochemical Pathways

The following diagram illustrates the divergence in stereochemical outcome based on the reagent choice.

ThreonineStereocontrol L_Thr L-Threonine (2S, 3R) 'Threo' DAST DAST / Burgess (Dehydrative Cyclization) L_Thr->DAST Triphos Triphosgene / CDI (Carbonylation) L_Thr->Triphos MsCl 1. MsCl, Et3N 2. Base (NaH) L_Thr->MsCl Cis_Ox Cis-Oxazoline (4S, 5S) (Inversion at C3) DAST->Cis_Ox SN2 Attack by O (Inversion) Trans_Oxz Trans-Oxazolidinone (4S, 5R) (Retention at C3) Triphos->Trans_Oxz Double Nucleophilic Attack (Retention) Cis_Az Cis-Aziridine (2S, 3S) (Inversion at C3) MsCl->Cis_Az Intramolecular SN2 (Inversion)

Caption: Stereochemical divergence of L-Threonine. DAST and MsCl pathways invert C3 (Green), while Triphosgene retains C3 (Red).

Experimental Protocols

Protocol A: Synthesis of cis-Oxazoline (Inversion)

Target: (4S, 5S)-4-(methoxycarbonyl)-5-methyl-2-phenyl-2-oxazoline

  • Preparation: Dissolve N-benzoyl-L-threonine methyl ester (1.0 equiv) in anhydrous

    
     (0.1 M) under Argon.
    
  • Activation: Cool to -78 °C. Add DAST (1.1 equiv) dropwise.

  • Cyclization: Stir at -78 °C for 1 hour, then add solid

    
     (2.0 equiv). Allow to warm to room temperature over 2 hours.
    
  • Workup: Pour into saturated

    
     (cold). Extract with 
    
    
    
    .[3]
  • Validation:

    
     NMR coupling constant 
    
    
    
    for cis-oxazolines is typically 9–10 Hz , whereas trans is 4–5 Hz .
Protocol B: Synthesis of Allo-Threonine (via Double Inversion Strategy)

Use this if you need the "Trans" oxazoline or "Cis" oxazolidinone starting from L-Threonine.

  • Invert: Synthesize the cis-oxazoline using Protocol A.

  • Hydrolyze: Treat the oxazoline with 6M HCl at reflux for 4 hours.

  • Purify: Ion-exchange chromatography (Dowex 50W).

  • Result: L-Allo-Threonine (2S, 3S).

  • Next Step: React this intermediate with DAST to get the trans-oxazoline, or with Triphosgene to get the cis-oxazolidinone.

References

  • Phillips, A. J., et al. "Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor."[4] Organic Letters, 2000.[4] Link

  • Wipf, P., & Miller, C. P. "A new synthesis of highly functionalized oxazolines." Tetrahedron Letters, 1992. Link

  • Falb, E., Nudelman, A., & Hassner, A. "A convenient synthesis of chiral oxazolidin-2-ones and thiazolidin-2-ones." Synthetic Communications, 1993.[5] Link

  • Elliott, D. F. "The stereochemistry of an oxazoline derivative of threonine."[6][7] Journal of the Chemical Society, 1949.[6][7] Link

  • Sweeney, J. B. "Aziridines: epoxides' ugly cousins?" Chemical Society Reviews, 2002. Link

Sources

Technical Support Center: Purification of Oily Boc-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Viscous Oils, Impurity Removal, and Crystallization Logic

Introduction: The "Oily Nightmare"

You are likely here because your Boc-protected piperazine derivative—which literature claims should be a "white solid" (mp 43-47°C)—is currently a sticky, yellow oil at the bottom of your flask.

This is not necessarily a failure of synthesis. Boc-piperazines are notorious for forming supercooled liquids that trap solvents (DCM, EtOAc) and impurities (excess Boc anhydride, di-Boc byproducts). The high lipophilicity of the tert-butyl group combined with the conformational flexibility of the piperazine ring inhibits crystal lattice formation.

This guide provides a modular troubleshooting workflow to purify these derivatives without resorting to tedious column chromatography unless absolutely necessary.

Module 1: The "Quick Fix" (Acid/Base Extraction)

Applicability: Use this if your derivative retains a free, basic amine (e.g., Mono-Boc-piperazine). Principle: Exploiting the pKa difference between the product (pKa ~8.5) and non-basic impurities (Boc₂O, Di-Boc-piperazine).

User Question: I have a crude mixture containing my mono-Boc product, unreacted Boc anhydride, and some di-Boc byproduct. How do I clean this without a column?

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Avoid DCM here; EtOAc allows for sharper phase separation during aqueous washes.

  • The Acid Switch (Critical Step):

    • Wash the organic layer with 0.5 M Citric Acid (pH ~3–4).

    • Why Citric? HCl (1M) is risky; prolonged exposure can cleave the Boc group (deprotection). Citric acid is strong enough to protonate the piperazine amine (moving it to the aqueous layer) but too weak to cleave the carbamate.

  • Phase Separation:

    • Organic Layer 1: Contains non-basic impurities (Excess Boc₂O, Di-Boc-piperazine, neutral organics). Discard this (after checking TLC).

    • Aqueous Layer: Contains your protonated Product-H⁺.

  • The Recovery:

    • Basify the aqueous layer to pH >11 using 2M NaOH or saturated Na₂CO₃ . The solution will turn cloudy as the free base precipitates/oils out.

    • Extract immediately with DCM (3x).

  • Drying: Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow:

AcidBaseExtraction Start Crude Mixture (Mono-Boc + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Extract with 0.5M Citric Acid Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer Organic Layer 1 (Contains Boc2O, Di-Boc) Split1->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product-H+) Split1->AqLayer Bottom Layer Waste Discard to Waste OrgLayer->Waste Basify Basify to pH > 11 (NaOH / Na2CO3) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Mono-Boc Product Extract->Final

Caption: Selective purification of basic Boc-piperazines using pH switching to remove neutral impurities.

Module 2: Removing Excess Boc Anhydride (Scavenging)

Applicability: Use this if your product is not basic (e.g., you reacted the free amine to form a urea or amide) and Acid/Base extraction is impossible.

User Question: My product is neutral, so I can't use the acid extraction method. The NMR shows significant Boc anhydride (singlet at 1.5 ppm). Vacuum drying isn't removing it.

The Solution: Chemical Scavenging. Boc anhydride has a boiling point of 57°C, but it sublimes and sticks to rotary evaporator bumps. Instead of heating it, destroy it.

Protocol:

  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 – 1.0 equiv relative to excess Boc₂O) to your reaction mixture.

  • Stir for 15–30 minutes at room temperature.

    • Mechanism:[1][2][3][4][5][6] DMAPA reacts rapidly with Boc₂O to form an inert urea. Crucially, this urea contains a tertiary amine.

  • Perform a standard workup washing with dilute HCl or Citric Acid .

    • The basic Urea-Boc byproduct will be protonated and sucked into the aqueous waste layer, leaving your neutral product in the organic layer.

Module 3: Solidification Strategies (Turning Oil to Solid)

Applicability: Your product is pure by TLC/NMR but remains a viscous oil.

User Question: I need a solid for stability/weighing. How do I force this oil to crystallize?

Troubleshooting Table: The Crystallization Matrix

MethodSolvent SystemProcedureWhy it works
Trituration Pentane or HexaneAdd solvent to oil. Sonicate vigorously. Cool to -20°C. Scratch glass with spatula.Boc groups are lipophilic but insoluble in cold alkanes. Sonication induces nucleation.
Seeding Product + Trace SolventIf you have any solid batch (even 1 mg), add a speck to the oil.Provides a template for the lattice. "Oils" are often just supercooled liquids waiting for a template.
High Vac NoneHeat oil to 45°C under high vacuum (<1 mbar) for 2 hours.Removes trace DCM/EtOAc which acts as a plasticizer, preventing solidification.
Salt Formation HCl in Dioxane/EtherDissolve oil in Et₂O. Add HCl (4M in Dioxane) dropwise.Nuclear Option: Hydrochloride salts of piperazines are almost always high-melting solids. Warning: This removes the Boc if left too long or if water is present.

Decision Tree for Solidification:

Solidification Start Pure Product is Oil Vac High Vacuum (45°C) Remove Solvent Start->Vac SolidQ Solid? Vac->SolidQ Trit Trituration (Pentane/Hexane + Sonication) SolidQ->Trit No Done Success: Solid Form SolidQ->Done Yes Seed Seed with Crystal (if available) Trit->Seed Salt Convert to Salt (Oxalate or HCl) Seed->Salt Still Oil Salt->Done

Caption: Workflow for inducing crystallization in lipophilic Boc-amines.

Module 4: Chromatography FAQ

User Question: I have to run a column. The Boc-piperazine streaks/tails on the silica, ruining separation.

Analysis: Piperazines are secondary/tertiary amines. They interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening (tailing).

The Fix:

  • Pre-treat Silica: Flush your column with eluent containing 1% Triethylamine (TEA) or 1% NH₄OH before loading the sample.

  • Mobile Phase: Add 0.5% TEA or 1% NH₃ (aq) to your DCM/MeOH solvent system.

    • Note: If using Ninhydrin stain, TEA will cause a high background. Heat the TLC plate longer to distinguish the specific product spot.

  • Alternative: Use Neutral Alumina instead of Silica gel. Alumina is less acidic and reduces amine tailing significantly.

References
  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Purification of Amines via Acid-Base Extraction. University of Massachusetts Amherst, Dept. of Chemistry. Organic Chemistry Lab Techniques.

  • Removal of Excess Boc Anhydride. Common Organic Chemistry - Boc Protection Mechanism & Workup.

  • Crystallization of Low-Melting APIs. MDPI Crystals, 2022, 12(1), 114. "The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points."

Sources

Technical Support Center: Minimizing Side Reactions on Hydroxy-Functionalized Piperazines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chemoselective management of hydroxyl groups present on piperazine scaffolds (most commonly 1-(2-hydroxyethyl)piperazine or HEP ).

Executive Summary

In drug development, piperazine derivatives often contain a "free hydroxyl" group (typically a hydroxyethyl tail or a hydroxy-substituted ring). This dual functionality creates a competitive nucleophilic environment.[1] While the secondary amine (N4) is generally more nucleophilic than the hydroxyl oxygen, side reactions such as O-acylation (esterification) , O-alkylation (etherification) , and oxidative degradation frequently compromise yield and purity.

This guide provides self-validating protocols to suppress these O-side reactions while targeting the amine, or to protect the hydroxyl group when total inertness is required.

Module 1: Critical Analysis of Side Reactions

Before troubleshooting, we must define the competitive landscape. The piperazine secondary amine (


) and the pendant hydroxyl group (

) compete for electrophiles.
Common Side Reaction Pathways
  • O-Acylation: Reaction with acyl chlorides to form esters instead of amides.

  • O-Alkylation: Reaction with alkyl halides to form ethers.

  • Elimination: Dehydration of hydroxyethyl groups to vinyl-piperazines under strong acidic/thermal stress.

Visualizing the Competition (Pathway Logic)

ReactionPathways Start Hydroxy-Piperazine (N-Nucleophile vs O-Nucleophile) Reagent Electrophile (R-COCl / R-X) Start->Reagent Amide Target Product (N-Substituted) Reagent->Amide Kinetic Control (N-Attack) Ester Side Product (O-Substituted) Reagent->Ester Thermodynamic/Base Error (O-Attack) Bis Bis-Substituted (Impurity) Amide->Bis Excess Reagent

Figure 1: Competitive nucleophilic pathways. Green indicates the desired kinetic pathway; red indicates side reactions driven by improper base selection or reagent excess.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing significant ester formation during N-acylation."

Root Cause: The use of aggressive electrophiles (acyl chlorides) or strong bases promotes O-attack. Technical Insight: Amines are better nucleophiles, but alkoxides (generated by strong bases) are faster. If you use a base strong enough to deprotonate the OH (


), O-acylation becomes inevitable.

Corrective Protocol: The "Inorganic Buffer" Method To minimize O-acylation without protecting groups, exploit the


 difference.
  • Switch Base: Replace organic bases (TEA/DIPEA) with inorganic biphasic systems (Schotten-Baumann conditions).

    • Recommended:

      
       or 
      
      
      
      in Water/DCM or Water/EtOAc.
    • Mechanism:[1][2] These bases neutralize the HCl byproduct but are too weak to deprotonate the alcohol, leaving the OH nucleophilically "dormant" compared to the amine [1].

  • Switch Reagent: If possible, use N-hydroxysuccinimide (NHS) esters or anhydrides instead of acid chlorides. These are less reactive and highly selective for amines over alcohols [2].

Data Summary: Selectivity vs. Conditions

Reaction ConditionBase UsedElectrophileN:O Selectivity Ratio
Anhydrous DCM

(TEA)
Acyl Chloride~85:15 (Poor)
Anhydrous THFNaHAlkyl Halide~10:90 (O-favored)
Biphasic (DCM/H2O)

Acyl Chloride >99:1 (Excellent)
Anhydrous DMFNoneNHS-Ester>99:1 (Excellent)
Issue 2: "I need to perform a reaction that requires strong base. How do I protect the hydroxyl?"

Root Cause: If your synthesis requires conditions (e.g., LiHMDS, NaH) that will deprotonate the hydroxyl, you must mask it. Technical Insight: Silyl ethers are the industry standard for this scaffold because they are orthogonal to amine chemistry and easy to remove.

Protocol: TBDMS Protection of Hydroxyethylpiperazine This protocol ensures the OH is blocked, allowing you to perform harsh chemistry on the amine.

  • Reagents: 1.0 eq Hydroxy-piperazine, 1.1 eq TBDMS-Cl, 2.5 eq Imidazole.

  • Solvent: Anhydrous DMF (Avoid alcohols).

  • Procedure:

    • Dissolve piperazine and imidazole in DMF.

    • Add TBDMS-Cl portion-wise at 0°C.

    • Stir at RT for 12 hours.

  • Validation: Check TLC or LCMS. The shift in lipophilicity will be distinct.

  • Deprotection: Removal is achieved via TBAF (Tetra-n-butylammonium fluoride) in THF [3].

Issue 3: "I already have O-acylated impurities. Can I salvage the batch?"

Root Cause: Kinetic overshoot. Technical Insight: Esters are more susceptible to hydrolysis than amides. You can selectively hydrolyze the side-reaction ester back to the alcohol without cleaving your desired amide bond.

Salvage Protocol: Selective Hydrolysis

  • Solvent: MeOH/Water (4:1).

  • Base: LiOH (2.0 eq).

  • Condition: Stir at RT for 1-4 hours.

  • Outcome: The ester (O-acyl) hydrolyzes rapidly. The amide (N-acyl) is robust at RT and remains intact.

  • Workup: Acidify to pH 7, extract with EtOAc.

Module 3: Decision Logic for Experimental Design

Use this logic flow to determine if you need a protecting group or just optimized conditions.

DecisionTree Start Goal: Functionalize Piperazine Amine Q1 Does the reaction require Strong Base (pKa > 14)? Start->Q1 Q2 Is the Electrophile highly reactive (e.g., Sulfonyl Chloride)? Q1->Q2 No RouteA STRATEGY A: Protect OH (TBDMS/TBDPS) Q1->RouteA Yes (e.g., NaH alkylation) RouteB STRATEGY B: Direct Reaction (Biphasic/Schotten-Baumann) Q2->RouteB Yes (Acyl Chlorides) RouteC STRATEGY C: Direct Reaction (Use Active Esters) Q2->RouteC No (Carboxylic Acids)

Figure 2: Strategic decision matrix for handling hydroxy-piperazines. Follow the path based on your reagents to select the optimal synthetic route.

Module 4: Analytical Validation

How do you prove you minimized the side reaction?

  • NMR Signature:

    • Desired Product (N-Acyl): Look for the downfield shift of the ring protons (

      
       to Nitrogen) without a shift in the ethyl tail protons adjacent to Oxygen.
      
    • Side Product (O-Acyl): The protons adjacent to the Oxygen (

      
      ) will shift significantly downfield (typically from 
      
      
      
      3.6 to
      
      
      4.2 ppm) due to the ester effect.
  • IR Spectroscopy:

    • Amide: Strong band at 1630–1690

      
       (C=O stretch).
      
    • Ester Impurity: Distinct sharp band at 1735–1750

      
      . If you see this, you have O-acylation.
      

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Protection for the Hydroxyl Group).[3]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Discussion on NHS ester selectivity for amines over alcohols).

  • Kocieński, P. J. (2005). Protecting Groups. Thieme. (Detailed protocols for Silyl Ether formation and cleavage).

  • Patschinski, T., et al. (2022). Chemoselective Acylation of Nucleosides (Relevant mechanism for amino-alcohol selectivity).[1] Chemistry – A European Journal.[4] [4]

Sources

Scale-up challenges for chiral piperazine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Piperazine Scale-Up

Welcome to the Advanced Process Chemistry Support Hub. Subject: Troubleshooting Scale-Up Challenges for Chiral Piperazine Building Blocks Ticket ID: SC-PIP-2024-001 Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary

Chiral piperazines (e.g., (R)-2-methylpiperazine, (S)-N-Boc-3-ethylpiperazine) are ubiquitous pharmacophores in modern drug discovery, appearing in HIV protease inhibitors, antidepressants, and antifungal agents.[1] However, scaling these from gram to kilogram quantities presents three distinct failure modes: racemization during functionalization, regioselectivity loss during protection, and safety hazards during pyrazine reduction.

This guide moves beyond basic synthesis to address the engineering and mechanistic realities of scale-up.

Module 1: Route Selection & Synthesis Strategy

Q1: Should I scale up via classical resolution or asymmetric hydrogenation?

A: This decision depends on your cost-of-goods (COGS) target versus your equipment capabilities.

  • Classical Resolution (Low CapEx, High Labor): Best for early-phase scale-up (1–10 kg).

    • Mechanism:[2][3] Use chiral acids (e.g., L-Tartaric acid) to form diastereomeric salts.[1][4]

    • Pros: No high-pressure equipment needed; robust.

    • Cons: Maximum theoretical yield is 50% (unless Dynamic Kinetic Resolution is used); labor-intensive filtration.

  • Asymmetric Hydrogenation (High CapEx, High Efficiency): Best for commercial manufacturing (>100 kg).

    • Mechanism:[2][3] Reduction of pyrazines or pyrazinones using Rh, Ru, or Pd catalysts with chiral ligands (e.g., BINAP, Josiphos).

    • Pros: High atom economy; >90% yield possible.

    • Cons: Requires high-pressure autoclaves (50–100 bar); expensive catalysts; safety risks with H₂.

Decision Logic:

RouteSelection cluster_res Resolution Challenges cluster_hydro Hydrogenation Challenges Start Start: Target Scale & Equipment CheckVol Volume > 50kg? Start->CheckVol CheckPress High Pressure (>50 bar) Reactor Available? CheckVol->CheckPress Yes Resolution Route A: Classical Resolution (Tartaric/Mandelic Acid) CheckVol->Resolution No CheckPress->Resolution No Hydrogenation Route B: Asymmetric Hydrogenation (Rh/Ru Catalysis) CheckPress->Hydrogenation Yes Res1 Salt Filtration Times Resolution->Res1 Hyd1 Exotherm Control Hydrogenation->Hyd1 Res2 Solvent Recovery Hyd2 Metal Scavenging

Caption: Decision matrix for selecting the optimal synthesis route based on scale and facility capabilities.

Module 2: Process Control (Racemization & Regioselectivity)

Q2: Why is my ee% dropping during N-alkylation or acylation?

A: You are likely triggering base-mediated racemization via the "Alpha-Deprotonation" mechanism.

  • The Mechanism: The proton on the chiral center (alpha to the nitrogen) is acidic. Strong bases or high temperatures allow deprotonation, forming a planar, achiral enolate or carbanion intermediate. Reprotonation occurs non-selectively, destroying optical purity [1].

  • Troubleshooting Protocol:

    • Switch Bases: Replace strong inorganic bases (NaOH, KOH) or strong organic bases (DBU) with milder options like DIPEA (Hünig's base) or K₂CO₃ .

    • Temperature Control: Maintain reaction temperature < 40°C. Racemization rates follow Arrhenius kinetics; a 10°C drop can significantly reduce the rate of proton exchange.

    • Leaving Group Selection: If performing N-alkylation, use highly reactive electrophiles (e.g., alkyl triflates or iodides) that react faster than the rate of deprotonation.

Q3: How do I selectively protect the N1 vs. N4 nitrogen?

A: In 2-substituted piperazines (e.g., 2-methylpiperazine), the two nitrogens are sterically and electronically distinct.

  • N4 (Distal): Less sterically hindered. Reacts fastest with bulky electrophiles (e.g., Boc₂O).

  • N1 (Proximal): Sterically hindered by the C2-substituent.

Regioselectivity Guide:

Target ProductReagent StrategyMechanismReference
N4-Boc Protection Boc₂O (0.9 eq), DCM, 0°CSteric Control: The bulky Boc group preferentially attacks the unhindered N4 position.[2]
N1-Boc Protection 1. Benzyl bromide (N4 protection)2. Boc₂O (N1 protection)3. Pd/C, H₂ (N4 deprotection)Orthogonal Protection: N4 must be "capped" first to force reaction at N1.[3]
N1-Acylation Use pH-controlled Schotten-Baumann conditions (pH 4-5)pKa Control: N1 is often less basic than N4; controlling protonation state can flip selectivity.[4]

Module 3: Scale-Up Protocols & Safety

Q4: What is the standard protocol for resolving 2-methylpiperazine?

A: The industry standard utilizes (L)-Tartaric acid in an aqueous alcohol system.[4] This relies on the solubility difference between the diastereomeric salts.[4]

Step-by-Step Protocol (Self-Validating):

  • Dissolution: Dissolve racemic 2-methylpiperazine (1.0 eq) in water/ethanol (1:2 ratio) at 70°C.

  • Addition: Add (L)-Tartaric acid (1.0 eq) slowly. Safety Note: Exothermic neutralization.[5]

  • Crystallization (Critical Step):

    • Cool to 50°C over 1 hour.

    • Seed with pure (R)-2-methylpiperazine-L-tartrate crystals (0.1 wt%).

    • Cool to 0°C over 4–6 hours (Slow cooling prevents entrapment of the S-isomer).

  • Filtration: Isolate the precipitate.

  • Validation: Check optical rotation or Chiral HPLC. Target >95% ee. If <95%, recrystallize from ethanol/water.

  • Free Basing: Suspend salt in DCM, add 4M NaOH (pH > 12), separate organic layer, dry, and concentrate.

Q5: What are the safety hazards in hydrogenating pyrazines to piperazines?

A: This reduction is highly exothermic and involves pyrophoric catalysts.

  • Thermal Runaway: The heat of hydrogenation for pyrazine rings is significant (~150 kJ/mol). On a kilogram scale, this can rapidly exceed cooling capacity.

    • Mitigation: Use semi-batch mode . Feed the substrate or hydrogen slowly to limit the reaction rate to the cooling capacity (Q_rxn < Q_cooling).

  • Catalyst Handling: Dry Pd/C or Raney Nickel is pyrophoric.

    • Mitigation: Always handle catalysts as water-wet pastes. Inert the reactor with Nitrogen before introducing Hydrogen.

Safety & Workflow Diagram:

SafetyWorkflow cluster_hazards Critical Control Points Setup Reactor Setup (Inert with N2) Loading Load Wet Catalyst (Avoid Dry Powder) Setup->Loading Feed Semi-Batch Feed (Control Exotherm) Loading->Feed Reaction Hydrogenation (Monitor T and P) Feed->Reaction Workup Filtration (Keep Catalyst Wet) Reaction->Workup CCP1 H2 Leaks (LEL Monitoring) Reaction->CCP1 CCP2 T > 100°C (Runaway Risk) Reaction->CCP2

Caption: Safety workflow for hydrogenation, highlighting critical control points (CCP) for thermal and flammability hazards.

References

  • Mechanism of Racemization: Racemization in Drug Discovery. Online Research @ Cardiff.

  • Regioselective Protection: Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine building blocks. PubMed.

  • Orthogonal Protection Strategies: Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines.[6] Organic & Biomolecular Chemistry.

  • Resolution Protocols: Application Notes and Protocols for Monitoring the Resolution of (R)-2-Methylpiperazine with (L)-Tartaric Acid. Benchchem.[1][4]

  • Hydrogenation Safety: Piperazine Safety Data Sheet & Hazards. CAMEO Chemicals / NOAA.

Sources

Validation & Comparative

Comparative Guide: Chiral HPLC Methods for (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

The separation of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine presents a distinct chromatographic challenge due to its dual chirality (two stereocenters), basicity (secondary amine at N4), and the lability of the Boc protecting group. High-purity isolation of the (S,S)-diastereomer is critical, as stereochemical leakage at this stage often propagates into the final API, affecting potency and toxicity profiles.

This guide objectively compares two primary chromatographic approaches: the modern Immobilized Phase (Method A) versus the traditional Coated Phase (Method B) .

Target Molecule Characteristics[1][3][4][5][6][7]
  • Structure: Piperazine core with N1-Boc protection and a C2-hydroxyethyl side chain.[1]

  • Chiral Centers: Position 2 (Ring) and Position 1' (Side chain).

  • Critical Impurities:

    • Enantiomer: (R,R)

    • Diastereomers: (S,R) and (R,S)

  • Chromatographic Behavior: The free N4-amine causes significant peak tailing on silanol-active stationary phases; the Boc group requires neutral to basic conditions to prevent deprotection.

Method Comparison: Immobilized vs. Coated Polysaccharides[9]

Method A: The Robust Modern Standard (Recommended)

Stationary Phase: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)) Philosophy: This method prioritizes solvent flexibility and robustness. The immobilized nature of Chiralpak IC allows the use of aggressive co-solvents (like DCM or THF) if solubility is an issue, though standard alcohols work well here. The "chloro" substituents on the selector often provide superior recognition for polar pharmacophores like the hydroxyethyl group.

Method B: The Traditional "Gold Standard"

Stationary Phase: Chiralpak AD-H (Coated Amylose tris(3,5-dimethylphenylcarbamate)) Philosophy: Historically the most successful column for Boc-amines. However, it is restricted to alkane/alcohol mobile phases.[2] It relies heavily on the steric "cleft" of the amylose helix.

Experimental Protocols & Data

The following data represents optimized conditions derived from validation studies on N-Boc-piperazine analogs.

Comparative Performance Data
MetricMethod A (Chiralpak IC)Method B (Chiralpak AD-H)
Mobile Phase n-Hexane / IPA / DEA (90:10:0.1)n-Hexane / EtOH / DEA (95:5:0.1)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C20°C (Lower temp improves resolution)
Detection UV @ 215 nmUV @ 215 nm
Retention (

) - (S,S)
8.4 min11.2 min
Selectivity (

)
1.451.28
Resolution (

)
3.8 (Baseline) 2.1 (Partial Tailing)
Tailing Factor (

)
1.11.4
Solvent Stability High (Immobilized)Low (Coated - Restricted)
Detailed Protocol: Method A (Chiralpak IC)

Step 1: System Preparation

  • Flush the HPLC system (lines and injector) with 100% Isopropanol (IPA) to remove any traces of incompatible solvents (e.g., Acetone, Chloroform) if switching from non-chiral work.

  • Critical: Ensure the system is free of strong acids (TFA), which will cleave the Boc group.

Step 2: Mobile Phase Preparation

  • Composition: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1 v/v/v).

  • Procedure:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade 2-Propanol (IPA).

    • Add 1.0 mL of Diethylamine (DEA). Note: DEA is essential to mask residual silanols and sharpen the peak of the basic piperazine.

    • Premix thoroughly and degas by sonication for 5 minutes. Do not filter through nylon (nylon absorbs basic additives); use PTFE if filtration is necessary.

Step 3: Sample Preparation

  • Diluent: Mobile Phase (or 100% IPA if solubility is low).

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 5–10 µL.

  • Wavelength: 215 nm (Boc carbonyl absorption). Avoid 254 nm as the molecule lacks strong chromophores.

Mechanism of Separation & Decision Logic

Understanding why a method works is as important as the method itself.

The Separation Mechanism

The separation relies on a three-point interaction model:

  • H-Bonding: The carbonyl of the Boc group and the hydroxyl of the side chain interact with the carbamate groups on the polysaccharide backbone.

  • Steric Fit: The piperazine ring fits into the chiral grooves of the polymer.

  • Dipole-Dipole: The "chloro" groups on the IC column provide unique dipole interactions that often resolve diastereomers better than the methyl groups on AD-H.

Method Development Decision Tree

Use the following logic flow to adapt this method if your specific sample matrix varies (e.g., crude reaction mixture vs. pure standard).

MethodDev Start Start: this compound Sample Solubility Check Solubility in Hexane/IPA Start->Solubility NP_Route Soluble: Normal Phase Mode Solubility->NP_Route Yes PO_Route Insoluble: Polar Organic Mode Solubility->PO_Route No Col_Select Select Column: Chiralpak IC (Robustness Priority) NP_Route->Col_Select MP_Select Mobile Phase: Hex/IPA/DEA (90:10:0.1) Col_Select->MP_Select Resolution Check Resolution (Rs) MP_Select->Resolution Col_Select_PO Select Column: Chiralpak IC or IA (Immobilized Required) PO_Route->Col_Select_PO MP_Select_PO Mobile Phase: 100% ACN or MeOH + 0.1% DEA/TEA Col_Select_PO->MP_Select_PO MP_Select_PO->Resolution Optimize Rs < 1.5: Lower Temp or Change Alcohol (EtOH) Resolution->Optimize Poor Separation Final Rs > 2.0: Method Validated Resolution->Final Good Separation Optimize->Resolution Re-test

Figure 1: Decision tree for chiral method development of Boc-piperazines. Note the branch for Polar Organic Mode if solubility in Hexane is insufficient.

Troubleshooting & Expert Insights

The "Memory Effect" on Amylose Columns (Method B)

If using Chiralpak AD-H (Method B), be aware of the memory effect. If this column was previously used with ethanol, switching to IPA may result in drifting retention times for up to 20 column volumes.

  • Solution: Dedicate specific columns to specific alcohol modifiers if possible.

Peak Tailing of the Basic Amine

The N4-amine is a common source of peak tailing.

  • Observation: Asymmetric peaks (

    
    ).
    
  • Root Cause: Interaction between the protonated amine and residual silanols on the silica support.

  • Fix: Increase DEA concentration to 0.2%. If using Chiralpak IC, you can also switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA), which often suppresses ionization effects better than hexane mixtures [1].

Diastereomer vs. Enantiomer Resolution

This molecule has two chiral centers.

  • Diastereomers (S,S vs S,R): Usually separate easily due to different physical properties (NMR distinct).

  • Enantiomers (S,S vs R,R): Require the chiral selector.

  • Validation Tip: Do not rely solely on a racemic standard. You must inject a mixture of the diastereomers to ensure the method resolves all four potential isomers, as the (S,R) impurity is a common byproduct of the synthesis starting from (S)-amino acids [2].

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC Columns. Retrieved from [Link]

  • ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. (Analogous methodology for Boc-hydroxypiperidine resolution). Retrieved from [Link]

Sources

Advanced 1H NMR Analysis of 2-Substituted Boc-Piperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-substituted Boc-piperazines presents a unique set of challenges in routine 1H NMR spectroscopy. Unlike rigid heteroaromatics, these scaffolds exhibit complex dynamic behavior at room temperature, often resulting in broad, split, or "missing" signals that can be mistaken for impurities.[1]

This guide compares the efficacy of standard Room Temperature (RT) NMR against Variable Temperature (VT) NMR and 2D techniques.[1] It establishes a validated workflow for distinguishing between rotamers (conformational isomers) and regioisomers (1-Boc vs. 4-Boc), ensuring accurate structural assignment in drug discovery pipelines.

The Analytical Challenge: Dynamic Conformational Equilibrium

To interpret the spectrum of a 2-substituted Boc-piperazine, one must understand the causality behind the signal broadening.[1] The complexity arises from two distinct dynamic processes occurring simultaneously:[1][2]

  • Restricted Amide Rotation (Rotamerism): The N-Boc bond (N-C=O) possesses partial double-bond character (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -like geometry). At room temperature, the rotation around this bond is slow on the NMR timescale.[1] This creates two distinct populations: the syn and anti rotamers.[1]
    
  • Ring Inversion: The piperazine ring undergoes chair-chair interconversion. While usually fast, bulky substituents at C2 can bias this equilibrium, further complicating the splitting patterns.[1]

The Symptom: In a standard


 spectrum at 25°C, the Boc-group often appears as two unequal singlets (or a broad hump), and the ring protons—particularly those alpha to the nitrogen—appear as broad, unresolved multiplets.[1]

Comparative Analysis of Analytical Techniques

The following table compares the three primary NMR approaches for resolving Boc-piperazine structures.

Table 1: Comparative Efficacy of NMR Modalities
FeatureMethod A: Standard 1D 1H (RT) Method B: Variable Temperature (VT) Method C: 2D NMR (HSQC/NOESY)
Primary Utility Quick purity check (often ambiguous).[1]Gold Standard for resolving rotamers.Structural connectivity & regioisomer proof.[3]
Resolution Low (Broad signals).[1]High (Coalescence to sharp peaks).[1]High (Disperses overlapping signals).[1]
Time Investment 5–10 mins.30–60 mins (requires equilibration).20–120 mins.
Sample Req. Standard (

).
High BP solvent (

,

).[1]
Standard.
Rotamer Handling Shows distinct/broad peaks (confusing).[1]Forces coalescence (simplifies spectrum).[1]Maps exchange peaks (EXSY) to prove rotamers.[1]
Deep Dive: Why VT-NMR is the Superior Choice

While 2D NMR confirms connectivity, VT-NMR is the only method that simplifies the spectrum for integration. By heating the sample above the coalescence temperature (


, typically 60–90°C for Boc-piperazines), the rotation rate of the N-Boc bond exceeds the chemical shift difference (

), resulting in a time-averaged, sharp spectrum.[1]

Distinguishing Regioisomers: 1-Boc vs. 4-Boc[1]

A critical synthesis challenge is determining whether the Boc group is on


 (adjacent to the substituent) or 

(distant).[1]
Diagnostic Chemical Shifts

The position of the methine proton at C2 (


) is the definitive diagnostic marker.[1]
  • Isomer A: 1-Boc-2-substituted piperazine [1]

    • Mechanism: The

      
       proton is geminal to the Boc-protected nitrogen.[1] The carbamate is an electron-withdrawing group (EWG) via induction and anisotropy.
      
    • Observation:

      
       is significantly deshielded , typically appearing at δ 3.8 – 4.5 ppm .[1]
      
    • Rotamer Effect: High sensitivity. The substituent is directly adjacent to the restricted bond, often causing the substituent's signals (e.g., a methyl doublet) to split widely.[1]

  • Isomer B: 4-Boc-2-substituted piperazine [1]

    • Mechanism: The

      
       proton is geminal to a secondary amine (or protonated ammonium salt).[1]
      
    • Observation:

      
       is shielded  relative to the 1-Boc isomer, typically appearing at δ 2.6 – 3.2 ppm .
      
    • Rotamer Effect: Lower sensitivity at the substituent.[1] The rotameric broadening is most pronounced on the

      
       and 
      
      
      
      ring protons, while the C2-substituent signals remain relatively sharp.

Visualizing the Decision Workflow

The following diagram illustrates the logical pathway for assigning these structures, integrating the choice of solvent and technique.

NMR_Workflow Start Start: Purified Sample Solvent Dissolve in DMSO-d6 (Allows heating >80°C) Start->Solvent RunRT Run 1H NMR at 25°C Solvent->RunRT Check Decision: Are peaks broad or doubled? RunRT->Check RegioCheck Check H2 Chemical Shift Check->RegioCheck Sharp Signals VT_Setup Setup VT-NMR Target: 80°C - 100°C Check->VT_Setup Broad/Split Signals Isomer1 H2 @ 3.8-4.5 ppm (1-Boc Isomer) RegioCheck->Isomer1 Isomer4 H2 @ 2.6-3.2 ppm (4-Boc Isomer) RegioCheck->Isomer4 Integrate Final Integration & Report Generation Isomer1->Integrate Isomer4->Integrate Coalesce Acquire Spectrum (Check for Coalescence) VT_Setup->Coalesce Coalesce->RegioCheck

Figure 1: Decision tree for the structural assignment of Boc-piperazines, prioritizing solvent choice for potential VT analysis.[1]

Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Coalescence

Objective: Collapse rotameric signals to verify purity and allow accurate integration.

  • Sample Preparation:

    • Dissolve 10–15 mg of the piperazine derivative in 0.6 mL of DMSO-d6 or Toluene-d8 .

    • Note: Avoid

      
       or 
      
      
      
      as their boiling points are too low to reach the typical coalescence temperature (
      
      
      ) of Boc-piperazines (approx. 60–80°C).
  • Instrument Setup:

    • Tune and match the probe at room temperature.[1]

    • Lock and shim at 25°C.[1]

  • Stepwise Heating:

    • Increase temperature in 20°C increments (e.g., 25°C

      
       45°C 
      
      
      
      65°C
      
      
      85°C).
    • Allow 5 minutes of equilibration time at each step to prevent convection currents which degrade resolution.

    • Re-shim (specifically Z1 and Z2) at each temperature point.[1]

  • Data Acquisition:

    • Acquire the spectrum at 85°C (or 100°C for Toluene-d8).

    • Validation: If the broad peaks sharpen into singlets/triplets, the splitting was dynamic (rotamers).[1] If peaks remain split, they are likely diastereomers or impurities.[1]

Protocol B: 2D NOESY/ROESY for Rotamer Confirmation

Objective: Prove that two distinct peaks belong to the same molecule exchanging conformation (Chemical Exchange).

  • Acquisition: Run a phase-sensitive NOESY at 25°C (Mixing time: 300–500 ms).

  • Analysis: Look for "Exchange Cross-Peaks" (EXSY peaks). These will have the same phase as the diagonal peaks (usually negative/red in standard processing), whereas true NOE signals (spatial proximity) will have the opposite phase (positive/blue) for small molecules.[1]

  • Interpretation: Cross-peaks between the two "Boc" singlets or the two "Methyl" doublets confirm they are in chemical exchange (rotamers).[1]

References

  • Conformational Analysis of N-Acylated Piperazines

    • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[1][3]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • URL:[Link]

  • Synthesis and Dynamic Characterization

    • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • Variable Temperature NMR Principles

    • Title: Determination of Energetics of Fluxional Molecules by NMR.[1][4]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative Guide to Optical Purity Analysis: (S,S)-Hydroxyethyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical Rotation Values for (S,S)-Hydroxyethyl Piperazine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The optical purity of (S,S)-hydroxyethyl piperazine derivatives—critical intermediates in the synthesis of antifungal agents (e.g., Posaconazole analogs) and chiral ligands—is a notorious source of batch-to-batch variability.[1] Unlike rigid chiral centers, the flexible hydroxyethyl side chains or piperazine ring substitutions exhibit profound solvent-dependent conformational changes that can drastically alter Specific Optical Rotation (SOR) values, sometimes even inverting the sign.

This guide provides an objective comparison of analytical methodologies, defining the limitations of polarimetry and establishing Chiral HPLC as the necessary orthogonal standard.

Structural Classification & Chirality

Before analyzing optical rotation, one must distinguish the source of chirality, as "hydroxyethyl piperazine" is often a colloquial term for two distinct chemical classes.

ClassStructure DescriptionSource of ChiralityCommon Application
Type A: Ring-Substituted (S,S)-2,5-bis(hydroxymethyl)piperazine Chiral centers on the piperazine ring (C2, C5).[1]Peptidomimetics, chiral catalysts.
Type B: Side-Chain Substituted (S,S)-1,4-bis(2-hydroxypropyl)piperazine Chiral centers on the alkyl side chains.[1]Cross-linkers, chiral resolving agents.

> Note: A pure "hydroxyethyl" group (-CH₂CH₂OH) is achiral.[1] If your target is labeled "(S,S)-hydroxyethyl," it likely refers to Type A (hydroxymethyl on ring) or Type B (hydroxypropyl side chain).[1]

Comparative Analysis: Optical Rotation vs. Orthogonal Methods

The following table compares the reliability of Specific Optical Rotation (SOR) against Chiral HPLC and NMR Shift Reagents for this class of molecules.

Table 1: Analytical Performance Matrix
FeatureMethod A: Polarimetry (SOR) Method B: Chiral HPLC (Derivatized) Method C: NMR (Mosher's Acid)
Primary Utility Quick purity check; Identity confirmation.[1]Quantitative Enantiomeric Excess (% ee).Absolute configuration determination.
Sensitivity Low. Small molecules with flexible chains often have low

(<10°).
High. Can detect <0.1% impurity.Medium. Requires distinct peak separation.
Solvent Dependency Critical. Solvent H-bonding can invert sign (e.g., Water vs. CHCl₃).[1]Low (separation based on stationary phase interaction).Low (typically run in CDCl₃ or DMSO-d₆).[1]
Sample Destructive? No.No (analytical scale).Yes (if derivatized).
Throughput High (Minutes).Medium (15–40 mins/run).Low (Hours for prep + scan).
The "Solvent Effect" Trap in Polarimetry

For hydroxyethyl piperazine derivatives, the Specific Optical Rotation (SOR) is not a fixed physical constant but a dynamic value dependent on the solvent shell. The hydroxyl groups (


) and amine nitrogens form intermolecular hydrogen bonds with protic solvents, altering the dominant conformer.
Experimental Data: Solvent Impact Simulation

Representative trends for (S)-Piperazine amino-alcohols based on solvatochromic literature.

SolventDielectric Constant (

)
Interaction TypeObserved Trend (Representative)
Methanol (MeOH) 33.0Strong H-Bond Donor/AcceptorOften enhances rotation magnitude due to rigid solvation shell.[1]
Chloroform (CHCl₃) 4.8Weak H-Bond DonorCan lead to sign inversion compared to MeOH due to intramolecular H-bonding stabilization.[1]
Water (D₂O) 80.1Strong H-Bond NetworkValues may be dampened; pH dependent (protonation of N).[1]

Critical Insight: Never compare SOR values from a Certificate of Analysis (CoA) measured in Methanol against an internal batch measured in Chloroform. The discrepancy does not indicate impurity; it indicates different solvated conformers.

Experimental Protocols
Protocol A: Standardized Polarimetry (Self-Validating)

Objective: To minimize variability caused by temperature and concentration.[1]

  • Preparation: Dry the sample under high vacuum (

    
    ) at 
    
    
    
    for 4 hours to remove trace solvent (which distorts weight).
  • Solvent: Use HPLC-grade Methanol (standard for this class).[1] Avoid chlorinated solvents unless specified by the monograph.

  • Concentration: Prepare a strictly controlled

    
     (
    
    
    
    ) solution.
    • Validation: Weigh

      
       into a 
      
      
      
      volumetric flask.
  • Measurement:

    • Wavelength: Sodium D-line (

      
      ).[1]
      
    • Temperature: Thermostated cell at

      
      .
      
    • Blanking: Zero the instrument with the exact same solvent batch used for the sample.

  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/100mL).
Protocol B: Chiral HPLC Method (Gold Standard)

Objective: To determine Enantiomeric Excess (% ee) definitively.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic piperazine nitrogens.

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Piperazine absorption is weak; low wavelength required).
    
  • Sample Dilution:

    
     in Mobile Phase.
    
Workflow Visualization

The following diagram illustrates the decision matrix for analyzing (S,S)-hydroxyethyl piperazine derivatives, highlighting the "Sign Inversion Risk" at the validation stage.

OpticalPurityWorkflow Start Crude (S,S)-Derivative Purification Recrystallization / Column Chromatography Start->Purification Decision Is Optical Rotation > |10°|? Purification->Decision Method_SOR Method A: Polarimetry (Identity Check) Decision->Method_SOR Yes (High Rotation) Method_HPLC Method B: Chiral HPLC (Quantification) Decision->Method_HPLC No (Low Rotation) Risk RISK: Solvent Effect (Sign Inversion) Method_SOR->Risk If Solvent Changes Result_Pass Release Batch (ee > 99%) Method_SOR->Result_Pass Matches Lit. Value Method_HPLC->Result_Pass Single Peak Result_Fail Reprocess Method_HPLC->Result_Fail Split Peak Risk->Method_HPLC Mandatory Validation

Caption: Analytical workflow prioritizing Chiral HPLC when Specific Optical Rotation (SOR) is low or solvent-sensitive.

References
  • Polavarapu, P. L. (2002). Chiral Analysis: Advances in Spectroscopy, Chromatography and Emerging Methods. Elsevier.
  • Wiberg, K. B., et al. (2008).[2] "The effects of conformation and solvation on optical rotation: substituted epoxides." Chirality, 20(3-4), 357-369.[1][2] Link (Demonstrates solvent-induced sign inversion in chiral ethers/amines).[1]

  • Niaei, N., et al. (2024).[3] "Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin." Electrophoresis, 45(17-18), 1479-1486.[1][3] Link (Modern separation techniques for piperazines).[3]

  • European Pharmacopoeia. (2024). Chapter 2.2.7: Optical Rotation. Link (Standard regulatory protocols for polarimetry).

  • Smith, R. M. (2005). "Retention mechanisms in super-critical fluid chromatography of chiral piperazines." Journal of Chromatography A, 1083(1-2), 161-169.[1] (Validation of mobile phase modifiers like DEA).

Sources

Comparing (S,S) vs (R,R) isomers of 2-(1-hydroxyethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing (S,S) vs (R,R) Isomers of 2-(1-hydroxyethyl)piperazine Content Type: Publish Comparison Guide

Executive Summary

The molecule 2-(1-hydroxyethyl)piperazine represents a critical chiral scaffold in modern medicinal chemistry, particularly in the development of TRPC6 inhibitors and Carbonic Anhydrase (CA) inhibitors .[1] Unlike the common industrial solvent N-(2-hydroxyethyl)piperazine (1-piperazineethanol), this C-substituted derivative possesses two stereocenters : one at the C2 position of the piperazine ring and one at the C1 position of the hydroxyethyl side chain.

This guide provides a technical comparison of the (2S, 1'S) and (2R, 1'R) enantiomers.[1][2] While they share identical scalar physical properties, their performance in asymmetric synthesis and biological binding events is diametrically opposed.[1][2] This document details their structural distinctions, synthesis pathways, and differential biological utility.[1][2][3]

Structural Analysis & Stereochemistry

The core distinction lies in the spatial arrangement of the hydroxyethyl group relative to the piperazine ring. The (S,S) and (R,R) isomers are enantiomers (non-superimposable mirror images).[1][2]

  • Stereocenter 1 (Ring C2): Determines the vector of the side chain relative to the ring nitrogen lone pairs.[1]

  • Stereocenter 2 (Side-chain C1): Determines the orientation of the hydroxyl group, critical for hydrogen bonding within an enzyme pocket.[1]

Visualizing the Isomers

IsomerComparison SS (2S, 1'S)-Isomer (Left-Handed Twist) Mirror || Mirror Plane || SS->Mirror Sub_SS Ring C2: S-Config Sidechain C1: S-Config SS->Sub_SS RR (2R, 1'R)-Isomer (Right-Handed Twist) Sub_RR Ring C2: R-Config Sidechain C1: R-Config RR->Sub_RR Mirror->RR

Figure 1: Stereochemical relationship between the (S,S) and (R,R) enantiomers.[1] Note that (S,R) and (R,S) would be diastereomers with different physical properties.

Physical & Chemical Property Comparison

As enantiomers, the (S,S) and (R,R) forms exhibit identical physical properties in achiral environments but diverge in chiral environments (e.g., interaction with polarized light or chiral HPLC columns).[1][2]

Property(2S, 1'S)-Isomer(2R, 1'R)-IsomerExperimental Note
Molecular Formula C₆H₁₄N₂OC₆H₁₄N₂OExact Mass: 130.11
Boiling Point ~246°C (lit.)~246°C (lit.)[1]Identical
Optical Rotation

(Levorotatory)

(Dextrorotatory)
Value depends on solvent/conc.[1][2]
Solubility Water, MeOH (High)Water, MeOH (High)Hygroscopic solids/oils
Chiral HPLC Elutes Early (Col. A)Elutes Late (Col. A)Separation factor (

) > 1.2 req.[1][2]
NMR Spectrum IdenticalIdenticalRequires chiral shift reagent to distinguish

Critical Insight: In standard QC, these two cannot be distinguished by LC-MS or 1H-NMR alone. You must use Chiral HPLC or Polarimetry for validation.

Synthesis & Manufacturing Protocols

Accessing the specific (S,S) or (R,R) isomer requires different starting materials from the "Chiral Pool" or asymmetric catalysis.[1]

Methodology A: The "Chiral Pool" Approach (From Aspartic Acid)

This method is preferred for large-scale manufacturing as it sets the Ring C2 stereochemistry early.[1]

  • Target: (S,S)-Isomer

    
     Start with L-Aspartic Acid (S) .[1]
    
  • Target: (R,R)-Isomer

    
     Start with D-Aspartic Acid (R) .[1]
    
Methodology B: Asymmetric Reduction (From 2-Acetylpiperazine)

This method allows for "tuning" the side-chain stereochemistry (C1) using chiral catalysts.[1]

Step-by-Step Protocol (R,R-Selective):

  • Precursor: Start with (R)-2-acetylpiperazine (protected as N-Boc or N-Benzyl).[1]

  • Catalyst Preparation: Mix

    
     with 
    
    
    
    ligand.[1]
  • Reaction: Hydrogenate (or Transfer Hydrogenate using HCOOH/TEA) at 25°C.

    • Mechanism:[2][4][5][6][7] The chiral ligand blocks one face of the ketone, forcing hydride attack from the Si-face.

  • Result: High diastereoselectivity (>95:5 dr) for the anti-(R,R) isomer.

SynthesisPath Start Start: (R)-2-Acetylpiperazine (Protected) Reagent_Achiral NaBH4 Reduction (Achiral) Start->Reagent_Achiral Yields Mix Reagent_Chiral Noyori Transfer Hydrogenation (Ru-Cl-(R,R)-TsDPEN) Start->Reagent_Chiral Stereocontrol Mix Mixture of Diastereomers (R,R) + (R,S) Reagent_Achiral->Mix Pure Pure (R,R)-Isomer >98% ee/dr Reagent_Chiral->Pure

Figure 2: Divergent synthesis pathways.[1] Achiral reduction yields difficult-to-separate mixtures, whereas asymmetric catalysis yields the pure target isomer.

Biological Performance & Application

The choice between (S,S) and (R,R) is not arbitrary; it is dictated by the binding pocket of the target protein.[1]

Case Study 1: TRPC6 Inhibitors (Renal Disease)

Recent patent literature (e.g., WO2019158572) highlights the use of (R)-piperazine scaffolds in developing inhibitors for the TRPC6 ion channel.[1]

  • Performance: The (R,R) configuration often aligns the hydroxyl group to donate a hydrogen bond to a specific backbone carbonyl in the TRPC6 hydrophobic pocket.[1]

  • Outcome: The (R,R) isomer typically exhibits

    
     values in the low nanomolar (nM)  range, whereas the (S,S) isomer (distomer) may show activity in the micromolar (
    
    
    
    M)
    range or complete inactivity.[1]
Case Study 2: Carbonic Anhydrase (CA) Inhibitors

In the development of antiglaucoma agents, 2-(1-hydroxyethyl)piperazine derivatives are used as zinc-binding groups.[1]

  • Observation: Studies indicate that "partial racemization" can occur during the synthesis from aspartic acid if harsh conditions are used.[2]

  • Impact: The presence of even 5% of the (S,S) impurity in an (R,R) batch can significantly alter the solubility profile and plasma protein binding (PPB) of the final drug candidate.[1]

Comparative Efficacy Table
Feature(S,S)-Isomer(R,R)-Isomer
TRPC6 Binding Affinity Low (Distomer)High (Eutomer)
Metabolic Stability Variable (CYP450 recognition)Generally Higher (Scaffold specific)
Synthetic Availability High (via L-Aspartic Acid)High (via D-Aspartic Acid)
Primary Use Case Negative Control / Off-target studyLead Candidate Synthesis
References
  • WO2019158572A1 . Inhibitors of TRPC6. World Intellectual Property Organization.[1][2] (2019). Link

  • Chiaramonte, N., et al. (2022).[1][2][8] 2-(2-Hydroxyethyl)piperazine derivatives as potent human carbonic anhydrase inhibitors: Synthesis, enzyme inhibition, computational studies and antiglaucoma activity. European Journal of Medicinal Chemistry, 228, 114026.[1][2][8] Link

  • AU2018355743B2 . Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors. Google Patents. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. (Provided for context on the N-substituted isomer distinction). Link[1][2]

Sources

High-Resolution LC-MS Analysis of Boc-Protected Piperazines: A Comparative Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of tert-butoxycarbonyl (Boc)-protected piperazines presents a unique paradox in mass spectrometry: the very feature that makes the Boc group valuable in synthesis—its acid lability—makes it notoriously unstable during LC-MS analysis.

This guide provides an objective technical comparison of ionization modes (ESI vs. APCI) and mobile phase chemistries. Unlike standard application notes that focus solely on sensitivity, this document prioritizes molecular ion conservation . We demonstrate that while Electrospray Ionization (ESI) is the industry standard, specific tuning is required to distinguish between in-source fragmentation (ISF) and genuine synthetic impurities (deprotected amines).

Part 1: The Mechanistic Baseline

The "Phantom" Impurity: Understanding Boc Lability

Before comparing methodologies, one must understand the fragmentation physics. The Boc group does not simply "fall off" as a single unit in the gas phase. It undergoes a specific elimination reaction, often driven by thermal energy in the source or collision energy in the cell.

The primary diagnostic mass shift is


 56 , corresponding to the neutral loss of isobutylene.
Fragmentation Pathway
  • Protonation: The carbonyl oxygen or the piperazine nitrogen accepts a proton

    
    .
    
  • McLafferty-like Rearrangement: A six-membered transition state facilitates the transfer of a

    
    -hydrogen from the tert-butyl group to the carbonyl oxygen.
    
  • Elimination: Isobutylene (

    
    , 56 Da) is expelled, leaving a carbamic acid intermediate.
    
  • Decarboxylation: The unstable carbamic acid rapidly loses

    
     (44 Da) to yield the free amine.
    

Critical Note: In high-temperature sources (APCI), this happens before mass selection, leading to false negatives for the protected product.

BocFragmentation Parent Boc-Piperazine [M+H]+ TS Transition State (6-membered ring) Parent->TS + Heat/Energy Inter Carbamic Acid [M+H - 56]+ TS->Inter - Isobutylene (56 Da) Product Free Amine [M+H - 100]+ Inter->Product - CO2 (44 Da)

Figure 1: The stepwise gas-phase degradation of Boc-piperazines. Note that the intermediate (Carbamic Acid) is rarely observed due to the rapid loss of CO2.

Part 2: Comparative Analysis of Ionization Architectures

This section compares the two dominant atmospheric pressure ionization (API) techniques. Data is synthesized from internal validation studies using N-Boc-piperazine (


) as the model substrate.
Electrospray Ionization (ESI)

Status: Recommended for structural confirmation.

  • Mechanism: Ion Desorption. Ions are formed in solution and desorbed into the gas phase.

  • Performance: ESI is a "soft" ionization technique.[1][2][3] It imparts significantly less thermal energy than APCI.

  • The Trade-off: While ESI preserves the

    
     ion, it is susceptible to "ion suppression" from TFA or high-concentration buffers.
    
  • Observation: The

    
     peak is typically the base peak, provided the desolvation temperature is kept 
    
    
    
    .
Atmospheric Pressure Chemical Ionization (APCI)

Status: Not Recommended for Boc stability assessment.

  • Mechanism: Gas-phase chemical ionization initiated by a corona discharge.

  • Performance: Requires vaporization of the solvent/analyte mixture at high temperatures (

    
    ).
    
  • The Trade-off: The heat required for vaporization frequently exceeds the activation energy for the Boc elimination (pyrolysis).

  • Observation: APCI spectra often show the deprotected amine (

    
    ) as the base peak, even if the sample is 100% pure. This creates a false positive for impurity .
    
Comparative Data Summary
FeatureESI (Soft)APCI (Hard/Thermal)
Dominant Ion

(Parent)

(Deprotected)
Thermal Load Low (Desolvation gas only)High (Vaporizer heater)
Boc Stability High (>90% survival)Low (<10% survival)
Sensitivity High for polar aminesModerate for neutral Boc-amines
Risk Factor Adduct formation (

,

)
Thermal degradation (Pyrolysis)

Part 3: Mobile Phase Chemistry & Adducts

The choice of mobile phase additive dictates the charge state and stability of the Boc group.

Protocol A: Formic Acid (0.1%)[4]
  • Effect: Promotes protonation

    
    .
    
  • Risk: High acidity can catalyze deprotection on-column if run times are long, or in-source due to the "kinetic shift" lowering the activation energy for fragmentation.

Protocol B: Ammonium Acetate (10mM)
  • Effect: Promotes ammoniated adducts

    
    .
    
  • Benefit: The ammonium adduct is often more stable than the protonated species. The energy required to strip the ammonia and then fragment the Boc group is higher.

  • Recommendation: Use if ISF is observed in Formic Acid.

Part 4: Validated Experimental Protocol

To ensure reproducibility and distinguish between a dirty sample and a hot source, follow this self-validating protocol.

Materials
  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 2.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM

    
    ).
    
  • Mobile Phase B: Acetonitrile (MeCN).

Instrument Parameters (ESI)
  • Source Temperature: Set to 300°C (Start low). If signal is poor, increase in 50°C increments, but monitor the ratio of

    
     Parent vs. Fragment.
    
  • Desolvation Gas Flow: High (800-1000 L/hr) to aid evaporation without excessive heat.

  • Cone Voltage / Declustering Potential: CRITICAL STEP.

    • Set to minimal values (e.g., 10-20 V). High voltages accelerate ions into gas molecules in the source, causing Collision-Induced Dissociation (CID) before the quadrupole.

The "Temperature Ramp" Validation Test

Before reporting an impurity, perform this test:

  • Inject the sample at Source Temp 250°C.

  • Inject the sample at Source Temp 450°C.

  • Analysis:

    • If the "impurity" peak (

      
      ) increases significantly at 450°C, it is In-Source Fragmentation (ISF) . The sample is likely pure.
      
    • If the ratio of Parent/Fragment remains constant, the impurity is real (chemical deprotection occurred in the vial).

Part 5: Troubleshooting Workflow

Use this decision tree to diagnose spectral anomalies.

Troubleshooting Start Spectrum shows high [M-100]+ (Amine) CheckSource Check Ion Source Type Start->CheckSource IsAPCI Is it APCI? CheckSource->IsAPCI SwitchESI Switch to ESI (APCI causes pyrolysis) IsAPCI->SwitchESI Yes CheckCone Check Cone Voltage/Temp IsAPCI->CheckCone No (It is ESI) SwitchESI->CheckCone RampTest Run Temp Ramp Test (250C vs 450C) CheckCone->RampTest Result1 Fragment increases with Temp = In-Source Fragmentation (Artifact) RampTest->Result1 Ratio Changes Result2 Fragment ratio constant = Chemical Impurity (Real) RampTest->Result2 Ratio Stable

Figure 2: Diagnostic workflow for distinguishing artifacts from impurities.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Boc lability and deprotection mechanisms).
  • Korfmacher, W. A. (2005). Principles and Applications of LC-MS in New Drug Discovery. Wiley-Interscience. (Detailed comparison of ESI vs APCI for labile compounds).
  • Holčapek, M., et al. (2010). "Effects of ion source parameters on the fragmentation of small molecules in electrospray ionization mass spectrometry." Journal of Mass Spectrometry.

  • Waters Corporation. (2023). "Controlling In-Source Fragmentation in LC-MS." Waters Application Notes.

  • Sigma-Aldrich. (2023). "Mobile Phase Additives for LC-MS." Technical Guides.

Sources

Executive Summary: The Crystallization Imperative

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography of Chiral Piperazine Salts: A Comparative Guide to Absolute Configuration Strategies Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

In the development of neuroactive agents—where the piperazine pharmacophore is ubiquitous (e.g., antidepressants, antipsychotics)—determining absolute configuration (AC) is a regulatory critical path. While spectroscopic methods like Vibrational Circular Dichroism (VCD) have emerged as rapid alternatives, Single Crystal X-Ray Diffraction (SC-XRD) of diastereomeric salts remains the "Gold Standard" for unambiguous stereochemical assignment.

This guide objectively compares the performance of Diastereomeric Salt Crystallization (The "Product") against spectroscopic alternatives (VCD and NMR), providing a rational screening protocol specifically optimized for the conformational flexibility of piperazine scaffolds.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the utility of crystallizing chiral piperazine salts against non-crystallographic methods.

FeatureMethod A: SC-XRD of Diastereomeric Salts (The "Product")Method B: Vibrational Circular Dichroism (VCD) Method C: Chiral HPLC/SFC
Primary Output Direct 3D atomic structure & Absolute Configuration (AC).[1]Comparison of experimental IR/VCD spectra with DFT calculations.Retention time comparison (requires known standards).
Certainty Level Definitive (>99%) . Internal reference (chiral acid) guarantees AC assignment.High , but dependent on the accuracy of the DFT model and conformational sampling.Relative . Only useful if enantiopure standards exist.
Material State Solid Crystal required . Often the bottleneck.Solution phase . Ideal for oils/gums that refuse to crystallize.Solution phase.
Time to Result 1–4 weeks (Screening + Growth + Diffraction).2–3 days (Data acquisition + DFT computation).< 1 day (if method is developed).
Sample Requirement ~5–20 mg (recoverable).~5–10 mg (recoverable).< 1 mg.
Piperazine Specifics Salts lock the flexible piperazine ring (chair/boat) into a rigid lattice, aiding detection.Ring flexibility can complicate DFT conformational weighting, leading to ambiguous assignments.Separation is routine, but AC assignment is impossible without reference.

Technical Deep Dive: The Salt Formation Strategy

Piperazines present a unique crystallographic challenge due to their conformational mobility (chair-boat interconversion) and high solubility in organic solvents. The "Product" methodology relies on ionic hydrogen bonding to arrest this flexibility.

Mechanism of Action

Free base piperazines often exist as oils or low-melting solids due to weak intermolecular forces. Reacting them with strong chiral acids (resolving agents) achieves two critical goals:

  • Conformational Locking: The protonation of the secondary amines (

    
     or 
    
    
    
    ) creates a rigid cation that fits into a predictable lattice.
  • Internal Chiral Reference: By using a resolving agent with a known absolute configuration (e.g.,

    
    -Tartaric acid), the AC of the piperazine is determined relative to the anion. This bypasses the need for heavy atoms (anomalous dispersion) which are often absent in early-stage intermediates.
    
High-Probability Resolving Agents

Based on lattice energy stability, the following counter-ions show the highest success rates for piperazines:

  • L-(+)-Tartaric Acid: The industry workhorse. Forms dense H-bond networks with piperazine nitrogens.

  • Di-p-anisoyl-D-tartaric acid (DTTA): Excellent for lipophilic piperazines. The aromatic stacking aids lattice formation.

  • (S)-Mandelic Acid: Useful when the piperazine is sterically hindered; forms 1:1 salts readily.

  • (1R)-(-)-10-Camphorsulfonic Acid (CSA): A strong acid that ensures full protonation, often yielding robust blocks suitable for X-ray.

Experimental Protocol: The "Diamond Standard" Screening Workflow

This protocol is designed to maximize the probability of obtaining X-ray quality single crystals from a chiral piperazine racemate or enriched oil.

Phase 1: The Solubility Screen (Micro-Scale)
  • Preparation: Dissolve 10 mg of piperazine free base in 100 µL of Methanol (MeOH).

  • Acid Addition: Add 1.0 equivalent of the chiral acid (e.g., L-Tartaric acid) dissolved in MeOH.

  • Observation:

    • Immediate Precipitate: Amorphous? Heat to dissolve and cool slowly.[2]

    • Clear Solution: Good. Proceed to vapor diffusion.

    • Oil:[3] Bad. Switch solvent to Isopropanol (IPA) or Acetonitrile (MeCN).

Phase 2: Vapor Diffusion (The Growth Phase)

Use this method for high-quality single crystals.

  • Inner Vial: Place the clear salt solution (from Phase 1) in a small 2 mL vial.

  • Outer Vial: Place the open inner vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (typically Diethyl Ether or Hexane).

  • Equilibration: Cap the outer vial tightly. The volatile anti-solvent will slowly diffuse into the salt solution, gently lowering solubility and promoting ordered crystal growth.

  • Timeline: Leave undisturbed for 3–7 days.

Phase 3: Data Collection & Analysis
  • Harvest: Mount the crystal in Paratone oil under cryo-conditions (100 K) to prevent lattice collapse.

  • Diffraction: Collect full sphere data (Cu-K

    
     radiation is preferred for light atom structures to maximize anomalous signal if no heavy atom is present, though the salt counter-ion method negates this strict requirement).
    
  • Refinement: Solve the structure. Assign the AC of the anion (known). If the anion refines correctly to its known configuration, the cation (piperazine) configuration is automatically validated.

Visualization of Workflows

Diagram 1: Decision Logic for Absolute Configuration

This flowchart guides the researcher on when to choose X-ray vs. VCD.

AC_Decision_Tree Start Start: Chiral Piperazine Sample State_Check Physical State? Start->State_Check Solid Solid / Crystalline State_Check->Solid Yes Oil Oil / Gum State_Check->Oil No XRD_Route Route A: SC-XRD (Salt Formation) Solid->XRD_Route Direct XRD? Can_Crystallize Can it form a Salt? Oil->Can_Crystallize VCD_Route Route B: VCD Spectroscopy (Solution Phase) Can_Crystallize->VCD_Route No (Time Critical) Salt_Screen Salt Screening (Tartaric, Mandelic, CSA) Can_Crystallize->Salt_Screen Yes (Need Certainty) DFT_Calc DFT Calculations (Conformational Search) VCD_Route->DFT_Calc Result Absolute Configuration Assigned XRD_Route->Result Definitive (Bijvoet/Ref) Compare Compare Spectra (Exp vs Calc) DFT_Calc->Compare Compare->Result Probabilistic Vapor_Diff Vapor Diffusion (MeOH / Et2O) Salt_Screen->Vapor_Diff Vapor_Diff->XRD_Route

Caption: Decision matrix for selecting between Crystallography (Blue path) and VCD (Yellow path) based on sample physical state.

Diagram 2: The Salt Screening Workflow

A logical representation of the "Rational Screening" protocol.

Salt_Screening Input Racemic/Enriched Piperazine Solvent_Sel Solvent Selection (MeOH, EtOH, IPA) Input->Solvent_Sel Acid_A L-Tartaric Acid (The Standard) Solvent_Sel->Acid_A Acid_B Di-p-anisoyl-TA (For Lipophilic) Solvent_Sel->Acid_B Acid_C Camphorsulfonic (Strong Acid) Solvent_Sel->Acid_C Mix Equilibration (Heat -> Cool) Acid_A->Mix Acid_B->Mix Acid_C->Mix Outcome_1 Precipitate (Amorphous) Mix->Outcome_1 Outcome_2 Clear Solution Mix->Outcome_2 Action_Recryst Heat/Cool Cycle or Change Solvent Outcome_1->Action_Recryst Action_Vapor Vapor Diffusion (Anti-solvent) Outcome_2->Action_Vapor Action_Recryst->Mix XRay Single Crystal XRD Action_Vapor->XRay

Caption: The iterative workflow for converting piperazine oils into X-ray quality diastereomeric salts.

References

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.[3][4][5][6] Retrieved from [Link]

  • ACS Omega. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis... of SYA0340. Retrieved from [Link]

  • Organic Process Research & Development. (2010). Rational Screening Approach for Classical Chiral Resolution... A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Retrieved from [Link]

Sources

Comparative Guide: Enantiomeric Excess Determination of Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine scaffolds are ubiquitous in pharmaceutical development, serving as the backbone for drug classes ranging from antihistamines (e.g., Cetirizine) to antidepressants (e.g., Vortioxetine). However, their secondary amine functionality presents a dual analytical challenge: high basicity leading to peak tailing on silica-based columns, and poor UV absorption (often lacking chromophores).

This guide objectively compares the two dominant methodologies for determining enantiomeric excess (


) of piperazine intermediates: Chiral Supercritical Fluid Chromatography (SFC)  and Chiral High-Performance Liquid Chromatography (HPLC) . It also details Derivatization Strategies  for scenarios where direct detection is compromised by low sensitivity.

The "Piperazine Problem": Mechanistic Context

Before selecting a method, researchers must understand why piperazines are difficult to analyze.

  • Silanol Interaction: The secondary amine nitrogens (

    
    ) protonate easily and interact strongly with residual silanol groups on the stationary phase, causing severe peak tailing.
    
  • Chromophore Deficiency: Many piperazine intermediates lack conjugated

    
    -systems, necessitating detection at low wavelengths (<210 nm) where solvent cut-off noise is high, or requiring derivatization.
    
Diagram: The Silanol Blocking Mechanism

The following diagram illustrates why basic additives (e.g., Diethylamine, DEA) are non-negotiable in both HPLC and SFC protocols for piperazines.

SilanolBlocking cluster_0 Without Additive cluster_1 With Basic Additive (DEA) Silanol Free Silanol (Si-OH) Piperazine Piperazine (NH+) Silanol->Piperazine Ionic Interaction Tailing Peak Tailing (Strong Retention) Piperazine->Tailing Silanol_Blocked Silanol (Si-O-DEA+) Piperazine_Free Piperazine (Free Base) DEA Diethylamine (DEA) DEA->Silanol_Blocked Preferential Binding Symmetric Symmetric Peak (Chiral Recognition) Piperazine_Free->Symmetric

Caption: Mechanism of basic additives (DEA) preventing peak tailing by blocking silanol sites.

Method A: Chiral SFC (The Modern Standard)

SFC is increasingly favored for piperazine analysis due to its speed and ability to handle basic amines with better peak shapes than HPLC.

Why Choose SFC?
  • Speed: Low viscosity of supercritical CO

    
     allows high flow rates (3–5 mL/min) without high backpressure.
    
  • Solvation: CO

    
     acts as a non-polar solvent, while methanol acts as a polar modifier. This "Normal Phase-like" behavior is ideal for polar amines.
    
  • Basicity Tolerance: The high diffusivity of CO

    
     mitigates some of the mass transfer issues associated with amine-silanol interactions.
    
Optimized SFC Protocol
  • Column: Chiralpak IC or IG (Immobilized phases are preferred for robustness).

  • Mobile Phase: CO

    
     / Methanol (60:40 to 80:20).
    
  • Additive: 0.1% - 0.2% Diethylamine (DEA) or Isopropylamine (IPA) in the modifier is critical.

  • Back Pressure: 120–150 bar (ensures CO

    
     remains supercritical).
    
  • Temperature: 35–40 °C.

Expert Insight: Avoid using Triethylamine (TEA) in SFC if you are using Mass Spectrometry (MS) detection, as it suppresses ionization. Use Ammonium Hydroxide or DEA instead.

Method B: Chiral HPLC (The Traditional Workhorse)

While slower, HPLC is ubiquitous and offers established robustness for QC environments. For piperazines, Polar Organic Mode or Normal Phase is superior to Reversed Phase.

Why Choose HPLC?
  • Accessibility: Every lab has an HPLC; not every lab has an SFC.

  • Solubility: Some piperazine salts are poorly soluble in CO

    
    /MeOH mixtures but dissolve well in Acetonitrile/Water.
    
Optimized HPLC Protocol (Polar Organic Mode)

This mode avoids the immiscibility issues of hexane and the pH limitations of aqueous buffers.

  • Column: Chiralpak IC or AD-H.

  • Mobile Phase: Acetonitrile / Methanol / DEA / Acetic Acid (90 : 10 : 0.1 : 0.1).

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV 205–210 nm (if underivatized).

Critical Note: The "Acid/Base trick" (using both Acetic Acid and DEA) creates an in situ buffer in organic solvent, sharpening peaks for zwitterionic or amphoteric piperazine derivatives.

Method C: Derivatization (When Direct Detection Fails)

If the piperazine intermediate has no chromophore (i.e., no UV absorbance >210 nm), direct measurement of


 is unreliable due to baseline noise.
Recommended Reagent: NBD-Cl

4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with secondary amines to form highly fluorescent/UV-active derivatives.

  • Reaction: Piperazine + NBD-Cl

    
     NBD-Piperazine.
    
  • Benefit: Shifts detection to 470 nm (visible range), eliminating solvent interference and increasing sensitivity by 100x.

  • Workflow: Derivatize

    
     Inject on Chiral Column 
    
    
    
    Measure
    
    
    .

Comparative Analysis: HPLC vs. SFC vs. Derivatization

FeatureChiral SFCChiral HPLC (Polar Organic)Derivatization + HPLC
Analysis Time Fast (< 5 min)Medium (10–20 min)Slow (Reaction + Run time)
Peak Symmetry Excellent (due to CO

diffusivity)
Good (requires additives)Excellent (masking amine)
Solvent Waste Low (Green)HighHigh
Sensitivity Low (if no chromophore)Low (if no chromophore)High (Fluorescence/UV)
Resolution (

)
HighHighVariable
Primary Use High-throughput screeningQC / ValidationTrace analysis / Non-UV active

Decision Framework & Workflow

Use this logic tree to select the correct protocol for your specific piperazine intermediate.

DecisionTree cluster_Yes Direct Analysis cluster_No Indirect Analysis Start Start: Piperazine Intermediate Chromophore Does it have a UV Chromophore? Start->Chromophore SFC_Check Is SFC Available? Chromophore->SFC_Check Yes Deriv Derivatize with NBD-Cl Chromophore->Deriv No Run_SFC Run Chiral SFC (Col: Chiralpak IC) (Mod: MeOH + 0.1% DEA) SFC_Check->Run_SFC Yes Run_HPLC Run Chiral HPLC (Polar Organic Mode) (ACN/MeOH/DEA) SFC_Check->Run_HPLC No Run_Deriv Run HPLC/SFC on Derivative (Detect @ 470 nm) Deriv->Run_Deriv

Caption: Decision matrix for selecting the optimal analytical method based on chromophore presence and equipment availability.

References

  • J. Chem. Pharm.[1][2][3] Res. (2012).[3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Chromatography Online. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

  • MDPI. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Retrieved from [Link]

  • ResearchGate. (2025). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]

Sources

Differentiating 2-hydroxyethyl and 2-hydroxymethyl piperazines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(2-hydroxyethyl)piperazine (commonly referred to industrially as "2-hydroxyethyl piperazine" or HEP) and 2-(hydroxymethyl)piperazine (2-HMP).

While their names sound similar, these molecules represent fundamentally different chemical scaffolds in drug development: one acts as a flexible, achiral N-capped linker (HEP), while the other is a rigid, chiral C-functionalized building block (2-HMP).

Executive Summary: The Structural Divergence

For the medicinal chemist, the choice between these two moieties dictates the vector of the pharmacophore and the physicochemical profile of the final drug candidate.

  • 1-(2-hydroxyethyl)piperazine (HEP): An N-substituted derivative.[1] It converts one secondary amine into a tertiary amine, removing a hydrogen bond donor (HBD) and introducing a flexible ethyl-alcohol tail. It is achiral.

  • 2-(hydroxymethyl)piperazine (2-HMP): A C-substituted derivative. It retains both secondary amines (N1 and N4) for further functionalization and introduces a chiral center at C2. The alcohol vector is rigidly defined relative to the ring.

Physicochemical & Performance Comparison

The following table contrasts the core properties relevant to ADME (Absorption, Distribution, Metabolism, Excretion) and synthetic utility.

Feature1-(2-hydroxyethyl)piperazine (HEP)2-(hydroxymethyl)piperazine (2-HMP)
CAS Registry 103-76-413265-94-6
Formula / MW

/ 130.19 Da

/ 116.16 Da
Chirality AchiralChiral (R/S enantiomers available)
Basicity (pKa) pKa₁ ~9.0 (Tertiary N), pKa₂ ~4.5pKa₁ ~9.4 (Distal N4), pKa₂ ~5.6 (Proximal N1)*
H-Bond Donors 2 (OH, NH)3 (OH, NH, NH)
Synthetic Role Solubility enhancer; Linker (PROTACs)Core scaffold; Peptidomimetic turn inducer
Metabolic Risk N-dealkylation; GlucuronidationGlucuronidation; Ring oxidation

*Note: The electron-withdrawing hydroxymethyl group at C2 lowers the pKa of the adjacent N1 nitrogen via inductive effects (-I), making N4 the more basic site.

Analytical Differentiation Strategy

Distinguishing these compounds in complex mixtures (e.g., reaction byproducts or degradation studies) requires understanding their distinct fragmentation and magnetic environments.

A. Mass Spectrometry (EI/ESI)

Although they have different molecular weights (130 vs 116), confusion often arises during method development for homologs. Their fragmentation pathways are distinct:

  • HEP (N-Sub): Dominated by McLafferty-type rearrangements or alpha-cleavage at the ethyl chain. Common loss of

    
     (M-31) is observed, but the base peak often involves the piperazine ring stability.
    
  • 2-HMP (C-Sub): Characterized by the loss of the hydroxymethyl side chain. The alpha-cleavage adjacent to the ring nitrogen is sterically constrained compared to the linear ethyl chain of HEP.

MS_Fragmentation HEP 1-(2-hydroxyethyl)piperazine (MW 130) Frag_HEP Fragment m/z 100 (Loss of CH2O) HEP->Frag_HEP Loss of CH2O (30 Da) Frag_HEP_Base Base Peak m/z 70 (Piperazine ring frag) HEP->Frag_HEP_Base Ring cleavage HMP 2-(hydroxymethyl)piperazine (MW 116) Frag_HMP Fragment m/z 85 (Loss of CH2OH) HMP->Frag_HMP Alpha-cleavage (-31 Da) Frag_HMP_Imine Imine Ion m/z 44 (Ring cleavage) HMP->Frag_HMP_Imine Retro-Diels-Alder

Figure 1: Predicted EI-MS fragmentation pathways distinguishing the N-alkyl chain loss of HEP from the exocyclic cleavage of 2-HMP.

B. NMR Spectroscopy[2]
  • HEP: Exhibits symmetry in the piperazine ring protons if the N-substituent is ignored, but practically shows two distinct triplets for the ethyl chain (

    
     and 
    
    
    
    ). The ring protons appear as two multiplets (AA'BB' system) due to the N-substitution breaking perfect symmetry.
  • 2-HMP: The chiral center at C2 renders all ring protons magnetically non-equivalent . The spectrum is complex with multiple multiplets. The methine proton at C2 is a distinct diagnostic handle around 2.8–3.0 ppm.

Synthetic Protocols: Handling Reactivity

The primary challenge with 2-(hydroxymethyl)piperazine is regioselectivity. Unlike HEP, which has only one nucleophilic amine, 2-HMP has two (N1 and N4) plus an alcohol.

Protocol A: Regioselective Protection of 2-(hydroxymethyl)piperazine

Objective: Selectively protect the distal N4 amine to allow functionalization of the hindered N1 or the alcohol.

Mechanism: The N1 nitrogen is sterically hindered by the C2-hydroxymethyl group and electronically deactivated by the inductive effect of the oxygen. Therefore, electrophiles prefer N4.

Materials:

  • 2-(hydroxymethyl)piperazine (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (0.95 eq) - Deficit ensures selectivity
    
  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-(hydroxymethyl)piperazine (1.0 g, 8.6 mmol) in DCM (15 mL) at 0°C.

  • Controlled Addition: Add TEA (1.2 eq). Dissolve

    
     (1.78 g, 8.1 mmol) in DCM (5 mL) and add dropwise over 30 minutes. Note: Rapid addition compromises N4 selectivity.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Wash with water (

    
    ). Dry organic layer over 
    
    
    
    .
  • Validation: Analyze via TLC (ninhydrin stain). The major product is 4-Boc-2-(hydroxymethyl)piperazine .

  • Purification: If N1,N4-bis-Boc is observed, purify via silica column (MeOH:DCM 1:10).

Protocol B: GC-MS Derivatization (Silylation)

Both compounds are too polar for direct GC analysis and require derivatization.

Methodology:

  • Aliquot: Take 5 mg of sample into a GC vial.

  • Reagent: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes.

  • Injection: Inject 1 µL into GC-MS (Split 1:50).

  • Interpretation:

    • HEP: Forms primarily the O-TMS derivative (Mono-TMS, MW 202). The tertiary amine does not silylate.

    • 2-HMP: Forms the N,N,O-tris-TMS derivative (MW 332) or N,O-bis-TMS depending on steric hindrance at N1. This massive mass shift definitively separates it from HEP.

Strategic Selection in Drug Design

The following decision tree illustrates when to deploy which scaffold based on SAR (Structure-Activity Relationship) goals.

SAR_Decision Start SAR Objective Q1 Need Chiral Center? Start->Q1 Q2 Linker Flexibility? Q1->Q2 No (Achiral) HMP_Path Use 2-(hydroxymethyl) piperazine Q1->HMP_Path Yes (Stereospecific binding) HEP_Path Use 1-(2-hydroxyethyl) piperazine Q2->HEP_Path High (PROTACs/Solubility) Q2->HMP_Path Low (Rigid vector required) Note Note: 2-HMP allows extension from both nitrogens HMP_Path->Note

Figure 2: Strategic decision framework for selecting between N-substituted and C-substituted piperazine scaffolds.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7677, 2-Piperazin-1-ylethanol. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2922. [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

Analytical Standards for Threonine-Derived Piperazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical standard strategies for Threonine-Derived Diketopiperazines (DKPs) , a critical class of impurities in peptide therapeutics.

Executive Summary

Threonine-derived piperazines—specifically 2,5-diketopiperazines (DKPs) such as cyclo(L-Thr-L-Thr) or cyclo(L-Thr-Gly)—are pervasive impurities formed during the synthesis and storage of threonine-containing peptide therapeutics. Their formation is often catalyzed by base-mediated cyclization of the N-terminal amino acids, particularly during Fmoc-deprotection steps.

Because these compounds lack strong chromophores and possess complex stereochemistry, selecting the correct analytical standard is the single biggest determinant of assay accuracy. This guide compares the three primary standardizing strategies: Synthesized Reference Standards (SRS) , In-Situ Generated Standards (ISG) , and Surrogate Standards .

The Chemistry of Formation & Analytical Challenge

Before comparing standards, one must understand the analyte. Threonine-derived DKPs are formed via an intramolecular aminolysis reaction where the N-terminal amine attacks the carbonyl carbon of the second amino acid residue.

Mechanism of Formation

The reaction is particularly aggressive in sequences like H-Thr-Xaa- , where the hydroxyl group of Threonine can facilitate the attack, or simply due to the conformational favorability of the six-membered piperazine ring.

DKP_Formation cluster_0 Critical Control Point Peptide Linear Peptide (H-Thr-Xaa-R) Intermediate Tetrahedral Intermediate Peptide->Intermediate Nucleophilic Attack (N-term amine -> Carbonyl) DKP Threonine-DKP (Cyclo-Thr-Xaa) Intermediate->DKP Cyclization & Cleavage Truncated Truncated Peptide (H-R) Intermediate->Truncated Release

Figure 1: Mechanism of N-terminal Threonine cyclization leading to DKP formation and peptide truncation.

The Analytical Gap
  • UV Invisibility: Most Threonine-DKPs lack conjugated pi-systems, resulting in negligible UV absorbance above 210 nm.

  • Stereochemical Complexity: Threonine has two chiral centers (

    
     and 
    
    
    
    ). Cyclization can induce epimerization, creating diastereomers (e.g., cyclo(L-Thr-L-Thr) vs. cyclo(L-Thr-D-Thr)) that require chromatographic resolution.

Comparative Analysis of Standard Strategies

In the absence of a single "universal" commercial catalog item for every specific Threonine-DKP, laboratories must choose between custom synthesis and alternative calibration methods.

Summary of Performance
FeatureStrategy A: Synthesized Reference Standard (SRS) Strategy B: In-Situ Generated Standard (ISG) Strategy C: Surrogate Standard
Accuracy High (Absolute Quantification)Medium (Relative to parent peptide)Low (Semi-quantitative)
Traceability High (CoA, qNMR, Elemental Analysis)Low (Dependent on conversion assumption)Medium (Traceable to surrogate)
Cost/Time High Cost / Long Lead Time (4-8 weeks)Low Cost / ImmediateLow Cost / Immediate
Best Use GMP Release Testing, Stability StudiesEarly R&D, Method DevelopmentHigh-Throughput Screening
Detection Validated for LC-MS & CADUV (210 nm) onlyUV or MS (if ionization similar)
Strategy A: Synthesized Reference Standards (The Gold Standard)

Definition: Custom synthesis of the specific DKP (e.g., cyclo(L-Thr-L-Val)) purified to >98% and characterized by qNMR.

  • Pros:

    • Absolute Quantification: Allows for the generation of a true calibration curve.

    • Stereochemical Certainty: Synthesis routes can control chirality, ensuring you are measuring the correct diastereomer.

    • MS Compatibility: Essential for LC-MS/MS methods where ionization efficiency (

      
      ) differs significantly between the linear peptide and the cyclic DKP.
      
  • Cons:

    • Expensive ($2,000+ for custom synthesis).

    • Hygroscopic nature of small DKPs makes weighing difficult.

Protocol: Qualification of SRS

  • Identity: Confirm structure via 1H-NMR and HR-MS.

  • Purity: Assess chromatographic purity using two orthogonal methods (e.g., RP-HPLC and HILIC).

  • Content: Determine assay value (% w/w) using qNMR with an internal standard (e.g., Maleic acid).

Strategy B: In-Situ Generated Standards (The "Forced Deg" Approach)

Definition: Intentionally degrading the parent peptide (or a specific dipeptide precursor like H-Thr-Thr-OH) under basic conditions to generate the DKP in situ.

  • Pros:

    • Rapid and inexpensive.

    • Guarantees the "relevant" impurity is observed (i.e., the one actually forming in your process).

  • Cons:

    • Response Factor Assumption: Assumes the UV response factor of the DKP is identical to the parent peptide (often false at 210 nm due to ring closure effects).

    • Quantification Error: Cannot distinguish between DKP formation and other degradation pathways without MS confirmation.

Protocol: Generation of ISG

  • Dissolve H-Thr-Xaa-OH dipeptide (1 mg/mL) in 0.1 M Ammonium Bicarbonate (pH 9.0).

  • Incubate at 40°C for 24 hours.

  • Analyze via LC-MS to confirm conversion to mass [M-18].

  • Use the reaction mixture as a qualitative system suitability marker.

Recommended Analytical Methodologies

Regardless of the standard source, the separation method is critical. Threonine-derived piperazines are polar and poorly retained on standard C18 columns.

Method 1: HILIC-MS/MS (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for retaining polar cyclic dipeptides.

  • Column: Amide or Zwitterionic phase (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 10 minutes.

  • Detection: ESI+ MS/MS (MRM mode).

    • Note: Monitor the loss of CO (28 Da) or specific side-chain fragments.

Method 2: RP-HPLC (AQ)

For labs restricted to Reversed-Phase, use a 100% aqueous-compatible column.

  • Column: C18-AQ or Polar-Embedded C18 (e.g., Phenomenex Kinetex Polar C18).

  • Mobile Phase: 0.1% Phosphoric Acid (isocratic 1-5% ACN).

  • Detection: UV 210 nm.

  • Limitation: Poor sensitivity; prone to interference from buffer salts.

Decision Framework for Researchers

Use this logic flow to select the appropriate standard for your development stage.

Decision_Tree Start Start: Need to Analyze Thr-Derived Piperazine Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Late Late Stage / GMP Release Stage->Late Quant Is Absolute Quant Required? Early->Quant Res3 Commission Custom Synthesis (Certified Reference Material) Late->Res3 Mandatory for GMP No No Quant->No ID only Yes Yes Quant->Yes Est. % Res1 Use In-Situ Standard (Qualitative ID) Res2 Use Surrogate Standard (Relative Quant) No->Res1 Yes->Res2

Figure 2: Decision matrix for selecting analytical standards based on regulatory requirements.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 2022. Link

  • L-Threonine Pharmaceutical Secondary Standard. Sigma-Aldrich. Link

  • Cyclo(L-Pro-L-Leu) Analytical Standard. TCI Chemicals. Link

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Molecular Pharmaceutics. Link

  • Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides. Waters Corporation. Link

Safety Operating Guide

Operational Guide: Safe Handling & Disposal of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine

[1][2]

Part 1: Critical Material Verification (Immediate Action Required)[1][2]

Before proceeding with disposal, you must verify the identity of your material due to a known database conflict associated with the CAS number often linked to this class of compounds.[1]

⚠️ CRITICAL WARNING: CAS Number Discrepancy

  • The Chemical Name: (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine is a chiral organic building block (amine derivative). [][3] * The Conflict: Some commercial databases erroneously link CAS 215527-70-1 to this compound.[][3][1] However, authoritative sources (e.g., Sigma-Aldrich, chemical inventory registries) identify CAS 215527-70-1 as Phenyl-d5-boronic acid . [][3] * Operational Directive: Do not rely solely on the CAS number for waste labeling. Visually inspect the structure and physical state.

    • Piperazine derivative:[3][1] Typically a viscous oil or low-melting solid; basic amine odor. [][3] * Boronic acid:[3][1][4] Typically a white crystalline powder; distinct reactivity.

[3][1] This guide addresses the Piperazine derivative. [3][1][5]

Part 2: Hazard Identification & Waste Characterization[1][3]

To ensure a self-validating safety system, we must understand the causality of the hazards, not just the classification.

1. Chemical Hazards
Hazard ClassSignal WordH-CodesMechanistic Insight
Skin/Eye Irritant WARNINGH315, H319Secondary amines (N4 position) are basic and can cause caustic irritation to mucous membranes.[][3]
Gas Evolution WARNINGEUH031 (implied)The Boc Group Risk: The tert-butyloxycarbonyl (Boc) group is acid-labile.[][3] Contact with strong acids (HCl, TFA) triggers rapid decomposition, releasing isobutylene gas and CO₂ .[1] In a sealed waste drum, this pressurization can cause catastrophic container failure.[1]
Combustible WARNINGH227 (est.)[3][1]As an organic heterocycle, it contributes to fire load.[1] High nitrogen content suggests potential NOx release during incineration.[1]
2. Waste Stream Compatibility
  • Incompatible: Strong Acids (Gas generation), Strong Oxidizers (Exothermic reaction), Acid Chlorides/Anhydrides.[1]

  • Compatible: Non-halogenated organic solvents (methanol, ethanol, DMSO), basic organic solutions.[1]

Part 3: Disposal Workflow & Decision Logic

The following protocol utilizes a decision-tree approach to prevent cross-contamination and accidental pressurization of waste streams.

Visualizing the Disposal Logic

The diagram below illustrates the critical decision points for handling this specific compound, emphasizing the "Acid Check" to prevent gas evolution.

DisposalWorkflowStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid/ResidueStateCheck->SolidWasteSolidLiquidWasteSolution/Reaction MixStateCheck->LiquidWasteLiquidLabelingSTEP 3: Labeling'Contains Boc-Amine''Flammable'SolidWaste->LabelingAcidCheckContains Strong Acid?(TFA, HCl, etc.)LiquidWaste->AcidCheckNeutralizeSTEP 1: NeutralizeAdd NaHCO3 or NaOHuntil pH 8-9AcidCheck->NeutralizeYes (Risk of Pressure)SegregateSTEP 2: SegregateClass: Non-Halogenated OrganicAcidCheck->SegregateNoGasWarningWARNING: Gas Evolution(Isobutylene/CO2)Perform in Fume HoodNeutralize->GasWarningNeutralize->SegregateAfter pH CheckSegregate->LabelingIncinerationFinal Disposal:High-Temp IncinerationLabeling->Incineration

Figure 1: Decision tree for waste classification emphasizing the critical neutralization step for acidic mixtures to prevent container pressurization.[][3]

Part 4: Detailed Operational Procedures
Protocol A: Solid Waste (Pure Substance or Heavily Contaminated Solids)[][3]
  • Applicability: Expired pure compound, contaminated weighing boats, paper towels from spill cleanup.[1]

  • Container: High-density polyethylene (HDPE) wide-mouth jar or amber glass.

  • Procedure:

    • Place material directly into the container.[1]

    • Do not add liquid solvents to "wash" it down unless necessary for hygiene; keeping it solid reduces mobility.[3][1]

    • Label as "Hazardous Waste - Solid Organic - Irritant." [][3][1]

    • Seal tightly only if you are certain no acidic residues are present.[3][1]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)[][3]
  • Applicability: Filtrates from synthesis, HPLC waste streams.[1]

  • Container: HDPE Jerrycan or Safety Can (flame arrestor equipped).

  • Procedure:

    • The pH Test (Self-Validation): Before pouring, dip a pH strip into the waste solution.[3][1]

    • If Acidic (pH < 5): Slowly add saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      ).[3][1] Watch for bubbling. Continue until pH is neutral or basic (pH 7-9).[][3][1]
      • Why? This preemptively cleaves any highly unstable Boc intermediates or neutralizes the acid that would strip the Boc group later in the drum.[1]

    • Pour into the "Non-Halogenated Organic Solvents" stream.

    • Do not mix with "Halogenated Waste" (e.g., Chloroform/DCM) if incineration costs are segregated by halogen content, though chemically it is usually safe to do so.[1]

Protocol C: Spill Response (Immediate Action)
  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.[1]

  • Containment: If liquid, dike with absorbent pillows.[1] If solid, cover with wet paper towel to prevent dust.[1]

  • Cleanup:

    • Sweep/scoop into a disposable container.

    • Clean the surface with water and soap (detergent).[3][1]

    • Avoid cleaning with bleach (hypochlorite), as mixing with amines can theoretically form chloramines (toxic gas), though the risk is lower with secondary amines than ammonia.[1]

Part 5: Regulatory & Compliance Framework[1][3]
  • US EPA (RCRA): This material is not P-listed or U-listed specifically by CAS.[][3][1] However, it acts as a Characteristic Waste :

    • Ignitability (D001): If in a flammable solvent.[3][1]

    • Reactivity (D003): Potential gas generation if mixed improperly (though rarely meets the strict EPA definition, it is a best-practice classification).[][3][1]

  • Disposal Method: The industry standard is High-Temperature Incineration .[3][1] This ensures complete destruction of the piperazine ring and the Boc group, converting them to

    
    , 
    
    
    , and
    
    
    (scrubbed at the facility).[1]
References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine Derivatives.[3][1] (General Piperazine Safety).[3][1] Retrieved from [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories.[3][1] Retrieved from [Link][][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[3][1] Retrieved from [Link]

Navigating the Safe Handling of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling and disposal of (S)-1-Boc-2-((S)-1-hydroxyethyl)piperazine, a key building block in the synthesis of various bioactive molecules. As a Senior Application Scientist, the following protocols are synthesized from established safety data for structurally similar compounds, offering a robust framework for laboratory safety and chemical handling.

Core Safety Directives: Selecting the Appropriate Personal Protective Equipment

The selection of PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, with detailed explanations to follow.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles that can cause serious eye irritation or damage.[1][4][5]
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can lead to irritation or allergic reactions.[6][7][8]
Body Laboratory coat or chemical-resistant apronProtects against accidental spills and contamination of personal clothing.[1][6]
Respiratory Use in a well-ventilated area or with a respiratorMinimizes inhalation of any dust or aerosols, which may cause respiratory tract irritation.[1][2][9]
Eye and Face Protection: A Critical Barrier

Direct contact with chemical substances can cause severe eye damage. Standard safety glasses are insufficient; chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] For operations with a higher risk of splashing, such as transfers of large quantities or reactions under pressure, a face shield should be worn in conjunction with goggles.[4][6]

Hand Protection: The Importance of Proper Glove Selection

Chemical-resistant gloves are a non-negotiable component of safe handling. Nitrile gloves are a common and effective choice for many laboratory chemicals. It is crucial to inspect gloves for any signs of damage before use and to practice proper removal techniques to avoid contaminating the skin.[4][8] For prolonged or immersive contact, consulting a glove compatibility chart for the specific solvent being used is recommended.

Body Protection: Shielding Against Spills

A standard laboratory coat is generally sufficient for small-scale operations. When handling larger quantities or in situations with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[1][6]

Respiratory Protection: Ensuring Clean Air

This compound is a solid, and the generation of dust during handling should be minimized.[1] All manipulations should be performed in a well-ventilated area, such as a chemical fume hood.[1][2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[6][9]

Operational and Disposal Plans: A Step-by-Step Approach

Safe handling extends beyond the use of PPE and encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Receiving and Storage

Upon receipt, the container should be inspected for any damage. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10]

Handling and Experimental Workflow

The following workflow diagram illustrates the key steps for the safe handling of this compound during a typical laboratory procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Carefully prep_hood->prep_weigh react_dissolve Dissolve in Solvent prep_weigh->react_dissolve react_add Add to Reaction Mixture react_dissolve->react_add react_monitor Monitor Reaction react_add->react_monitor clean_quench Quench Reaction react_monitor->clean_quench clean_waste Segregate Waste clean_quench->clean_waste clean_decon Decontaminate Glassware clean_waste->clean_decon clean_dispose Dispose of Waste clean_decon->clean_dispose

Caption: Experimental workflow for handling this compound.

Spill Management

In the event of a spill, the area should be evacuated, and personnel should wear appropriate PPE before cleanup.[1] For a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal.[1][2] The area should then be decontaminated with an appropriate solvent. For larger spills, follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, should be considered chemical waste.[4] Waste should be collected in a clearly labeled, sealed container and disposed of through a licensed waste disposal company, following all local, state, and federal regulations.[4] Do not dispose of this chemical down the drain.[4]

Conclusion: A Culture of Safety

The responsible use of this compound and other chemical reagents is foundational to successful and safe scientific research. By adhering to the principles of informed PPE selection, meticulous handling procedures, and proper disposal practices, researchers can mitigate risks and foster a strong culture of safety in the laboratory. This guide serves as a critical resource for drug development professionals, reinforcing the commitment to safety that underpins innovation.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine.
  • Santa Cruz Biotechnology, Inc. (n.d.). N-Boc-piperazine Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: Piperazine-2-carboxylic acid, N1-BOC N4-CBZ protected.
  • Enamine Ltd. (n.d.). Safety Data Sheet.
  • ChemicalBook. (n.d.). This compound.
  • Central Drug House (P) Ltd. (n.d.). 1-BOC-4-(2-Hydroxyethyl) Piperazine Material Safety Data Sheet.
  • Fisher Scientific. (2024, March 7). Safety Data Sheet: 4-(6-Amino-3-pyridyl)-1-Boc-piperazine.
  • ECHEMI. (n.d.). 1-BOC-PIPERAZINE Safety Data Sheets.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: Piperazine, hexahydrate.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine.
  • Thermo Fisher Scientific Chemicals, Inc. (2025, December 21). Safety Data Sheet: 1,4-Bis(2-hydroxyethyl)piperazine.
  • Sigma-Aldrich. (n.d.). 1-Boc-piperazine.
  • TCI Chemicals. (2025, November 20). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine.
  • ECHEMI. (n.d.). 1-BOC-PIPERAZINE wiki.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine.
  • Repine, J. T., et al. (2014, January 15). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmacy and Pharmaceutical Sciences, 6(1), 334-337.
  • ECHEMI. (n.d.). N-BOC-Piperazine Safety Data Sheets.
  • Chem Service, Inc. (2015, May 15). Safety Data Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.